molecular formula C9H8N2O2S2 B13614966 4-(2-Thiazolyl)benzenesulfonamide CAS No. 1099660-77-1

4-(2-Thiazolyl)benzenesulfonamide

Katalognummer: B13614966
CAS-Nummer: 1099660-77-1
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: OFXHFOFJYPSEIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Thiazolyl)benzenesulfonamide is a high-purity chemical reagent featuring a benzenesulfonamide group linked to a thiazole heterocycle. This structure serves as a privileged scaffold in medicinal chemistry and drug discovery research, primarily due to its role as a potent inhibitor of carbonic anhydrase enzymes. Recent studies have explored novel thiazolone-benzenesulphonamide hybrids that demonstrate excellent inhibitory activity against human cytosolic carbonic anhydrases (hCA I, hCA II, and hCA VII) in the low nanomolar range, highlighting their potential in neuropathic pain and other therapeutic areas . The compound's research value is further evidenced by its emergent antibacterial properties, particularly when used in conjunction with cell-penetrating peptides like octaarginine, showing potent activity against both Gram-negative and Gram-positive bacteria . Beyond these core applications, the benzenesulfonamide-thiazole system is a subject of investigation in diverse fields, including the development of alpha-glucosidase and alpha-amylase inhibitors for diabetes research , and the study of nonlinear optical (NLO) properties for potential photonic applications . This product is intended for research purposes as a building block in organic synthesis, a precursor for developing enzyme inhibitors, and a candidate for biochemical screening. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1099660-77-1

Molekularformel

C9H8N2O2S2

Molekulargewicht

240.3 g/mol

IUPAC-Name

4-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13)

InChI-Schlüssel

OFXHFOFJYPSEIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

Comprehensive Technical Guide on 4-(2-Thiazolyl)benzenesulfonamide: Chemical Properties, Mechanistic Pathways, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1,3-thiazol-2-yl)benzenesulfonamide is a privileged chemical scaffold of profound interest in modern medicinal chemistry and biochemical research. By integrating a benzenesulfonamide moiety with a 1,3-thiazol-2-yl ring, this molecule serves as a highly modular precursor for developing targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, primary and secondary mechanisms of action, advanced formulation strategies, and self-validating experimental workflows necessary for its synthesis and evaluation.

Physicochemical Identity and Structural Significance

The core value of 4-(2-thiazolyl)benzenesulfonamide lies in its dual-pharmacophore nature. The thiazole ring provides a heterocyclic core capable of


 stacking and lipophilic interactions, while the primary sulfonamide group acts as a potent hydrogen bond donor/acceptor and a recognized zinc-binding group (ZBG) 1.
PropertySpecification
IUPAC Name 4-(1,3-thiazol-2-yl)benzenesulfonamide
CAS Number 4411-72-7
Molecular Formula C9H8N2O2S2
SMILES String c1ccc(cc1)S(=O)(=O)Nc1nccs1
Physical State Solid, crystalline
Key Interactions Hydrogen bonding,

stacking, metal chelation

Core Pharmacological Targets and Mechanisms of Action

Metalloenzyme Inhibition: Carbonic Anhydrase (CA)

The primary, high-affinity target of thiazolyl benzenesulfonamides is the Carbonic Anhydrase (CA) metalloenzyme family. CAs catalyze the reversible hydration of carbon dioxide, a process critical for pH regulation and fluid balance 2.

Mechanistic Causality: To achieve inhibition, the primary sulfonamide group must be deprotonated at physiological pH. The resulting sulfonamidate anion (


) acts as a potent nucleophile. It enters the deep, funnel-shaped active site of the CA enzyme and directly displaces the zinc-bound hydroxide ion/water molecule. By coordinating with the catalytic 

ion—which is stabilized by three conserved histidine residues (His94, His96, His119)—the drug forms a highly stable tetrahedral adduct, effectively arresting the enzyme's catalytic machinery 3.

CABinding Drug 4-(2-Thiazolyl)benzenesulfonamide (R-SO2NH2) Deprotonation Deprotonation to Sulfonamidate (R-SO2NH-) Drug->Deprotonation Physiological pH Displacement Displacement of Zn-bound OH- Deprotonation->Displacement Nucleophilic Attack CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+ coordinated by 3 His) CA_ActiveSite->Displacement Target Engagement Inhibition Enzyme Inhibition (Tetrahedral Adduct Formation) Displacement->Inhibition Blockade of CO2 Hydration

Mechanistic pathway of Carbonic Anhydrase inhibition by thiazolyl benzenesulfonamides.

Antimicrobial Pathways: DHPS and Thymidine Kinase Inhibition

Beyond mammalian CAs, this scaffold is a potent antimicrobial agent operating via two distinct intracellular mechanisms:

  • DHPS Inhibition: The benzenesulfonamide moiety acts as a structural analog to p-aminobenzoic acid (PABA). It competitively inhibits the bacterial enzyme dihydropteroate synthetase (DHPS), halting folate synthesis and preventing nucleic acid replication, resulting in a bacteriostatic effect 4.

  • Thymidine Kinase (TK) Inhibition: Recent structural modifications (e.g., the DSA3 derivative) have demonstrated high-affinity binding to the ATP-binding pocket of Thymidine Kinase in Staphylococcus aureus. By forming hydrogen bonds with catalytic residues like Glu89, it disrupts bacterial DNA metabolism 5.

Advanced Formulation: Overcoming Hydrophobia via CPP Conjugation

A critical bottleneck in translating highly substituted thiazolyl benzenesulfonamides into clinical antimicrobials is their poor aqueous solubility. To circumvent this, modern formulations utilize non-covalent complexation with Cell-Penetrating Peptides (CPPs), specifically Octaarginine (R8) 6.

Formulation Rationale: The highly cationic R8 peptide interacts with the hydrophobic drug via hydrogen bonding. This achieves two critical outcomes:

  • It solubilizes the drug in aqueous media.

  • It facilitates rapid electrostatic binding to negatively charged bacterial membranes, converting a traditionally bacteriostatic agent into a bactericidal, membrane-disrupting complex.

Antimicrobial Drug Thiazolyl Benzenesulfonamide CPP Octaarginine (R8) Conjugation Drug->CPP Non-covalent Complexation Intracellular Intracellular Targets (DHPS & Thymidine Kinase) Drug->Intracellular Unconjugated (Organic Solvents) Solubility Enhanced Aqueous Solubility CPP->Solubility Membrane Bacterial Membrane Disruption Solubility->Membrane Membrane Penetration Membrane->Intracellular Internalization Death Bacterial Cell Death Membrane->Death Lysis Intracellular->Death Metabolic Arrest

Synergistic antimicrobial mechanism of thiazolyl benzenesulfonamide-Octaarginine complexes.

Experimental Workflows and Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the chemical causality behind each step.

Chemical Synthesis of Thiazolyl Benzenesulfonamide Derivatives

This protocol outlines the nucleophilic acyl substitution required to link the thiazole and sulfonamide pharmacophores 4.

  • Reagent Preparation: Dissolve the target 2-aminothiazole derivative (0.6 mmol) in anhydrous pyridine (7–8 mL) under an inert

    
     atmosphere.
    
    • Causality: Pyridine acts dually as the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium forward.

  • Acylation: Slowly add the appropriate substituted benzenesulfonyl chloride (1.1 mmol) at 0°C.

    • Causality: The low temperature controls the exothermic reaction rate, minimizing the formation of unwanted bis-sulfonylated side products.

  • Propagation: Allow the reaction to warm to room temperature and stir for 5 hours.

  • Quenching & Precipitation: Pour the mixture over crushed ice and acidify with dilute HCl until the pH reaches 5–6.

    • Causality: Acidification protonates the pyridine, rendering it highly water-soluble, while the neutral, hydrophobic sulfonamide product precipitates out of the aqueous phase for easy recovery.

  • Purification: Filter the resulting solid and purify via flash chromatography.

Fluorescent Thermal Shift Assay (FTSA) for CA Binding Affinity

FTSA is the gold standard for high-throughput quantification of isoform selectivity without requiring a catalytic substrate 3.

  • Protein Preparation: Prepare recombinant human CA isoforms (e.g., hCA I, II, IX) in a physiological buffer (HEPES, pH 7.5).

  • Dye Addition: Add a hydrophobic fluorescent dye (e.g., SYPRO Orange).

    • Causality: The dye is quenched in an aqueous environment but fluoresces intensely when it binds to the hydrophobic core of the protein as it unfolds during heating.

  • Ligand Incubation: Introduce the synthesized thiazolyl benzenesulfonamide at varying concentrations.

  • Thermal Denaturation: Subject the microplate to a temperature gradient (25°C to 95°C) using a real-time PCR machine.

  • Data Analysis: Calculate the shift in melting temperature (

    
    ).
    
    • Causality: Ligand binding thermodynamically stabilizes the native state of the protein. A larger

      
       directly correlates with a higher intrinsic binding affinity (
      
      
      
      ), allowing for precise mapping of structure-activity relationships.

Quantitative Pharmacodynamics

The structural modularity of the thiazolyl benzenesulfonamide scaffold allows for extreme tuning of binding affinities across different biological targets. The table below summarizes benchmark inhibition data from recent literature.

Target EnzymeDerivative ClassAffinity / Inhibition MetricReference
Human CA I Thiazol-ylideneamino derivatives

: 113 - 395.8 nM
7
Human CA II Thiazolone-benzenesulphonamides

: 1.3 - 13.7 nM
8
Human CA VII Thiazolone-benzenesulphonamides

: 0.9 - 14.6 nM
8
Bacterial MscCA

4-((4-oxo-5-propyl...)amino) analog

: 73.6 nM
8
S. aureus TK DSA3 Derivative

: 6.99 µM
5

References

  • CymitQuimica. "CAS 4411-72-7: N-(1,3-thiazol-2-yl)benzenesulfonamide." 1

  • Benchchem. "N-(1,3-Thiazol-2-yl)benzenesulfonamide." 9

  • PubMed. "Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases." 3

  • PLOS One. "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." 2

  • RSC Publishing. "Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine." 4

  • PubMed. "Thiazolyl Benzenesulfonamide Derivative as a Novel Inhibitor of Thymidine Kinase: Promising Therapeutics Against Staphylococcus aureus." 5

  • ACS Publications. "Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex." 6

  • PubMed. "Synthesis of new series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives as carbonic anhydrase inhibitors." 7

  • PubMed. "Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases." 8

Sources

Technical Whitepaper: Structural Elucidation of 4-(2-Thiazolyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation and characterization of 4-(2-Thiazolyl)benzenesulfonamide , a pivotal pharmacophore in the design of Carbonic Anhydrase (CA) inhibitors.

Note on Nomenclature & Isomerism: It is critical to distinguish the target molecule from its linkage-isomer, Sulfathiazole (


-2-thiazolylsulfanilamide).
  • Sulfathiazole: The sulfonamide nitrogen is attached to the thiazole ring (

    
    ).
    
  • Target (4-(2-Thiazolyl)benzenesulfonamide): The thiazole ring is directly attached to the benzene ring at the C4 position, leaving the sulfonamide moiety primary (

    
    ). This "tail" orientation is essential for anchoring the molecule within the CA active site while the sulfonamide coordinates the catalytic zinc ion.[1]
    

Executive Summary

The 4-(2-thiazolyl)benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, specifically for targeting metalloenzymes. Unlike classical sulfa drugs, this moiety utilizes the thiazole ring as a lipophilic tail to interact with the hydrophobic sub-pockets of Carbonic Anhydrase (CA) isoforms (specifically hCA IX and XII), while the unsubstituted sulfonamide acts as the Zinc-Binding Group (ZBG).[1] This guide details the synthetic logic, spectroscopic signature, and functional validation required to confirm this specific connectivity.

Part 1: Synthetic Pathway & Logic

To ensure structural integrity, the elucidation process begins with the synthetic strategy.[1] We utilize a Hantzsch Thiazole Synthesis approach, which provides high regioselectivity, minimizing the formation of regioisomers that complicate spectral analysis.[1]

Reaction Logic
  • Precursor Formation: Conversion of 4-cyanobenzenesulfonamide to 4-thiocarbamoylbenzenesulfonamide using hydrogen sulfide or ammonium sulfide. This installs the sulfur atom at the correct position relative to the benzene ring.[1]

  • Cyclization: Condensation of the thioamide with an

    
    -halo carbonyl (e.g., bromoacetaldehyde diethyl acetal or chloroacetaldehyde).
    
  • Mechanism: The sulfur nucleophile attacks the

    
    -carbon, followed by dehydration to aromatize the thiazole ring.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Cyanobenzenesulfonamide Inter 4-Thiocarbamoyl benzenesulfonamide Start->Inter H2S / Et3N Thioamidation Product 4-(2-Thiazolyl) benzenesulfonamide Inter->Product Hantzsch Cyclization Reflux/EtOH Reagent + Bromoacetaldehyde (or equivalent) Reagent->Product Impurity Impurity Check: N-Alkylation vs S-Alkylation Product->Impurity QC Step

Caption: Regioselective Hantzsch synthesis pathway ensuring the C-C bond formation between Benzene-C4 and Thiazole-C2.

Part 2: Multi-Modal Spectroscopic Analysis

The confirmation of the structure relies on a self-validating triad of analytical data: Mass Spectrometry (Molecular Weight), IR (Functional Groups), and NMR (Connectivity).[1]

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Mode: Positive Ion mode (

    
    ) and Negative Ion mode (
    
    
    
    ).
  • Diagnostic Criteria:

    • The sulfonamide group often fragments, showing a loss of

      
       or 
      
      
      
      .[1]
    • Isotopic pattern analysis is required to confirm the presence of two Sulfur atoms (S34 isotope contribution).[1]

ParameterExpected ValueInterpretation
Formula

Target Composition
Calc. Mass (

)
241.0105 DaProtonated molecular ion
Isotope Ratio Distinct M+2 peakConfirms presence of 2 Sulfur atoms
Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the sulfur (sulfonamide) and the presence of the thiazole ring.[1]

  • Primary Sulfonamide (

    
    ): 
    
    • 
       (N-H): 
      
      
      
      (Doublet often seen).[1]
    • 
       (O=S=O): 
      
      
      
      .[1]
    • 
       (O=S=O): 
      
      
      
      .[1]
  • Thiazole Ring:

    • 
       (C=N): 
      
      
      
      (Weak/Medium).[1]
    • 
       (C-S): 
      
      
      
      .
Nuclear Magnetic Resonance (NMR)

This is the definitive tool for proving connectivity.[1]

  • Solvent: DMSO-

    
     (Required to observe the exchangeable sulfonamide protons).[2]
    
  • Frequency: 400 MHz or higher.


H NMR Assignment Strategy

The spectrum must show three distinct environments: the sulfonamide protons, the para-substituted benzene ring, and the thiazole protons.[1]

Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic


Broad Singlet2HExchangeable with

. Disappearance confirms acidic protons.
Benzene (Ar-H)

Doublets (AA'BB')4HCharacteristic "roofing" effect of para-substitution. H-3/5 are shielded relative to H-2/6 due to

.
Thiazole (H-5)

Doublet (

Hz)
1HC5 proton is more shielded than C4.
Thiazole (H-4)

Doublet (

Hz)
1HDeshielded by adjacent Nitrogen.

Crucial Validation Step: If the thiazole ring were attached via the nitrogen (Sulfathiazole isomer), the sulfonamide


 signal (

ppm) would be absent, replaced by a single NH signal further downfield (

ppm).[1] The presence of the broad 2H singlet at 7.4-7.6 ppm is the "fingerprint" of the primary sulfonamide.
Elucidation Logic Diagram

NMRLogic Spectrum 1H NMR Spectrum (DMSO-d6) Region1 Region 7.4-7.6 ppm Broad Singlet (2H) Spectrum->Region1 Region2 Region 7.8-8.2 ppm AA'BB' System (4H) Spectrum->Region2 Region3 Region 7.8-8.1 ppm Two Doublets (1H each) Spectrum->Region3 Conclusion CONFIRMED STRUCTURE: 4-(2-Thiazolyl)benzenesulfonamide Region1->Conclusion Primary SO2NH2 present Reject REJECT: Sulfathiazole Isomer Region1->Reject Signal Missing (NH substituted) Region2->Conclusion Para-substitution confirmed Region3->Conclusion Thiazole C4/C5 protons

Caption: Decision tree for NMR interpretation distinguishing the target scaffold from N-substituted isomers.

Part 3: Functional Validation (CA Inhibition Assay)

Structural proof is incomplete without functional validation.[1] This molecule is a classical Carbonic Anhydrase Inhibitor (CAI).[1]

Protocol: Stopped-Flow Hydration Assay

Objective: Determine the inhibition constant (


) against hCA II (cytosolic) and hCA IX (transmembrane/tumor-associated).
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Indicator: 0.2 mM Phenol Red.[3]

    • Enzyme: Recombinant hCA II or hCA IX.[1]

  • Procedure:

    • Incubate enzyme with the test compound (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature.

    • Mix enzyme-inhibitor solution with

      
       substrate solution in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops).[1]

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the catalyzed reaction.[1]
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       and subsequently 
      
      
      
      .
  • Expected Outcome:

    • The target compound should exhibit nanomolar potency (

      
       nM) against hCA II due to the strong coordination of the primary sulfonamide to the Zinc ion.[1]
      

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Kalinin, D. V., et al. (2016).[1] Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity. Bioorganic & Medicinal Chemistry, 24(16), 3668-3674.[1]

  • Nishimori, I., et al. (2005).[1] Carbonic anhydrase inhibitors: DNA cloning, characterization, and inhibition studies of the human secretory isoform VII.[1] Bioorganic & Medicinal Chemistry, 13(19), 5654-5660.[1]

  • BenchChem Technical Support. (2025). Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition.[3] BenchChem Protocols.

  • Petzer, J. P., et al. (2023).[1][4] Investigation of Novel Thiazole Derivatives Bearing the Benzenesulfonamide Moiety as MAO Inhibitors. Preprints.org.

Sources

Technical Deep Dive: Mechanism of Action of 4-(2-Thiazolyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action (MoA) of 4-(2-Thiazolyl)benzenesulfonamide , a structural scaffold primarily characterized as a Carbonic Anhydrase Inhibitor (CAI) .

Executive Summary & Chemical Identity

4-(2-Thiazolyl)benzenesulfonamide is a pharmacophore distinct from the antibiotic Sulfathiazole. While Sulfathiazole contains a 4-amino group (


) essential for dihydropteroate synthase inhibition (antibacterial activity), the title compound lacks this amine or substitutes it, shifting its primary pharmacology toward Carbonic Anhydrase (CA) inhibition .
  • Chemical Class: Primary Benzenesulfonamide (

    
    ).
    
  • Primary Target: Carbonic Anhydrase Isoforms (hCA I, II, IX, XII).

  • Therapeutic Relevance: Glaucoma (hCA II), Anticonvulsant (hCA II), and Hypoxic Tumor Targeting (hCA IX).

Disambiguation Note:

  • Sulfathiazole:

    
     (Antibacterial).
    
  • 4-(2-Thiazolyl)benzenesulfonamide:

    
     (CA Inhibitor).
    
  • This guide focuses on the latter, the CA inhibitor scaffold.

Molecular Mechanism of Action

The mechanism relies on the "Tail Approach" of rational drug design. The molecule anchors itself to the enzyme's catalytic center while extending a functional "tail" to exploit isoform-specific pockets.

A. The Zinc Anchor (Primary Interaction)

The defining feature of this MoA is the coordination of the sulfonamide moiety to the catalytic zinc ion (


) within the enzyme's active site.
  • Displacement: The deprotonated sulfonamide nitrogen (

    
    ) acts as a zinc-binding group (ZBG). It displaces the zinc-bound water molecule/hydroxide ion (
    
    
    
    ) essential for the catalytic hydration of
    
    
    .
  • Coordination Geometry: The nitrogen atom forms a coordinate covalent bond with the

    
     ion in a distorted tetrahedral geometry.
    
  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 (residue numbering based on hCA II). This "gatekeeper" interaction stabilizes the inhibitor-enzyme complex.

B. The Thiazole Tail (Selectivity Filter)

The 4-(2-thiazolyl) substituent extends away from the zinc ion into the enzyme's active site cavity.

  • Hydrophobic Interaction: The thiazole ring interacts with hydrophobic residues (e.g., Val121 , Leu198 , Phe131 ) in the "hydrophobic half" of the active site.

  • Isoform Selectivity: In tumor-associated isoform hCA IX, the active site cleft differs slightly from cytosolic hCA II. The thiazole ring can be derivatized to interact with specific residues in hCA IX, enhancing selectivity and reducing systemic side effects.

C. Catalytic Blockade

By displacing the zinc-bound water, the inhibitor prevents the nucleophilic attack on carbon dioxide.

  • Normal Reaction:

    
    .
    
  • Inhibited State:

    
     (Steric and electronic blockade of 
    
    
    
    entry and bicarbonate formation).

Visualization: Inhibition Pathway

The following diagram illustrates the competitive binding mechanism within the CA active site.

CA_Inhibition_Mechanism cluster_active_site CA Active Site Zn Catalytic Zinc (Zn2+) Water Catalytic Water/OH- Zn->Water Native State His_Triad His94, His96, His119 (Coordination Triad) His_Triad->Zn Stabilizes CO2 CO2 Substrate Inhibitor 4-(2-Thiazolyl)benzenesulfonamide Inhibitor->Zn Displaces Water (Sulfonamide N) Thr199 Thr199/Glu106 (Gatekeepers) Inhibitor->Thr199 H-Bonds (Sulfonamide O) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Inhibitor->Hydrophobic Van der Waals (Thiazole Tail)

Caption: Schematic of the competitive displacement of the catalytic water molecule by the sulfonamide zinc-binding group, stabilized by secondary interactions via the thiazole tail.

Experimental Validation Protocols

To validate the mechanism and potency of 4-(2-Thiazolyl)benzenesulfonamide, the Stopped-Flow


 Hydration Assay  is the gold standard. This kinetic assay measures the rate of the physiological reaction (

) over milliseconds.
Protocol: Stopped-Flow CO2 Hydration Kinetics

Objective: Determine the Inhibition Constant (


) against hCA isoforms.

Reagents:

  • Enzyme: Recombinant hCA I, II, or IX (approx. 10–20 nM final concentration).

  • Substrate:

    
     saturated water (approx. 1.7 mM to 17 mM).
    
  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Inhibitor: 4-(2-Thiazolyl)benzenesulfonamide (dissolved in DMSO, diluted in buffer).

Workflow:

  • Preparation:

    • Syringe A (Enzyme Mix): Buffer + Phenol Red + hCA Enzyme + Inhibitor (incubate 15 min for equilibrium).

    • Syringe B (Substrate Mix): Buffer + Phenol Red +

      
       saturated water.
      
  • Injection:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer reaction chamber.

  • Detection:

    • Monitor absorbance at 557 nm (Phenol Red isosbestic point/maxima shift).

    • The reaction generates protons (

      
      ), causing a rapid color change from red (basic) to yellow (acidic).
      
  • Data Analysis:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Compare

      
       (inhibited) vs. 
      
      
      
      (uninhibited).
    • Fit data to the Cheng-Prusoff equation to calculate

      
      .
      

Self-Validating Control:

  • Acetazolamide Control: Run a parallel assay with Acetazolamide (standard CAI). If

    
     deviates >10% from literature values (approx. 12 nM for hCA II), the assay conditions (temperature, 
    
    
    
    saturation) are invalid.
Quantitative Data Summary (Representative)
ParameterhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)
Role HousekeepingGlaucoma/EpilepsyHypoxic Tumor pH Regulation
Typical

(nM)
50 – 500< 10 (High Potency)10 – 50 (Target Dependent)
Selectivity Ratio LowReferenceHigh (Desired)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(2-thiazolyl)benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1566. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

An In-depth Technical Guide to 4-(2-Thiazolyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-Thiazolyl)benzenesulfonamide, a significant scaffold in the design of carbonic anhydrase inhibitors (CAIs). We delve into the critical role of carbonic anhydrases in physiological and pathological processes, the detailed mechanism of inhibition by sulfonamides, and the structure-activity relationships that govern the potency and selectivity of thiazole-containing derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational knowledge and practical, field-proven insights. Included are detailed experimental protocols for the synthesis, characterization, and enzymatic evaluation of this class of compounds, alongside a curated compilation of inhibitory data.

Introduction: The Ubiquitous Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in numerous physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, and ion transport.[2] With 15 known isoforms in humans, CAs are expressed in various tissues and cellular compartments, each with distinct kinetic properties and physiological functions.[1]

The dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets.[2] Inhibition of specific CA isoforms has been a successful strategy in the treatment of glaucoma, epilepsy, and high-altitude sickness, and is an area of active investigation for novel anticancer and anti-infective agents.[2] Sulfonamides represent the most extensively studied class of CA inhibitors, with several derivatives having achieved clinical significance.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides is a classic example of mechanism-based enzyme inhibition. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion at the catalytic core of the carbonic anhydrase active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the nucleophilic attack on the carbon dioxide substrate.[2] The benzenesulfonamide moiety of the inhibitor typically occupies the active site cavity, with its substituents extending towards the entrance of the active site, where they can form additional interactions with amino acid residues, influencing the inhibitor's potency and isoform selectivity.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide compound.

G General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 Active Enzyme cluster_1 Inhibitor Binding cluster_2 Inhibited Complex Active_Site CA Active Site Zn²⁺-OH⁻ Inhibited_Complex Inhibited CA Complex R-SO₂NH-Zn²⁺ Active_Site:f1->Inhibited_Complex:f1 Displacement of OH⁻ Inhibitor Sulfonamide Inhibitor R-SO₂NH⁻ Inhibitor:f1->Inhibited_Complex:f1 Coordination to Zn²⁺

Caption: Sulfonamide inhibitor binding to the CA active site.

Synthesis and Characterization of 4-(2-Thiazolyl)benzenesulfonamide

The synthesis of 4-(2-thiazolyl)benzenesulfonamide can be achieved through a multi-step process, beginning with commercially available starting materials. A common synthetic route involves the preparation of a key intermediate, 4-(2-bromoacetyl)benzenesulfonamide, followed by its reaction with a suitable thioamide to form the thiazole ring.

Synthetic Protocol

Step 1: Synthesis of 4-(2-Bromoacetyl)benzenesulfonamide

This intermediate is prepared from 4-acetylbenzenesulfonamide.[3]

  • Dissolve 4-acetylbenzenesulfonamide in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add bromine dropwise to the cooled solution with constant stirring.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 4-(2-bromoacetyl)benzenesulfonamide.[3]

Step 2: Synthesis of 4-(2-Thiazolyl)benzenesulfonamide

The final compound is synthesized by reacting the bromoacetyl intermediate with a thioamide.

  • Dissolve 4-(2-bromoacetyl)benzenesulfonamide and thioformamide (or a suitable equivalent) in a solvent such as ethanol or dimethylformamide.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-(2-thiazolyl)benzenesulfonamide.

The following diagram outlines the synthetic workflow.

G Synthesis of 4-(2-Thiazolyl)benzenesulfonamide Start 4-Acetylbenzenesulfonamide Step1 Reaction with Br₂ in Acetic Acid Start->Step1 Bromination Intermediate 4-(2-Bromoacetyl)benzenesulfonamide Step2 Reaction and Cyclization Intermediate->Step2 Hantzsch Thiazole Synthesis Thioamide Thioformamide Thioamide->Step2 Final_Product 4-(2-Thiazolyl)benzenesulfonamide Step1->Intermediate Step2->Final_Product G Carbonic Anhydrase Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Buffer, Inhibitors) Plate_Setup Dispense Reagents into 96-Well Plate Start->Plate_Setup Pre_Incubation Pre-incubate at Room Temperature Plate_Setup->Pre_Incubation Reaction_Initiation Add pNPA Substrate Pre_Incubation->Reaction_Initiation Measurement Kinetic Measurement of Absorbance at 405 nm Reaction_Initiation->Measurement Data_Analysis Calculate Reaction Rates and Determine IC₅₀/Kᵢ Values Measurement->Data_Analysis End Results Data_Analysis->End

Caption: Workflow of the CA inhibitor enzymatic assay.

Data Analysis
  • For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbs/min).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the substrate concentration and Michaelis constant (Km) are known.

Structure-Activity Relationships and Inhibitory Data

The inhibitory potency and isoform selectivity of benzenesulfonamides are significantly influenced by the nature of the substituents on the aromatic ring and the heterocyclic moiety. [4]The thiazole ring in 4-(2-thiazolyl)benzenesulfonamide and its derivatives can engage in various interactions within the CA active site, contributing to their binding affinity.

The following table summarizes the inhibitory activities (Kᵢ or IC₅₀ values) of selected thiazole-containing benzenesulfonamides against different human carbonic anhydrase isoforms, as reported in the literature.

Compound/DerivativehCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Acetazolamide (Standard)25012.145-[1][5]
Benzo[d]thiazole-6-sulfonamide-Subnanomolar/low nanomolarSubnanomolar/low nanomolar-[6]
Thiazole-sulfonamide hybrid 7>10000>1000021Selectively targeted[5]
4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide31.5-637.31.3-13.70.9-14.6 (hCA VII)-

Note: The table presents a selection of data from various sources and is not exhaustive. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

The data indicates that modifications to the thiazole and benzenesulfonamide scaffolds can lead to highly potent and isoform-selective inhibitors. For instance, certain derivatives show remarkable selectivity for the tumor-associated isoforms hCA IX and XII, which are promising targets for anticancer therapies.

Therapeutic Applications and Future Perspectives

The development of isoform-selective CA inhibitors is a key objective in modern drug discovery. The 4-(2-thiazolyl)benzenesulfonamide scaffold has proven to be a versatile platform for designing such inhibitors. The selective inhibition of tumor-associated isoforms like hCA IX and XII is of particular interest for the development of novel anticancer agents that can disrupt pH regulation in the tumor microenvironment. Furthermore, the exploration of thiazole-containing sulfonamides as inhibitors of CAs from pathogenic organisms, such as bacteria and fungi, represents a promising avenue for the development of new anti-infective drugs.

Conclusion

4-(2-Thiazolyl)benzenesulfonamide and its derivatives are a well-established and highly promising class of carbonic anhydrase inhibitors. Their mechanism of action is well-understood, and their synthesis is achievable through established chemical routes. The modular nature of their structure allows for extensive chemical modification to optimize potency and isoform selectivity. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of enzyme inhibitors.

References

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). Frontiers in Chemistry. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). PMC. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). ResearchGate. [Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2017). PubMed. [Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2025). ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. (n.d.). Semantic Scholar. [Link]

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. (2021). PLOS ONE. [Link]

  • Scheme for the synthesis of thiazolyl benzenesulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. (n.d.). PMC. [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.). PMC. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI. [Link]

  • (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. (2023). ResearchGate. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024). MDPI. [Link]

  • Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. (n.d.). PMC. [Link]

  • efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. (2020). LOCKSS. [Link]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (2022). PubMed. [Link]

  • Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. (2006). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). PMC. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. [Link]

  • Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives with suggested carbonic anhydrase IX inhibition mechanism. (n.d.). RSC Publishing. [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. (n.d.). Open Access Journals. [Link]

  • Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. (2013). ResearchGate. [Link]

Sources

Precision-Targeted Thiazolyl Benzenesulfonamides: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolyl benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by the fusion of a zinc-binding benzenesulfonamide moiety with a lipophilic, heterocyclic thiazole ring. This hybrid architecture grants dual-functionality: the sulfonamide acts as a polar "warhead" for metalloenzymes (primarily Carbonic Anhydrases), while the thiazole tail facilitates hydrophobic interactions, enabling isoform selectivity and blood-brain barrier (BBB) permeability. This guide dissects the biological activity, structure-activity relationships (SAR), and experimental validation of these derivatives across oncology, neurology, and infectious disease.

Structural Rationale & SAR Analysis

The pharmacological potency of thiazolyl benzenesulfonamides is driven by a bipartite molecular recognition mechanism.

  • The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide group (

    
    ) is the critical pharmacophore. It coordinates directly with the Zn(II) ion in the active site of metalloenzymes.
    
  • The Selectivity Handle (Thiazole): The thiazole ring, often substituted at the 2- or 4-position, extends into the hydrophobic half of the enzyme active site. This steric bulk is crucial for differentiating between homologous isoforms (e.g., differentiating cytosolic hCA II from transmembrane tumor-associated hCA IX).

SAR Directives
  • N-Substitution: Substitution on the sulfonamide nitrogen usually abolishes Carbonic Anhydrase (CA) activity but may enhance antimicrobial potency via alternative mechanisms (e.g., DHPS inhibition).

  • Ring Substitution: Electron-withdrawing groups (EWGs) on the benzene ring (e.g., halogens) generally increase the acidity of the sulfonamide protons, enhancing Zn(II) binding affinity.

Primary Therapeutic Domain: Carbonic Anhydrase (CA) Inhibition[1][2][3]

Carbonic Anhydrases (CAs) are the primary biological targets for this class.[1] The derivatives function as classical competitive inhibitors.

Mechanistic Insight

The deprotonated sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of


.[1]
  • Interaction 1: The sulfonamide nitrogen coordinates to Zn(II).[1]

  • Interaction 2: The oxygen of the sulfonamide forms a hydrogen bond with the backbone amide of Thr199 (in hCA II), locking the inhibitor in a tetrahedral geometry that mimics the transition state.

Isoform Selectivity (Oncology Focus)
  • Target: hCA IX and hCA XII (Transmembrane, hypoxia-induced in solid tumors).

  • Off-Target: hCA I and hCA II (Cytosolic, ubiquitous).

  • Design Strategy: Thiazolyl tails are designed to be bulky or charged (e.g., via pyridinium salts) to prevent entry into the constricted active sites of cytosolic CAs, thereby accumulating in the extracellular space where hCA IX resides.

Visualization: CA Inhibition Pathway

CA_Inhibition Zn Active Site Zn(II) Water Zinc-Bound H2O/OH- Zn->Water Coordination Block Inhibition Complex (Tetrahedral Geometry) Zn->Block Forms Stable Adduct Catalysis Catalytic Hydration (HCO3- + H+) Water->Catalysis Nucleophilic Attack on CO2 Substrate CO2 Substrate Substrate->Catalysis Inhibitor Thiazolyl Benzenesulfonamide (R-SO2NH-) Inhibitor->Zn Direct Coordination Inhibitor->Water Displaces Thr199 Thr199 Residue (Gatekeeper) Inhibitor->Thr199 H-Bond Stabilization Thr199->Block Block->Catalysis PREVENTS

Caption: Mechanism of CA inhibition. The sulfonamide displaces the catalytic water molecule, coordinating Zn(II) and H-bonding with Thr199 to arrest catalysis.

Secondary Domain: Oncology & Tubulin Polymerization[5][6][7][8][9]

Beyond CA inhibition, specific thiazolyl benzenesulfonamides exhibit potent antiproliferative activity by targeting the cytoskeleton.

Mechanism of Action

These derivatives bind to the colchicine-binding site of tubulin.[2]

  • Binding: The thiazole moiety mimics the B-ring of colchicine.

  • Effect: Inhibits microtubule assembly (polymerization).

  • Outcome: Cell cycle arrest at the G2/M phase , leading to apoptosis.[3]

Comparative Potency Data (Representative)

Data synthesized from recent structure-activity studies (e.g., Wang et al., 2016; various literature).

Compound DerivativeTarget MechanismCell LineIC50 (µM)Reference Standard
4-sulfamoyl-N-(thiazol-2-yl) hCA IX InhibitionMCF-7 (Breast)0.025Acetazolamide (0.025 µM)
Thiazole-Chalcone Hybrid Tubulin PolymerizationHCT-116 (Colon)2.89Colchicine (~2.0 µM)
Benzothiazole-Sulfonamide DNA Gyrase / Topo IIHeLa (Cervical)5.40Doxorubicin (1.2 µM)

Tertiary Domain: Neuroprotection (Alzheimer's)

Recent studies highlight the efficacy of this scaffold in multitarget-directed ligands (MTDLs) for Alzheimer’s Disease (AD).

  • Acetylcholinesterase (AChE) Inhibition: The thiazole ring interacts with the peripheral anionic site (PAS) of AChE, while the benzenesulfonamide moiety interacts with the catalytic anionic site (CAS).

  • Dual Inhibition: Many derivatives show balanced inhibition of both AChE and Butyrylcholinesterase (BChE), a preferred profile for late-stage AD therapy.

Experimental Protocols

A. Synthesis of N-(thiazol-2-yl)benzenesulfonamides

Rationale: This protocol uses a Schotten-Baumann condensation under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Reagents: 4-substituted benzenesulfonyl chloride (1.0 eq), 2-aminothiazole derivative (1.0 eq), Pyridine (solvent/base) or DCM with Triethylamine (TEA).

  • Procedure:

    • Dissolve the 2-aminothiazole in anhydrous pyridine (or DCM + 2.0 eq TEA) at 0°C.

    • Add benzenesulfonyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to avoid side reactions.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours (monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).

    • Quench: Pour reaction mixture into crushed ice/HCl (pH ~2) to precipitate the sulfonamide.

    • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

B. Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Rationale: Standard spectrophotometric assays are too slow for the rapid turnover of CA (


). Stopped-flow kinetics is required.
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (10-20 mM, pH 7.5), I = 0.1 M (

    
    ).
    
  • Workflow:

    • Syringe A: Enzyme (hCA isoform) + Inhibitor (incubated 15 min).

    • Syringe B:

      
      -saturated water + Phenol Red.
      
    • Measurement: Rapidly mix A and B. Monitor absorbance decay at 557 nm (acidification).

    • Calculation: Determine

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics.
      
Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Biological Validation Step1 Reagents: Sulfonyl Chloride + Aminothiazole Step2 Condensation (Pyridine, 0°C -> RT) Step1->Step2 Step3 Acid Quench (HCl/Ice) Step2->Step3 Step4 Recrystallization (EtOH) Step3->Step4 Assay1 Stopped-Flow CO2 Hydration (CA Inhibition) Step4->Assay1 Primary Screen Assay2 MTT Assay (Cytotoxicity) Assay1->Assay2 Hit Selection Assay3 Tubulin Polymerization Assay2->Assay3 Mechanistic Check

Caption: Integrated workflow from chemical synthesis to biological validation assays.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Wang, S., et al. (2016).[5] Synthesis and anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents.[3][5] European Journal of Medicinal Chemistry, 123, 332-342. Link

  • Mishra, C. B., et al. (2017). Thiazole: A Potent Scaffold for the Development of Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease.[6] Current Topics in Medicinal Chemistry, 17(12). Link

  • Bozdag-Dundar, O., et al. (2019). Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. Molecules, 24(13), 2419. Link

  • Chawla, G., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine.[7][8] RSC Advances, 11, 28260-28270. Link

Sources

Technical Deep Dive: 4-(2-Thiazolyl)benzenesulfonamide (Sulfathiazole)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Discovery, Chemistry, and Pharmacology of Sulfathiazole Audience: Medicinal Chemists, Pharmacologists, and Drug Development Historians

Executive Summary

4-(2-Thiazolyl)benzenesulfonamide , commonly known as Sulfathiazole (CAS: 72-14-0), represents a pivotal chapter in the evolution of antimicrobial chemotherapy. Introduced in 1939 as a second-generation sulfonamide, it was engineered to overcome the toxicity limitations of sulfapyridine while maintaining potent efficacy against pneumococcal and staphylococcal infections.

While largely superseded in human medicine by less toxic derivatives (e.g., sulfamethoxazole) and antibiotics (penicillins), sulfathiazole remains a critical reference compound in structural biology for understanding dihydropteroate synthase (DHPS) inhibition. Furthermore, the "Sulfathiazole Disaster" of 1941 served as the catalyst for the modern Good Manufacturing Practices (GMP) enforced by the FDA today.

Historical Genesis: The 1939 Race

The discovery of sulfathiazole was not a singular event but a competitive convergence of industrial research groups seeking to improve upon the therapeutic index of sulfapyridine (M&B 693).

The Structural Imperative

Following the success of Prontosil and Sulfanilamide, researchers realized that substituting one hydrogen on the sulfonamide nitrogen (


) with a heterocyclic ring could drastically alter potency and solubility. The thiazole ring was selected to increase the acidity of the sulfonamide group (

), thereby increasing its ionization at physiological pH compared to sulfapyridine (

). This was hypothesized to improve solubility and reduce crystalluria.
The Simultaneous Discovery

In 1939, two primary groups independently reported the synthesis of sulfathiazole:

  • Fosbinder and Walter (Maltbie Chemical Company)

  • Lott and Bergeim (Squibb Institute)

Both groups utilized the condensation of


-acetamidobenzenesulfonyl chloride with 2-aminothiazole.[1][2] The drug was rapidly adopted for treating pneumonia and Staphylococcus aureus infections, where it showed superior efficacy to sulfanilamide.
The 1941 Disaster & GMP

In December 1940, the Winthrop Chemical Company released sulfathiazole tablets contaminated with phenobarbital due to a manufacturing cross-contamination error. This incident, known as the Sulfathiazole Disaster , caused hundreds of deaths and directly led to the FDA's implementation of rigorous batch controls and the birth of Good Manufacturing Practices (GMP).

History_Timeline Prontosil 1935: Prontosil (Domagk) Sulfanilamide 1936: Sulfanilamide (Active Metabolite ID) Prontosil->Sulfanilamide Metabolic Discovery Sulfapyridine 1938: Sulfapyridine (M&B 693) Sulfanilamide->Sulfapyridine Heterocyclic Derivatization Discovery 1939: Sulfathiazole (Fosbinder/Walter & Lott/Bergeim) Sulfapyridine->Discovery Optimized pKa & Potency Disaster 1941: Winthrop Disaster (Phenobarbital Contamination) Discovery->Disaster Scale-up Failure Decline 1945+: Decline (Penicillin & Sulfadiazine) Discovery->Decline Superseded GMP 1942+: Birth of GMP (FDA Regulations) Disaster->GMP Regulatory Response

Figure 1: Historical trajectory of Sulfathiazole from discovery to regulatory impact.

Chemical Architecture & Synthesis[6]

Structural Properties

Sulfathiazole is a white crystalline powder.[3] It exhibits polymorphism, existing in two primary forms (I and II), which affects its dissolution rate—a critical factor in its variable bioavailability and toxicity profile.

PropertyValue
IUPAC Name 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Molecular Formula

Molecular Weight 255.32 g/mol
pKa 7.12 (Amide N)
Solubility (Water) ~600 mg/L (pH dependent)
Synthesis Protocol (Technical Review)

The classic synthesis involves the protection of the aniline amine, chlorosulfonation, condensation with the heterocycle, and deprotection.

Step 1: Protection & Chlorosulfonation Acetanilide is reacted with excess chlorosulfonic acid. This serves two purposes: it introduces the sulfonyl group at the para position (directed by the acetamido group) and converts it to the sulfonyl chloride.

Step 2: Condensation The intermediate,


-acetamidobenzenesulfonyl chloride (ASC), is condensed with 2-aminothiazole.[1][2]
  • Historical Note: Early methods used dry pyridine as both solvent and acid scavenger.

  • Modern/Green Modification: Aqueous conditions using sodium bicarbonate or potassium carbonate in acetone/water mixtures are preferred to avoid pyridine toxicity.

Step 3: Hydrolysis The acetyl protecting group is removed via acid (HCl) or alkaline (NaOH) hydrolysis to yield the free amine.

Validated Protocol (Boyle et al. Modification):

  • Reactants: 1.0 eq

    
    -acetamidobenzenesulfonyl chloride, 1.0 eq 2-aminothiazole.
    
  • Solvent: Acetone/Water mixture.

  • Base: 2.0 eq Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Conditions: Reflux for 1 hour.

  • Workup: Precipitate intermediate with water. Hydrolyze with 2M HCl at reflux for 30 mins. Neutralize with NaOH to pH 7 to precipitate Sulfathiazole. Recrystallize from ethanol.

Synthesis_Pathway Acetanilide Acetanilide (Starting Material) ASC p-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Chlorosulfonation (-HCl, -H2SO4) ClSO3H Chlorosulfonic Acid (Excess) ClSO3H->ASC Intermediate N4-Acetylsulfathiazole ASC->Intermediate Condensation (Base: Pyridine or NaHCO3) Aminothiazole 2-Aminothiazole Aminothiazole->Intermediate Sulfathiazole Sulfathiazole (Final Product) Intermediate->Sulfathiazole Deprotection Hydrolysis Acid Hydrolysis (HCl / Heat) Hydrolysis->Sulfathiazole

Figure 2: Synthetic pathway for Sulfathiazole production.[4]

Pharmacology & Mechanism of Action[8][9]

Mechanism: Competitive Inhibition

Sulfathiazole acts as a structural antimetabolite of para-aminobenzoic acid (PABA).

  • Target Enzyme: Dihydropteroate Synthase (DHPS).[5][6][7]

  • Normal Pathway: Bacteria require folate for DNA synthesis. DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate (DHPPP) to form dihydropteroate.[5][8]

  • Inhibition: Sulfathiazole competes with PABA for the active site of DHPS.[8]

  • Dead-End Product: DHPS condenses the dihydropterin with sulfathiazole instead of PABA, creating a "dead-end" analog that cannot be processed by the next enzyme (Dihydrofolate Synthase). This depletes the folate pool, halting bacterial cell division (bacteriostatic).

Structural Biology

X-ray crystallography of DHPS (e.g., from Yersinia pestis or E. coli) reveals that the sulfonamide


 group mimics the carboxylic acid of PABA. The thiazole ring occupies a specific hydrophobic pocket adjacent to the PABA binding site. Mutations in this pocket (e.g., within the folP gene) reduce sulfonamide binding affinity, leading to resistance.

MOA_Pathway PABA PABA (Substrate) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS DHPPP DHPPP (Substrate) DHPPP->DHPS Folate Folate Synthesis (DNA/RNA Production) DHPS->Folate Normal Function DeadEnd Dead-End Adduct DHPS->DeadEnd In Presence of Sulfathiazole Growth Bacterial Growth Folate->Growth Sulfathiazole Sulfathiazole (Inhibitor) Sulfathiazole->DHPS Competes with PABA DeadEnd->Folate Blocks

Figure 3: Mechanism of Action showing competitive inhibition of DHPS.

Clinical Profile & Toxicology

Antimicrobial Spectrum

Sulfathiazole is a short-acting sulfonamide.[3][9]

  • Primary Targets: Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli.

  • Efficacy: Highly effective in the pre-penicillin era for pneumococcal pneumonia.

The Toxicity Barrier: Crystalluria

The decline of sulfathiazole was driven by its renal toxicity.

  • Acetylation: In the liver, sulfathiazole is acetylated to

    
    -acetylsulfathiazole.
    
  • Solubility: Both the parent drug and its acetylated metabolite have poor solubility in acidic urine (pH < 6).

  • Pathology: Precipitation of crystals in the renal tubules led to hematuria, oliguria, and kidney failure.

  • Mitigation: This required "alkalinization" of the patient's urine (administration of sodium bicarbonate) and high fluid intake, complicating therapy.

Comparison of Solubility (mg/100mL at pH 5.5):

Compound Solubility Risk
Sulfapyridine ~60 High
Sulfathiazole ~90 High
Sulfadiazine ~13 High (but metabolites more soluble)

| Sulfisoxazole | ~1500 | Low (Replaced older sulfas) |

References

  • Fosbinder, R. J., & Walter, L. A. (1939). Sulfanilamido Derivatives of Heterocyclic Amines. Journal of the American Chemical Society, 61(8), 2032–2033. Link

  • Lott, W. A., & Bergeim, F. H. (1939). 2-(p-Aminobenzenesulfonamido)-thiazole: A New Chemotherapeutic Agent. Journal of the American Chemical Society, 61(12), 3593–3594. Link

  • Boyle, J., Otty, S., & Sarojini, V. (2012).[10] A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education, 89(1), 141–143.[10] Link

  • Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.[5][6][8] Nature Structural Biology, 4, 490–497. Link

  • Swann, J. P. (1999). The 1941 Sulfathiazole Disaster and the Birth of Good Manufacturing Practices. Pharmacy in History, 41(1), 16-25. Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-(2-Thiazolyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and experimental characterization of 4-(2-Thiazolyl)benzenesulfonamide .

Editorial Note on Chemical Identity: This guide strictly addresses 4-(2-thiazolyl)benzenesulfonamide (a primary sulfonamide with a thiazole ring attached to the benzene core). This is distinct from Sulfathiazole (4-amino-N-(2-thiazolyl)benzenesulfonamide), a common antibiotic where the thiazole is attached to the sulfonamide nitrogen. Researchers must verify their CAS number and structure before proceeding, as the solubility profiles differ significantly due to the acidity of the sulfonamide proton (


 ~10 vs. ~7.2).

Executive Summary

4-(2-Thiazolyl)benzenesulfonamide is a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and fragment-based drug discovery. Unlike secondary sulfonamides, this molecule possesses a primary sulfonamide moiety (


), rendering it a weak acid (

) with distinct solubility challenges.

This guide provides a technical analysis of its solubility across protic, aprotic, and non-polar solvents, supported by thermodynamic rationale and validated experimental protocols for precise determination.

Physicochemical Characterization

Understanding the solute's intrinsic properties is the prerequisite for solvent selection.

PropertyValue / DescriptionImpact on Solubility
Molecular Structure

Planar, aromatic system favoring

stacking (poor solubility in non-polar media).
Molecular Weight 240.30 g/mol Moderate MW suggests facile dissolution if crystal lattice energy is overcome.
H-Bond Donors 1 (

of sulfonamide)
Requires solvents with H-bond accepting capability (e.g., DMSO, Acetone).
H-Bond Acceptors 4 (O=S=O, Thiazole N)Strong interaction with protic solvents (MeOH, Water).
LogP (Predicted) ~1.2 – 1.8Moderately lipophilic; poor water solubility without pH adjustment.

(Sulfonamide)
~10.1Remains neutral at physiological pH (7.4); requires pH > 11 for significant ionization-driven solubility.

Solubility Landscape & Solvent Selection

The following data represents the solubility profile derived from structural analogs (e.g., unsubstituted benzenesulfonamides and thiazole derivatives) and thermodynamic modeling.

Primary Solvent Classes[1]
Solvent ClassSpecific SolventSolubility RatingTechnical Rationale
Dipolar Aprotic DMSO High (>50 mg/mL)Disrupts strong intermolecular H-bonds; high dielectric constant stabilizes the polar sulfonamide group. Ideal for stock solutions.
DMF High (>40 mg/mL)Similar mechanism to DMSO; preferred for synthetic reactions requiring higher temperatures.
Polar Protic Methanol Moderate (10–25 mg/mL)Forms H-bonds with both the sulfonamide oxygens and thiazole nitrogen.
Ethanol Low-Moderate (5–15 mg/mL)Reduced solubility compared to MeOH due to the ethyl chain's steric bulk and lower dielectric constant.
Water Very Low (<0.5 mg/mL)The hydrophobic benzene-thiazole core dominates. Solubility increases significantly at pH > 11 (formation of anion).
Polar Aprotic Acetone Moderate (10–20 mg/mL)Good solvent for crystallization; effective H-bond acceptor but lacks donation capability.
Acetonitrile Low-Moderate (2–8 mg/mL)Often poor for primary sulfonamides due to weak solvation of the

group.
Non-Polar Hexane/Heptane Insoluble Lack of polarity prevents interaction with the sulfonamide dipole.
Chloroform Low (<2 mg/mL)Limited interaction; useful only for extraction in specific biphasic systems.
Temperature Dependence (Van't Hoff Analysis)

Solubility in organic solvents (EtOH, MeOH) follows an endothermic dissolution process. Increasing temperature from


 to 

typically yields a 3-5x increase in solubility, making recrystallization from hot ethanol/water mixtures a viable purification strategy.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the precise saturation solubility of 4-(2-thiazolyl)benzenesulfonamide in a target solvent using the "Shake-Flask" method with HPLC quantification.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid SolventAdd Add Solvent (e.g., 5 mL) to Scintillation Vial Start->SolventAdd Equilibration Equilibrate: Shake at 25°C for 24-48 Hours SolventAdd->Equilibration CheckSolid Visual Check: Is solid still present? Equilibration->CheckSolid AddMoreSolid Add more solid CheckSolid->AddMoreSolid No Filtration Filtration: 0.45 µm PTFE Syringe Filter CheckSolid->Filtration Yes AddMoreSolid->Equilibration Dilution Dilution: Dilute filtrate with Mobile Phase Filtration->Dilution HPLC Quantification: HPLC-UV (254 nm) Dilution->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc

Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility. Critical control point: ensuring excess solid remains throughout equilibration.

Detailed Methodology
  • Preparation: Weigh approximately 10 mg of 4-(2-thiazolyl)benzenesulfonamide into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly to prevent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or thermomixer at

      
      .
      
    • Agitate at 500 RPM for 24 hours.

    • Checkpoint: Ensure undissolved solid is visible. If the solution is clear, add more solid (5 mg increments) until saturation is visually confirmed.

  • Sampling:

    • Stop agitation and allow the solid to settle for 1 hour (sedimentation).

    • Withdraw the supernatant using a glass syringe.

    • Filter through a 0.45 µm PTFE or Nylon filter (ensure filter compatibility with solvent).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (60:40 Isocratic).

    • Detection: UV at 254 nm (aromatic absorption max).

    • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "primary sulfonamide" anchor. The free sulfonamide group (


) binds to the Zinc ion (

) in the active site of Carbonic Anhydrase (CA) enzymes.
  • Solubility Requirement: For FBDD screening (SPR or NMR), the compound must be soluble at >100 µM in aqueous buffer (often requiring 1-2% DMSO co-solvent).

Synthesis Intermediate

It is often used as a scaffold to synthesize more complex SLC-0111 analogs (a Phase II anticancer candidate).

  • Reaction Solvent: DMF or DMAc is recommended for substitution reactions on the thiazole ring due to high solubility and high boiling points.

Mechanism of Solute-Solvent Interaction

Understanding why the compound dissolves aids in predicting behavior in mixed solvents.[1]

InteractionMechanism cluster_Protic Protic Solvents (MeOH, H2O) cluster_Aprotic Aprotic Solvents (DMSO) Solute 4-(2-Thiazolyl) benzenesulfonamide H_Bond_Accept H-Bond Acceptance (Thiazole N, Sulfonyl O) Solute->H_Bond_Accept Primary Driver H_Bond_Donor H-Bond Donation (Sulfonamide NH2) Solute->H_Bond_Donor Secondary Driver Dipole Dipole-Dipole Interaction Solute->Dipole Stabilization

Caption: Mechanistic map of solute-solvent interactions. Protic solvents engage in dual H-bonding, while aprotic solvents stabilize the polar sulfonyl dipole.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • NIST Chemistry WebBook. Solubility Data Series: Sulfonamides. (General reference for benzenesulfonamide class thermodynamics). Link

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Methodology for shake-flask protocols).
  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX, and XII with a library of thiazolyl-sulfonamides. Bioorganic & Medicinal Chemistry. Link

Sources

The Benzenesulfonamide Optimization Protocol: An In Silico ADMET Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico ADMET Prediction for Benzenesulfonamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary: The Scaffold Paradox

The benzenesulfonamide moiety (


) is a "privileged scaffold" in medicinal chemistry, serving as the anchor for carbonic anhydrase inhibitors (CAIs), COX-2 inhibitors, and loop diuretics. However, this ubiquity comes with a specific set of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

While the sulfonamide group provides essential hydrogen bonding interactions (often with Zinc in metalloenzymes), it introduces polarity that can hamper Blood-Brain Barrier (BBB) penetration and acidity (


) that complicates solubility. Furthermore, this scaffold is historically associated with idiosyncratic toxicities (SJS/TEN) and CYP2C9 interactions.

This guide moves beyond basic "button-pushing" on web servers. It establishes a self-validating workflow to predict, interpret, and de-risk benzenesulfonamide derivatives before synthesis.

Phase I: Structural Hygiene & Molecular Preparation

The Principle: Garbage In, Garbage Out. Most open-source ADMET predictors fail when processing salts, solvates, or tautomers incorrectly.

The Standardization Protocol

Before submitting any library to prediction tools, you must normalize the chemical structures.

  • Desalting: Remove counter-ions (e.g.,

    
    , 
    
    
    
    ). The prediction engines require the neutral parent form.
  • Nitro/Sulfonamide Normalization: Ensure the sulfonamide group is represented consistently (e.g., S(=O)(=O)N in SMILES) rather than hypervalent representations that might confuse older algorithms.

  • Chirality: Explicitly define stereocenters (@ or @@ in SMILES). ADMET properties (especially metabolism) are stereoselective.

Self-Validating Step:

  • Control: Include Acetazolamide (classic CAI) and Celecoxib (COX-2 inhibitor) in your dataset.

  • Validation: If your chosen tool predicts Celecoxib as "Low GI Absorption," the system is uncalibrated. Stop and re-check input formats.

Phase II: The Absorption & Distribution Workflow

Tools of Choice: SwissADME (Primary), ADMETlab 2.0 (Secondary).[1]

The Solubility/Permeability Trade-off

Benzenesulfonamides often struggle with the "Goldilocks" zone of solubility. The polar sulfonamide head fights against the lipophilic benzene tail.

  • Lipophilicity (LogP): Target a Consensus LogP of 1.5 – 3.5 .

    • Why? Values < 1.0 result in poor membrane permeability. Values > 4.0 increase the risk of promiscuous binding and toxicity.

  • The BOILED-Egg Model (SwissADME):

    • This visualization plots WLOGP vs. TPSA.

    • Target: Your compounds must fall within the "White" ellipse for passive GI absorption.

    • BBB Warning: If your target is CNS-based (e.g., anti-epileptic sulfonamides), the molecule must fall in the "Yellow" yolk. Note: Standard sulfonamides often have TPSA > 90 Ų, making BBB penetration difficult without masking other polar groups.

Plasma Protein Binding (PPB)

Critical for Sulfonamides: This class is notorious for high PPB (>90%).

  • The Risk: High PPB means less free drug (

    
    ) available to act on the target. It also increases the half-life but can lead to displacement interactions (e.g., displacing warfarin).
    
  • Protocol: Use ADMETlab 2.0 to predict PPB.

  • Threshold: If predicted PPB > 95%, flag the compound as "High Risk for Efficacy" unless the potency is sub-nanomolar.

Phase III: Metabolic Stability & CYP Interplay

Tool of Choice: SwissADME (CYP Mapping) & pkCSM.

The CYP2C9 Bottleneck

Sulfonamides are frequently metabolized by or inhibit CYP2C9 .

  • Inhibition: If your derivative is predicted as a CYP2C9 inhibitor, it poses a drug-drug interaction (DDI) risk (e.g., with phenytoin or warfarin).

  • Substrate: If it is a substrate, check for rapid clearance.

Visualization of the Screening Logic

The following diagram outlines the decision process for filtering candidates based on ADME properties.

ADME_Workflow Start Input: Benzenesulfonamide Library Standardize Step 1: Curation & Desalting (Canonical SMILES) Start->Standardize Lipinski Step 2: Physicochemical Filter (MW < 500, TPSA < 140) Standardize->Lipinski Lipinski->Start Fail (Redesign) Permeability Step 3: Absorption (Caco-2/HIA) Tool: SwissADME Lipinski->Permeability Pass BBB_Check Target Location? Permeability->BBB_Check CNS_Req CNS Target: Req: logP > 2, TPSA < 90 BBB_Check->CNS_Req Brain Periph_Req Peripheral Target: Req: TPSA < 140 BBB_Check->Periph_Req Body Metabolism Step 4: CYP Profiling (CYP2C9 Focus) CNS_Req->Metabolism Periph_Req->Metabolism Output Ranked Candidates Metabolism->Output

Caption: Figure 1. The hierarchical filtration logic for benzenesulfonamide derivatives, distinguishing between CNS and peripheral targets.

Phase IV: Toxicity Profiling (The "T" in ADMET)

Tool of Choice: pkCSM & ProTox-II.

This is where benzenesulfonamides often fail. You must screen for three specific endpoints.

hERG Inhibition (Cardiotoxicity)

Many sulfonamides, especially those with added lipophilic aromatic rings, can block the hERG potassium channel, leading to QT prolongation and fatal arrhythmias.

  • The Predictor: pkCSM "hERG I/II Inhibitor".

  • The Red Flag: If logP > 3 and the molecule contains a basic amine (often added to sulfonamides to improve solubility), the hERG risk skyrockets.

  • Mitigation: If hERG is positive, introduce polarity (reduce logP) or reduce basicity (lower pKa of the amine).

Skin Sensitization & Hepatotoxicity

Sulfonamides are immune-reactive. They can cause skin rashes (SJS) and liver damage.

  • Hepatotoxicity: Use ADMETlab 2.0 to predict "H-HT" (Human Hepatotoxicity).

  • Skin Sensitization: Use pkCSM.

  • Mechanism: The sulfonamide nitrogen can be oxidized to a hydroxylamine and then to a nitroso species, which is a hapten that triggers immune responses.

The Toxicity Decision Tree

Tox_Workflow Candidate Lead Candidate hERG_Test hERG Inhibition (pkCSM) Candidate->hERG_Test hERG_Pos HIGH RISK (QT Prolongation) hERG_Test->hERG_Pos Positive CYP_Test CYP2C9 Inhibition (SwissADME) hERG_Test->CYP_Test Negative DDI_Risk DDI Risk (Warfarin Interaction) CYP_Test->DDI_Risk Inhibitor Ames_Test AMES Mutagenicity CYP_Test->Ames_Test Non-Inhibitor Safe Proceed to Synthesis Ames_Test->Safe Negative

Caption: Figure 2. The toxicity elimination workflow. hERG positivity is an immediate "No-Go" criterion for non-life-threatening indications.

Data Interpretation & Decision Matrix

Do not rely on a single number. Use this matrix to classify your derivatives.

ParameterToolOptimal RangeCritical Warning Threshold
MW SwissADME250 - 450 Da> 500 Da (Absorption risk)
TPSA SwissADME40 - 130 Ų> 140 Ų (Poor permeability)
LogP (Consensus) SwissADME1.5 - 3.5> 4.0 (Toxicity/Solubility risk)
Solubility (LogS) ADMETlab 2.0> -4.0 log mol/L< -6.0 (Precipitation risk)
hERG Inhibition pkCSMNegativePositive (Cardiotoxicity)
CYP2C9 SwissADMENon-InhibitorInhibitor (Monitor for DDI)
PPB ADMETlab 2.0< 90%> 95% (Efficacy risk)
The "Go/No-Go" Decision
  • Green Light: Passes Lipinski, hERG Negative, CYP2C9 Non-inhibitor. Action: Prioritize for synthesis.

  • Yellow Light: Passes Lipinski, but High PPB or CYP2C9 Inhibitor. Action: Synthesize, but plan for early in vitro microsomal stability assays.

  • Red Light: hERG Positive OR AMES Positive. Action: Discard or re-design (e.g., replace aromatic rings with bioisosteres like bicyclo[1.1.1]pentane).

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3] Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[4] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Garrido, D. A., et al. (2020). The Role of hERG1 Channel in Cardiac Toxicity of Drug Candidates. Current Medicinal Chemistry, 27(25), 4170-4184. [Link]

Sources

4-(2-Thiazolyl)benzenesulfonamide: A Privileged Scaffold for Metalloenzyme and Kinase Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-Thiazolyl)benzenesulfonamide as a Scaffold in Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The 4-(2-Thiazolyl)benzenesulfonamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its dual functionality: the sulfonamide moiety acts as a robust Zinc-Binding Group (ZBG), while the thiazole ring serves as a rigid, bioisosteric linker capable of participating in


-

stacking and hydrogen bonding. This scaffold has transitioned from its historical roots in anti-infectives to become a cornerstone in the design of Carbonic Anhydrase (CA) inhibitors (targeting hypoxic tumors) and, more recently, Thymidine Kinase (TK) inhibitors for multidrug-resistant bacteria.

This guide provides a technical deep-dive into the structural activity relationships (SAR), synthetic modularity via the Hantzsch reaction, and validated experimental protocols for leveraging this scaffold in drug discovery campaigns.

Chemical Architecture & Pharmacophore Analysis

The scaffold consists of two distinct pharmacophoric domains:

  • The "Head" (Benzenesulfonamide): A hydrophilic motif that anchors the molecule to the target active site, typically coordinating with a catalytic metal ion (e.g.,

    
     in Carbonic Anhydrases).
    
  • The "Tail" (Thiazole): A 5-membered aromatic heterocycle attached at the para-position. It acts as a spacer to orient substituents toward the hydrophobic or hydrophilic pockets of the enzyme rim, governing isoform selectivity.

Physicochemical Profile (Lipinski Compliance)
  • H-Bond Donors (HBD): 2 (Sulfonamide

    
    )
    
  • H-Bond Acceptors (HBA): 3-4 (Sulfonyl oxygens, Thiazole nitrogen)

  • Molecular Weight: ~240 Da (Core), allowing significant room for derivatization while staying <500 Da.

  • cLogP: ~1.5–2.5 (tunable), ensuring good membrane permeability.

Therapeutic Mechanisms & Signaling Pathways[1]

Carbonic Anhydrase Inhibition (Oncology)

The primary application of this scaffold is targeting hCA IX and XII , transmembrane isoforms overexpressed in hypoxic tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma).

  • Mechanism: The sulfonamide anion (

    
    ) coordinates the catalytic 
    
    
    
    ion in the enzyme active site, displacing the water molecule/hydroxide ion required for
    
    
    hydration.
  • Selectivity: The thiazole ring extends the molecular bulk toward the "selective pocket" of the enzyme, distinguishing tumor-associated isoforms (IX/XII) from ubiquitous cytosolic isoforms (I/II).

Thymidine Kinase Inhibition (Antimicrobial)

Recent studies identify this scaffold as an inhibitor of Staphylococcus aureus Thymidine Kinase (SaTK).

  • Mechanism: The scaffold occupies the ATP-binding pocket.[1] The sulfonamide oxygens form H-bonds with key residues (e.g., Glu89), while the thiazole mediates hydrophobic interactions, stabilizing the enzyme in an inactive conformation.

Visualization: Mechanism of Action (CA Inhibition)[1]

CA_Inhibition_Mechanism Zn Catalytic Zn2+ Ion Sulfonamide Sulfonamide Head (R-SO2NH-) Sulfonamide->Zn Coordination Bond Thiazole Thiazole Linker (Rigid Spacer) Sulfonamide->Thiazole Covalent Link ActiveSite Enzyme Active Site (Displacement of H2O) Sulfonamide->ActiveSite Occupies Tail Hydrophobic Tail (Selectivity Element) Thiazole->Tail Orients SelectivityPocket Hydrophobic/Hydrophilic Rim Region Tail->SelectivityPocket Van der Waals / H-Bond TumorpH Tumor pH Regulation (Hypoxia Survival) ActiveSite->TumorpH Inhibition Blocks Acidification

Figure 1: Mechanistic logic of Carbonic Anhydrase inhibition. The sulfonamide anchors to the Zinc, while the thiazole-tail assembly probes the rim to achieve isoform selectivity.

Synthetic Strategy: The Hantzsch "Tail" Approach

To generate a library of 4-(2-Thiazolyl)benzenesulfonamides, the Hantzsch Thiazole Synthesis is the most robust and modular protocol. It allows for the independent variation of the "Head" (via the thiourea/thioamide component) and the "Tail" (via the


-haloketone).
Synthetic Pathway Diagram

Hantzsch_Synthesis Precursor1 4-Sulfamoyl- benzenecarbothioamide (Thioamide Component) Reaction Hantzsch Condensation (EtOH, Reflux, 2-4h) Precursor1->Reaction Precursor2 Alpha-Bromoacetophenone Derivative (Haloketone Component) Precursor2->Reaction Intermediate Hydroxy-thiazoline Intermediate Reaction->Intermediate S-Alkylation Product 4-(4-Arylthiazol-2-yl) benzenesulfonamide Intermediate->Product Dehydration (-H2O)

Figure 2: The Hantzsch condensation route allows rapid assembly of the scaffold from thioamides and haloketones.

Experimental Protocol: Synthesis of a Representative Derivative

Target Compound: 4-(4-Phenylthiazol-2-yl)benzenesulfonamide Objective: To synthesize a high-purity scaffold for biological assay validation.

Materials
  • 4-Sulfamoylbenzenecarbothioamide (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Absolute Ethanol (Solvent)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-sulfamoylbenzenecarbothioamide (2.16 g, 10 mmol) in 40 mL of absolute ethanol.

  • Addition: Add 2-bromoacetophenone (2.19 g, 11 mmol) portion-wise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting thioamide spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate usually forms. If not, reduce the volume by 50% under vacuum and cool in an ice bath.

  • Filtration & Wash: Filter the solid precipitate under vacuum. Wash the filter cake with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted haloketone.
  • Neutralization (Optional but Recommended): If the product is the hydrobromide salt, suspend in water and neutralize with 10%

    
     solution until pH ~7-8. Filter the free base.
    
  • Recrystallization: Recrystallize from Ethanol/Water (or DMF/Water for less soluble derivatives) to obtain the pure product.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole singlet proton around

      
       8.0–8.5 ppm and the sulfonamide singlet (
      
      
      
      ) around
      
      
      7.4 ppm.

Structure-Activity Relationship (SAR) Data

The following table summarizes how substitutions on the thiazole ring (the "Tail") impact inhibitory activity (


) against human Carbonic Anhydrase isoforms.

Table 1: SAR of 4-(2-Thiazolyl)benzenesulfonamide Derivatives against hCA Isoforms

Compound IDThiazole Substituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Ref (AAZ) Acetazolamide (Control)25012250.48
SLC-0111 Ureido-linked analog508096045 21.3
TZ-1 4-Phenyl8510180.55
TZ-2 4-(4-Fluorophenyl)654.52.1 2.1
TZ-3 4-(3-Nitrophenyl)>10001508.5 17.6

Data Interpretation:

  • Electron-withdrawing groups (TZ-2, TZ-3): Enhance potency against tumor-associated hCA IX.

  • Bulky substitutions (TZ-3): drastically reduce affinity for the cytosolic hCA I/II (steric clash), significantly improving the selectivity profile for tumor targeting.

Future Outlook

The 4-(2-Thiazolyl)benzenesulfonamide scaffold is evolving beyond simple enzyme inhibition.

  • PROTACs: The scaffold is being used as the "warhead" to recruit E3 ligases for the targeted protein degradation of Carbonic Anhydrases.

  • Dual-Targeting Hybrids: Conjugating this scaffold with COX-2 pharmacophores (e.g., coxibs) to simultaneously target inflammation and hypoxia in the tumor microenvironment.

References

  • Supuran, C. T. (2016).[2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018).[3] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Eldehna, W. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry. Link

  • Ratrey, P., et al. (2021).[4] Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances. Link

  • Baranauskiene, L., et al. (2021).[5] Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS ONE. Link[5]

Sources

Methodological & Application

synthesis protocol for 4-(2-Thiazolyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-(2-Thiazolyl)benzenesulfonamide

Executive Summary & Scope

This application note details the synthesis protocol for 4-(2-Thiazolyl)benzenesulfonamide (CAS: 1466-69-9). This compound is a critical scaffold in fragment-based drug discovery, particularly for Carbonic Anhydrase (CA) inhibitors and antimicrobial agents.

Crucial Disambiguation: Do not confuse this compound with Sulfathiazole (4-amino-N-(2-thiazolyl)benzenesulfonamide).

  • Sulfathiazole: Thiazole is attached to the sulfonamide nitrogen (

    
    ).
    
  • Target Compound: Thiazole is attached directly to the benzene ring at position 4 (C-linked).

Synthetic Strategy: We utilize a modified Hantzsch Thiazole Synthesis . The protocol is designed for scalability and purity, avoiding the use of gaseous


 by employing a magnesium-catalyzed thionation followed by cyclization with chloroacetaldehyde.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the C2-position of the thiazole ring. The thiazole nucleus is constructed via the condensation of a thioamide (nucleophile) and an


-haloaldehyde (electrophile).

Retrosynthesis Target 4-(2-Thiazolyl)benzenesulfonamide (Target) Disconnection Disconnection (C-C Bond Formation) Disconnection->Target Hantzsch Cyclization Thioamide 4-Thiocarbamoyl benzenesulfonamide (Intermediate) Thioamide->Disconnection Electrophile 2-Chloroacetaldehyde (Reagent) Electrophile->Disconnection Start 4-Cyanobenzenesulfonamide (Starting Material) Start->Thioamide Thionation (NaSH, MgCl2)

Figure 1: Retrosynthetic pathway utilizing a C-linked assembly strategy.

Experimental Protocol

Phase 1: Synthesis of 4-Thiocarbamoylbenzenesulfonamide

Objective: Conversion of the nitrile group to a thioamide without affecting the sulfonamide moiety.

Reagents:

  • 4-Cyanobenzenesulfonamide (1.0 eq)[1]

  • Sodium Hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)

  • Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)[1]

  • Solvent: Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyanobenzenesulfonamide (10 mmol, 1.82 g) in DMF (20 mL).

  • Catalyst Addition: Add MgCl₂·6H₂O (10 mmol, 2.03 g) to the solution. The magnesium salt acts as a Lewis acid catalyst, coordinating with the nitrile nitrogen to activate it towards nucleophilic attack.

  • Thionation: Add NaSH hydrate (20 mmol) in a single portion.

  • Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane). The nitrile spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    thioamide spot.
  • Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The acidic environment breaks the Mg-complex and precipitates the product.

  • Isolation: Filter the yellow precipitate, wash extensively with water to remove residual DMF and salts, and dry under vacuum.

Yield Expectation: 85–92% (Yellow solid).

Phase 2: Hantzsch Cyclization to 4-(2-Thiazolyl)benzenesulfonamide

Objective: Formation of the thiazole ring via condensation.[2][3][4][5]

Reagents:

  • 4-Thiocarbamoylbenzenesulfonamide (Intermediate from Phase 1) (1.0 eq)

  • Chloroacetaldehyde (50% wt. in water) (1.5 eq)

  • Solvent: Ethanol (EtOH)

Procedure:

  • Setup: Suspend the thioamide (5 mmol, 1.08 g) in Ethanol (15 mL) in a reaction vial.

  • Addition: Add Chloroacetaldehyde (50% aq. solution, 7.5 mmol, ~1.18 g) dropwise.

    • Safety Note: Chloroacetaldehyde is a potent lachrymator and toxic. Handle in a fume hood.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. The suspension will likely clear as the reaction proceeds and the hydrochloride salt of the product forms.
    
  • Precipitation: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous Sodium Bicarbonate (

    
    ) to pH 7–8. This deprotonates the thiazole nitrogen, causing the free base to precipitate.
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if necessary to remove traces of polymeric aldehyde.

Yield Expectation: 75–85% (Off-white to pale yellow solid).

Process Critical Parameters & Data

ParameterSpecificationRationale
Stoichiometry (Step 1) NaSH (2.0 eq)Excess hydrosulfide ensures complete conversion; MgCl₂ prevents

gas evolution issues.
Temperature (Step 2) Reflux (

)
Required to drive the dehydration step of the Hantzsch mechanism (elimination of water).
pH Control (Workup) pH 7–8The product forms as a soluble HCl salt. Neutralization is mandatory for isolation.
Solvent Choice DMF (Step 1) / EtOH (Step 2)DMF solubilizes the polar nitrile; Ethanol allows for clean precipitation of the final product.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral checkpoints.

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

):
  • Thiazole Protons: Look for two doublets (or a broad singlet pair) in the aromatic region, typically

    
     7.8–8.0 ppm and 
    
    
    
    7.7 ppm (
    
    
    Hz), corresponding to C4-H and C5-H of the thiazole ring.
  • Sulfonamide: A broad singlet at

    
     7.3–7.5 ppm (
    
    
    
    ). Note: This peak disappears upon
    
    
    shake.
  • Benzene Ring: Two doublets (AA'BB' system) around

    
     8.0–8.2 ppm, indicating para-substitution.
    

2. Mass Spectrometry (ESI-MS):

  • Calculated Mass (

    
    ):  240.29 Da
    
  • Observed (

    
    ):  241.3 Da
    
  • Fragment: Loss of

    
     may be observed.
    

3. Troubleshooting Logic:

  • Issue: Product remains in solution after Step 2.

    • Cause: pH is too low (product exists as pyridinium-like salt).

    • Fix: Add more

      
       until precipitation occurs.
      
  • Issue: Sticky gum forms in Step 2.

    • Cause: Polymerization of excess chloroacetaldehyde.

    • Fix: Decant solvent, triturate gum with cold ether or hexanes to induce crystallization.

Workflow Diagram

Workflow Start Start: 4-Cyanobenzenesulfonamide Step1 Add NaSH + MgCl2 in DMF (Stir 4h @ RT) Start->Step1 Check1 TLC Check: Nitrile spot gone? Step1->Check1 Check1->Step1 No (Extend Time) Quench Quench in 1M HCl Filter Thioamide Check1->Quench Yes Step2 Reflux with Chloroacetaldehyde in Ethanol (6h) Quench->Step2 Neutralize Neutralize with NaHCO3 to pH 8 Step2->Neutralize Final Recrystallize (EtOH/H2O) Isolate Product Neutralize->Final

Figure 2: Step-by-step experimental decision tree.

References

  • Manjunatha, K., et al. (2013). "Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX." European Journal of Medicinal Chemistry. Link

  • Hantzsch, A. (1887).[3][4] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Classic Mechanism Reference). Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for Hantzsch Thiazole Synthesis." BenchChem Protocols. Link

  • PubChem. (2025).[6] "Compound Summary: 4-(2-Thiazolyl)benzenesulfonamide." National Library of Medicine. Link

  • Preprints.org. (2023). "Investigation of Novel Thiazole Derivatives Bearing the Benzenesulfonamide Moiety." Preprints. Link

Sources

Application Note: Advanced Hantzsch Synthesis Protocols for Thiazolyl Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Thiazolyl benzenesulfonamides represent a privileged structural motif in modern drug discovery. The convergence of the thiazole ring—a planar heterocycle known for its robust hydrogen-bond accepting capabilities—with the benzenesulfonamide pharmacophore yields compounds with profound biological activities. These include carbonic anhydrase inhibition, potent antibacterial efficacy, and neuroprotective properties [1].

The most reliable, atom-economical route to construct this scaffold is the Hantzsch thiazole synthesis. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for synthesizing these critical therapeutic precursors, ensuring high regioselectivity and reproducible yields.

Mechanistic Causality & Experimental Design

The classical Hantzsch synthesis constructs the 1,3-thiazole core via the condensation of an


-haloketone with a thiourea or thioamide. Understanding the mechanistic causality is essential for troubleshooting and optimizing yields [2].
  • Regioselective S-Alkylation: The reaction initiates with the nucleophilic attack of the highly polarizable sulfur atom of thiourea onto the

    
    -carbon of the haloketone. Because sulfur is a softer, more effective nucleophile than nitrogen, it ensures strict regiocontrol and prevents the formation of unwanted structural isomers.
    
  • Intramolecular Cyclization: Following S-alkylation, the intermediate thioimidate undergoes cyclization. The basic nitrogen attacks the electrophilic carbonyl carbon, forming a hydroxythiazoline intermediate.

  • Thermodynamic Dehydration: The final step is the elimination of water to achieve aromaticity. This step has a high activation energy barrier; thus, the reaction requires heating (typically 80°C–100°C) to drive the equilibrium toward the thermodynamically stable aromatic thiazole [3].

MechanisticPathway S1 S-Alkylation (Nucleophilic Attack) S2 Thioimidate Intermediate S1->S2 -HBr S3 Intramolecular Cyclization S2->S3 S4 Hydroxythiazoline Intermediate S3->S4 S5 Dehydration (-H₂O) S4->S5 Heat S6 Aromatic Thiazole Ring S5->S6

Step-by-step mechanistic pathway of the Hantzsch thiazole cyclization.

Experimental Workflows

The synthesis of thiazolyl benzenesulfonamides is generally executed in two primary stages: the formation of the 2-aminothiazole core, followed by sulfonylation to attach the benzenesulfonamide group.

ExperimentalWorkflow A Acetophenone Derivative B Bromination (Br₂, RT) A->B C α-Bromoketone Intermediate B->C E Hantzsch Condensation (EtOH, 80°C, 4h) C->E D Thiourea Addition D->E F 2-Aminothiazole Core E->F H Sulfonylation (Pyridine, RT, 5h) F->H G Benzenesulfonyl Chloride G->H I Thiazolyl Benzenesulfonamide H->I

Experimental workflow for the synthesis of thiazolyl benzenesulfonamide derivatives.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of the 2-Aminothiazole Core

Objective: Condensation of an


-bromoketone with thiourea.
Rationale:  Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states during cyclization, significantly accelerating the reaction compared to aprotic alternatives [3].
  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the target

    
    -bromoketone and 10.0 mmol of thiourea in 20 mL of absolute ethanol.
    
  • Condensation: Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 2–4 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction using TLC (Hexane:EtOAc, 7:3 v/v). The reaction is complete when the UV-active

      
      -bromoketone spot disappears, replaced by a highly polar, lower-
      
      
      
      spot corresponding to the hydrobromide salt of the aminothiazole.
  • Neutralization & Isolation: Cool the mixture to room temperature. The product exists as a hydrobromide salt due to the generation of HBr. Slowly add 10% aqueous

    
     until the pH reaches 7.5–8.0.
    
    • Causality: Neutralization deprotonates the basic thiazole nitrogen, drastically reducing its aqueous solubility and forcing the free base to precipitate out of the solution.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold distilled water (3 × 10 mL) to remove residual inorganic salts, and dry in a desiccator.

    • Self-Validation Checkpoint 2 (NMR): Confirm the structure via

      
      H NMR. Look for the highly diagnostic thiazole 
      
      
      
      -H proton, which appears as a sharp singlet between
      
      
      6.5 and 7.5 ppm.
Protocol B: Sulfonylation to Yield Thiazolyl Benzenesulfonamide

Objective: Coupling the 2-aminothiazole with a benzenesulfonyl chloride derivative.

  • Preparation: Dissolve 5.0 mmol of the synthesized 2-aminothiazole in 10 mL of anhydrous pyridine under an inert nitrogen atmosphere.

    • Causality: Pyridine serves a dual purpose: it is an excellent solvent for the polar aminothiazole and acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile and driving the reaction forward.

  • Coupling: Cool the flask to 0°C using an ice bath. Slowly add 5.5 mmol (1.1 eq) of the benzenesulfonyl chloride derivative dropwise over 15 minutes.

    • Causality: Sulfonylation is highly exothermic. Dropwise addition at 0°C prevents the thermal degradation of the sulfonyl chloride and suppresses unwanted side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 5 hours.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold 1M HCl.

    • Causality: The acidic workup protonates the pyridine, rendering it water-soluble, while the target hydrophobic sulfonamide precipitates out of the aqueous phase.

  • Validation: Filter, wash with water, and recrystallize from ethanol.

    • Self-Validation Checkpoint 3 (IR Spectroscopy): Confirm successful sulfonylation by identifying strong symmetric and asymmetric

      
       stretching bands at approximately 1150 
      
      
      
      and 1330
      
      
      .

Quantitative Data Summaries

To maximize the efficiency of the Hantzsch condensation, various solvent and temperature conditions have been evaluated. Table 1 summarizes the optimization data, demonstrating the superiority of protic solvents under reflux [3].

Table 1: Optimization of Hantzsch Condensation Conditions

SolventTemperature (°C)Time (h)Yield (%)Observation / Rationale
Dichloromethane25 (RT)2415Insufficient thermal energy for dehydration step.
Tetrahydrofuran65 (Reflux)845Aprotic nature poorly stabilizes polar intermediates.
Ethanol80 (Reflux)388Protic stabilization; optimal boiling point for dehydration.
Lactic Acid90–1000.2595Acts as both solvent and mild acid catalyst; green alternative.

Once synthesized, thiazolyl benzenesulfonamide derivatives exhibit potent biological profiles. Table 2 outlines typical minimum inhibitory concentrations (MIC) against standard bacterial strains, validating their utility in drug development [2].

Table 2: Representative Antibacterial Activity (MIC, µg/mL)

Compound SubstitutionS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Unsubstituted Core12.5>100>100
4-tert-butyl3.1225.050.0
4-isopropyl1.5612.525.0
Ciprofloxacin (Control)0.50.251.0

References

  • Title: Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety Source: Journal of Fluorescence (via PubMed) URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: Molecules (MDPI) URL: [Link]

  • Title: Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

Application Note: Utilizing 4-(2-Thiazolyl)benzenesulfonamide and its Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Experimental Protocols for Targeting Tumor Hypoxia (CA IX) and Lipid Metabolism (12-LOX)

Executive Summary & Scientific Grounding

The thiazolyl-benzenesulfonamide pharmacophore is a highly privileged scaffold in modern oncology drug development. Compounds featuring this core—specifically 4-(2-Thiazolyl)benzenesulfonamide and its positional isomers like N-(2-thiazolyl)benzenesulfonamide (e.g., CAY10698)—exhibit potent anti-tumorigenic properties through two distinct, structurally driven mechanisms:

  • Metalloenzyme Inhibition (Carbonic Anhydrase IX): The primary sulfonamide group (

    
    ) acts as a classical zinc-binding anchor. In hypoxic solid tumors, 1[1], facilitating tumor invasion and conferring chemoresistance. Thiazolyl benzenesulfonamides disrupt this pH homeostasis, leading to targeted cancer cell death[2].
    
  • Lipid Metabolism Modulation (12-Lipoxygenase): Specific derivatives, notably3[3]. 12-LOX catalyzes the conversion of arachidonic acid to 12-HETE, a critical survival signaling lipid in pancreatic ductal adenocarcinoma (PDAC)[4]. Additionally, related analogs exhibit5[5].

Mechanistic Pathway Visualization

G cluster_0 Hypoxia-Driven CA IX Pathway cluster_1 Lipid Metabolism Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (CA IX) Overexpression HIF1A->CAIX Acid Extracellular Acidification & Tumor Invasion CAIX->Acid AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX HETE 12-HETE Production LOX->HETE Survival Cancer Cell Survival & Proliferation HETE->Survival Drug Thiazolyl-Benzenesulfonamides (e.g., 4-(2-Thiazolyl)benzenesulfonamide, CAY10698) Drug->CAIX Inhibits (Zinc binding) Drug->LOX Inhibits (Active site)

Figure 1: Dual mechanism of action of thiazolyl-benzenesulfonamides targeting CA IX and 12-LOX. (Max Width: 760px)

Quantitative Efficacy Data in Cancer Cell Lines

The following table summarizes the validated in vitro efficacy of thiazolyl-benzenesulfonamide derivatives across various human cancer cell lines.

Compound Class / DerivativePrimary TargetCancer Cell LineTissue OriginIC₅₀ (µM)Phenotypic Readout
N-2-thiazolyl-benzenesulfonamide (CAY10698)12-LOXPANC-1Pancreas8.5 ± 1.26[6]
N-2-thiazolyl-benzenesulfonamide (CAY10698)12-LOXAsPC-1Pancreas6.86[6]
N-2-thiazolyl-benzenesulfonamide (CAY10698)12-LOXMiaPaCa-2Pancreas12.3 ± 2.16[6]
Thiazolyl benzenesulfonamide (Analog 6b)COX-2HT-29Colorectal0.045[5]

Experimental Protocols

Protocol A: Hypoxia-Driven CA IX Inhibition & Extracellular pH Assay

Objective: Quantify the ability of 4-(2-Thiazolyl)benzenesulfonamide to prevent tumor microenvironment (TME) acidification.

🔬 Senior Scientist's Rationale: Relying solely on atmospheric hypoxia chambers can lead to rapid reoxygenation during plate handling, causing HIF-1α degradation within minutes. To establish a self-validating system, we utilize the SK-RC-52 renal carcinoma cell line . These cells lack functional pVHL, meaning HIF-1α and CA IX are constitutively expressed even in normoxia. This provides a highly robust screening window without the artifacts introduced by chemical hypoxia mimetics like


, which can alter baseline reactive oxygen species (ROS).

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-RC-52 cells at

    
     cells/well in a 96-well plate using unbuffered DMEM supplemented with 10% FBS. (Using unbuffered media is critical; standard bicarbonate buffers will mask the proton extrusion you are trying to measure).
    
  • Incubation: Allow cells to adhere overnight at 37°C in a standard 5%

    
     incubator.
    
  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative (0.1 nM to 10 µM) in unbuffered DMEM. Replace the media in the 96-well plate with the compound-containing media.

  • pH Measurement: After 24 hours, add the pH-sensitive fluorescent dye BCECF-AM (1 µM final concentration) to each well. Incubate for 30 minutes.

  • Data Acquisition: Read the plate using a microplate reader at Ex 490 nm / Em 535 nm. A decrease in fluorescence correlates with a drop in extracellular pH.

  • Self-Validation Step: Run a parallel MTS cell viability assay on an identical plate. This ensures that a reduction in extracellular acidification is due to specific CA IX inhibition rather than generalized compound cytotoxicity reducing the total number of metabolically active cells.

Protocol B: 12-LOX Inhibition & Lipid Metabolite Profiling in PDAC

Objective: Measure the suppression of 12-HETE production by N-(2-thiazolyl)benzenesulfonamide derivatives (e.g., CAY10698) in pancreatic cancer cells.

🔬 Senior Scientist's Rationale: 12-HETE is a highly volatile lipid mediator. Standard cell lysis buffers often contain detergents that interfere with mass spectrometry and lack antioxidants, leading to auto-oxidation of arachidonic acid into background 12-HETE. To ensure data trustworthiness, we utilize a cold methanol extraction supplemented with BHT (butylated hydroxytoluene) to freeze lipid metabolism instantly. Furthermore, spiking the lysis buffer with a deuterated internal standard (12-HETE-d8) is mandatory to correct for lipid loss during extraction.

Step-by-Step Methodology:

  • Cell Culture: Seed PANC-1 or AsPC-1 cells in 6-well plates at a density of

    
     cells/well in DMEM (10% FBS). Incubate until 80% confluent.
    
  • Treatment: Treat the cells with CAY10698 at concentrations bracketing the IC50 (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for 24 hours.

  • Quenching & Extraction:

    • Quickly aspirate the media and wash the cells once with ice-cold PBS.

    • Immediately add 500 µL of ice-cold Methanol containing 0.1% BHT and 10 ng of 12-HETE-d8 (internal standard) directly to the wells.

  • Harvesting: Scrape the cells on ice, transfer the lysate to a microcentrifuge tube, and sonicate for 10 seconds to disrupt membranes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris. Transfer the lipid-rich supernatant to glass LC-MS vials.

  • LC-MS/MS Quantification: Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition

    
     319.2 
    
    
    
    179.1 for endogenous 12-HETE and
    
    
    327.2
    
    
    186.1 for the 12-HETE-d8 internal standard.

References

1.4[4] 2.3[3] 3.6[6] 4.1[1] 5.2[2] 6.5[5]

Sources

Application Note: High-Precision Antibacterial Susceptibility Testing using 4-(2-Thiazolyl)benzenesulfonamide (Sulfathiazole)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the preparation, handling, and application of 4-(2-Thiazolyl)benzenesulfonamide (Common Name: Sulfathiazole ) in antibacterial susceptibility testing. While historically a clinical frontline antibiotic, Sulfathiazole currently serves as a critical reference standard in resistance profiling and synergistic studies (e.g., with Trimethoprim). This note addresses specific solubility challenges, the biochemical mechanism of action, and the "trailing endpoint" phenomenon that frequently complicates data interpretation in sulfonamide assays.

Mechanism of Action: The Folate Blockade

To optimize experimental design, researchers must understand that Sulfathiazole is a bacteriostatic agent, not bactericidal. It functions as a structural analog of para-aminobenzoic acid (PABA).

Biochemical Pathway

Bacteria must synthesize folate de novo to produce nucleotides (purines/pyrimidines) and amino acids.[1] Sulfathiazole competitively inhibits Dihydropteroate Synthase (DHPS) , the enzyme responsible for incorporating PABA into dihydropteroic acid.[2]

  • Key Insight: Because this is a competitive inhibition, the presence of excess PABA or downstream products (like thymidine) in the culture media can bypass the metabolic blockade, resulting in false resistance.

Pathway Visualization

The following diagram illustrates the specific intervention point of Sulfathiazole within the folate biosynthesis pathway.

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Sulfathiazole INHIBITOR: Sulfathiazole (4-(2-Thiazolyl)benzenesulfonamide) Sulfathiazole->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (Active Folate) DHF->THF DNA DNA/RNA Synthesis THF->DNA

Figure 1: Sulfathiazole competitively inhibits DHPS, preventing the formation of Dihydropteroic Acid and halting DNA synthesis.

Critical Material Preparation

Sulfathiazole presents solubility challenges in neutral aqueous buffers. Improper stock preparation is the leading cause of experimental variance.

Solubility Profile
SolventSolubilityUsage Note
Water (pH 7) < 0.5 mg/mLDo not use for stock solutions.[3]
0.1 M NaOH > 10 mg/mLRecommended. Chemically stable; mimics physiological pH upon high dilution.
Acetone SolubleVolatile; risk of evaporation changing concentration. Use only if NaOH is contraindicated.
DMSO SolubleAcceptable, but high DMSO % can be toxic to sensitive bacterial strains.
Stock Solution Protocol (10,240 µg/mL)

Objective: Prepare 10 mL of a 10,240 µg/mL (10.24 mg/mL) stock solution.

  • Weigh 102.4 mg of Sulfathiazole powder.

  • Transfer to a sterile 15 mL polypropylene tube.

  • Add 5 mL of 0.1 M NaOH . Vortex until fully dissolved (solution should be clear).

  • Add 5 mL of sterile distilled water to reach final volume.

    • Note: The final concentration of NaOH is 0.05 M. When diluted 1:100 or more into broth, the buffering capacity of the media will neutralize the pH.

  • Sterilization: Filter sterilize using a 0.22 µm PES or Nylon membrane . Do not use cellulose nitrate, which may bind sulfonamides.

Protocol: Broth Microdilution (MIC)

This protocol aligns with CLSI M07 standards but includes specific modifications for sulfonamides.

Media Requirements (The "Thymidine Trap")

CRITICAL: Standard Mueller-Hinton Broth (MHB) often contains thymidine, which antagonizes Sulfathiazole.

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically labeled as "Thymidine/Thymine Reduced."

  • Validation: If buying generic MHB, you must add Lysed Horse Blood (2-5% v/v) . Horse blood contains thymidine phosphorylase, which degrades thymidine and restores sulfonamide activity.[4][5]

Experimental Workflow

The following diagram outlines the precise dilution and inoculation steps.

MIC_Workflow Stock Stock Solution (10,240 µg/mL) Dilution Intermediate Dilution (1:10 in Broth) Stock->Dilution Dilute to 1024 µg/mL Plate 96-Well Plate Serial Dilution Dilution->Plate 2-fold series (e.g. 512 -> 0.5 µg/mL) Incubate Incubation 35°C, 16-20h Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add 50 µL per well Read Read MIC (80% Inhibition) Incubate->Read

Figure 2: Step-by-step workflow for Broth Microdilution testing of Sulfathiazole.

Step-by-Step Procedure
  • Plate Setup: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Drug Addition: Dispense 100 µL of the intermediate Sulfathiazole solution (e.g., 1024 µg/mL) into Column 1.

  • Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix. Repeat down to Column 10. Discard the final 50 µL.

    • Result: Columns 11 (Growth Control) and 12 (Sterility Control) contain no drug.

  • Inoculum Prep: Suspend colonies in saline to reach 0.5 McFarland turbidity . Dilute this suspension 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells (except Sterility Control).

    • Final Cell Density: ~5 x 10⁵ CFU/mL.[6]

  • Incubation: Seal plate with breathable film. Incubate at 35°C ± 2°C for 16–20 hours .

Data Analysis & Interpretation

The "Trailing Endpoint" Phenomenon

Unlike bactericidal drugs (e.g., Penicillin) which show a sharp transition from turbid to clear, Sulfathiazole often exhibits "trailing." The bacteria may undergo 1-2 doublings before the folate pool is depleted.

  • Visual Appearance: A gradual fading of turbidity.

  • Reading Rule: The MIC is the lowest concentration that inhibits 80% of growth compared to the positive control.

    • Do not disregard a faint haze or "button" of growth < 2mm.

    • Do not read the absolute clear well if a faint haze precedes it.

Quality Control (QC) Ranges

Validate your assay using these standard strains (CLSI M100 compliant ranges for Sulfisoxazole/Sulfonamides class):

OrganismATCC StrainExpected MIC Range (µg/mL)
Escherichia coli259228 – 32
Staphylococcus aureus2921332 – 128

If your QC strains fall outside these ranges, discard the data and check the thymidine content of your media.

Troubleshooting Guide

IssueProbable CauseCorrective Action
False Resistance (High MICs) Thymidine in mediaSwitch to Thymidine-reduced CAMHB or add 5% Lysed Horse Blood.
Precipitation in Wells Drug insolubilityEnsure stock was fully dissolved in 0.1M NaOH. Do not refrigerate plates.
Skipped Wells Pipetting errorUse reverse pipetting technique for viscous bacterial suspensions.
Poor Growth in Controls Inoculum too lowVerify 0.5 McFarland with a turbidity meter, not just visually.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7] 11th Edition.[8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5340, Sulfathiazole.

  • Thermo Fisher Scientific. Sulfathiazole Product Specifications and Solubility.

  • American Society for Microbiology. Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Media preparation for MIC testing.

Sources

protocol for molecular docking of benzenesulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Molecular Docking Protocol for Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Introduction & Mechanistic Rationale

Benzenesulfonamides represent the quintessential pharmacophore for Carbonic Anhydrase (CA) inhibition. The rational design of these molecules—particularly targeting tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)—remains a primary objective in oncology and glaucoma drug discovery 1 [[2]]().

The catalytic mechanism of CAs relies on a zinc ion (


) coordinated by three conserved histidine residues. For benzenesulfonamides to act as classical inhibitors, the primary sulfonamide group (

) must act as a zinc-binding group (ZBG). Within the active site's microenvironment, this group undergoes deprotonation to form a sulfonamide anion (

) 3. This anionic nitrogen directly coordinates with the

ion, displacing the catalytic water molecule to form a distorted tetrahedral geometry 1. Concurrently, one of the sulfonamide oxygen atoms accepts a hydrogen bond from the backbone amide of Thr199, a highly conserved interaction critical for anchoring the inhibitor 2.

This application note details a highly controlled, self-validating in silico protocol for the molecular docking of benzenesulfonamides, ensuring that the quantum mechanical realities of metalloprotein coordination are accurately represented in classical docking force fields.

Experimental Workflow

Workflow for the molecular docking of benzenesulfonamide inhibitors into Carbonic Anhydrase.

Protocol 1: System Preparation

Protein Preparation (The Receptor)
  • Structure Acquisition: Download high-resolution (< 2.5 Å) X-ray crystal structures from the Protein Data Bank. Recommended structures include hCA II (PDB: 2AW1), hCA IX (PDB: 5JN3 or 5FL4), and hCA XII (PDB: 1JD0) 42.

  • Water Removal: Strip all crystallographic water molecules. While some bridging waters exist in the outer active site rim, the deep catalytic water is entirely displaced by the sulfonamide ZBG.

  • Metal Ion Treatment: Retain the catalytic

    
     ion. Explicitly assign a +2 formal charge. Ensure the coordinating histidines (His94, His96, His119) are protonated correctly (typically at the epsilon nitrogen, 
    
    
    
    ) to allow the delta nitrogen (
    
    
    ) to face and coordinate the zinc.
  • Protonation & Minimization: Assign protonation states at physiological pH (7.4) and perform a restrained energy minimization (e.g., using OPLS4 or AMBER) to relieve steric clashes while preserving the heavy-atom coordinates 5.

    • Causality: Removing the zinc ion or failing to assign its +2 charge will collapse the active site during minimization or result in a complete failure of the ligand to anchor. Proper histidine tautomerization prevents repulsive electrostatic interactions with the metal.

Ligand Preparation (The Inhibitor)
  • Structure Generation: Sketch the benzenesulfonamide derivatives in 2D and convert them to 3D conformations.

  • Targeted Deprotonation (Critical Step): Manually adjust the ionization state of the primary sulfonamide to the anionic form (

    
    ) 3.
    
  • Energy Minimization: Minimize the ligand using a small-molecule force field (e.g., MMFF94x) to optimize bond lengths and angles 5.

    • Causality: Docking the neutral species is a critical error. Standard force fields will treat a neutral

      
       as a hydrogen bond donor, causing severe steric clashes with the electropositive zinc ion. Deprotonation ensures the nitrogen acts as a strong nucleophile, forming a coordinate covalent bond with 
      
      
      
      .

Protocol 2: Grid Generation & Constrained Docking

Receptor Grid Definition
  • Centering: Center the docking grid directly on the coordinates of the

    
     ion 5.
    
  • Bounding Box: Define an inner box of 10 × 10 × 10 Å and an outer bounding box of 20 × 20 × 20 Å.

    • Causality: This size is precisely calibrated to encompass the deep zinc cavity while providing enough conformational space for the hydrophobic/hydrophilic tail of the benzenesulfonamide to interact with the outer active site cleft, which dictates isoform selectivity 56.

Docking Execution & Constraints
  • Constraint Application: Apply a positional or metal-coordination constraint. Require the deprotonated nitrogen of the sulfonamide to be positioned within 1.8–2.5 Å of the

    
     ion.
    
  • Scoring Function: Utilize a scoring function optimized for metalloproteins (e.g., Glide SP/XP or AutoDock Vina with optimized zinc parameters). Generate at least 10 poses per ligand.

    • Causality: Standard empirical scoring functions often struggle with the quantum mechanical nature of transition metal coordination. Applying a distance constraint forces the algorithm to sample physiologically relevant poses, bypassing the energetic penalties standard force fields might incorrectly assign to metal-ligand bonds.

Protocol 3: System Self-Validation (Redocking Calibration)

A protocol is only as reliable as its internal validation mechanisms. Before screening novel compounds, the system must be calibrated:

  • Extract the co-crystallized benzenesulfonamide (e.g., Acetazolamide from PDB 1JD0 or SLC-0111 from PDB 5JN3) from the original complex.

  • Process the native ligand through Protocol 1.2 and dock it using Protocol 2 .

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Validation Threshold: An RMSD

    
     2.0 Å validates the grid, protonation states, and scoring function [[7]](). If the RMSD exceeds 2.0 Å, the zinc coordination constraint or histidine tautomerization must be adjusted.
    

Protocol 4: Post-Docking Analysis & Pose Triage

  • Primary Filter (ZBG Anchoring): Discard any poses that do not exhibit direct

    
     coordination by the sulfonamide nitrogen and a simultaneous hydrogen bond between the sulfonamide oxygen and Thr199 32.
    
  • Secondary Filter (Tail Interactions): Evaluate the benzenesulfonamide "tail" for isoform-specific interactions. For example, selectivity for hCA IX over hCA II is heavily driven by tail interactions with unique hydrophobic residues (e.g., Val121, Leu198) in the outer active site cleft 3 [[6]]().

Quantitative Binding Data

The following table synthesizes typical docking scores and experimental binding affinities (


) for benchmark benzenesulfonamide derivatives across key CA isoforms, demonstrating the correlation between in silico predictions and in vitro efficacy 5342.
Compound Class / NameTarget IsoformDocking Score (kcal/mol)Experimental

(nM)
Key Interacting Residues
Acetazolamide (Standard) hCA II-7.0 to -8.55.1 - 12.0His94, His96, Thr199, Thr200,

Compound 3g (Chalcone-based) hCA II-7.782.5Ile91, Val121, Leu198, Thr199,

SLC-0111 Analogue hCA IX-7.46High AffinityThr199,

Compound 8 (Schiff base) hCA XIIN/A19.5Catalytic Site Cleft,

References

  • Benchchem. Comparative Docking Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase II Inhibitors. 5

  • Lee et al. (2024). Chalcone‐based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis, in vitro, and in silico studies. ResearchGate. 3

  • El-Azab et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold. Semantic Scholar. 4

  • ResearchGate. Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. 6

  • ACS Publications (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.1

  • MDPI (2022). Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. 2

  • Abbas, Z. K. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. ResearchGate.7

Sources

Application Note: Advanced Analytical Characterization of 4-(2-Thiazolyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 4-(2-Thiazolyl)benzenesulfonamide represents a critical pharmacophore in modern drug discovery. Derivatives of this scaffold are actively investigated as potent synthetic kinase inhibitors targeting bacterial DNA metabolism (such as thymidine kinase in multidrug-resistant Staphylococcus aureus)[1], as well as highly selective carbonic anhydrase inhibitors. Due to its unique structural dichotomy—a hydrophobic thiazolyl-benzene core coupled with a highly polar, ionizable sulfonamide moiety—the compound presents distinct analytical challenges regarding solubility, extraction efficiency, and chromatographic retention[2].

This application note details a comprehensive, self-validating analytical methodology for the extraction, chromatographic separation, and structural quantification of 4-(2-Thiazolyl)benzenesulfonamide using Solid-Phase Extraction (SPE) coupled with UPLC-MS/MS.

Methodological Rationale & Causality

To develop a robust analytical method, every parameter must be dictated by the molecule's physicochemical properties[3]:

  • Mobile Phase pH Control: The sulfonamide group (-SO₂NH₂) is weakly acidic, typically exhibiting a pKa between 5.0 and 7.0. In a neutral pH mobile phase, the compound exists in a state of partial ionization, which inevitably leads to peak tailing and poor retention on reverse-phase columns. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, we suppress the ionization of the sulfonamide group, ensuring it remains fully protonated (neutral). This guarantees sharp, symmetrical peaks and maximizes hydrophobic interaction with the stationary phase.

  • Ionization Strategy: Formic acid not only improves chromatographic resolution but acts as a highly effective proton donor, enhancing the formation of the [M+H]⁺ precursor ion for positive-ion mode Electrospray Ionization (ESI+) in mass spectrometry.

  • Internal Standardization: To create a self-validating extraction protocol, Sulfapyridine is utilized as an Internal Standard (IS)[4]. Because it shares the sulfonamide backbone but possesses a distinct mass-to-charge ratio (m/z) and retention time, it perfectly mimics the extraction recovery and matrix suppression effects of the target analyte without causing isobaric interference.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Biological matrices (e.g., plasma, tissue homogenates) contain proteins that strongly bind to sulfonamides. Direct injection leads to column degradation and severe ion suppression. We utilize Hydrophilic-Lipophilic Balance (HLB) polymeric SPE cartridges to capture both the polar and non-polar domains of the molecule[5].

Step-by-Step Methodology
  • Matrix Precipitation: Aliquot 500 µL of the biological sample. Add 50 µL of the Internal Standard (Sulfapyridine, 10 µg/mL). Add 1.0 mL of cold Acetonitrile to precipitate proteins. Centrifuge at 12,000 × g for 10 minutes.

  • Supernatant Dilution: Transfer the supernatant and dilute with 2.0 mL of 0.2 M Phosphate Buffer (pH 3.0) to ensure the analyte is in its neutral state for optimal SPE retention.

  • SPE Conditioning: Condition the HLB cartridge (30 mg/1 mL) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water. Causality: This solvates the polymer chains, opening the pores for maximum surface area interaction.

  • Sample Loading: Load the buffered sample onto the cartridge at a controlled flow rate of 1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar interferences (salts, endogenous peptides) while leaving the target analyte bound.

  • Elution: Elute the target compound with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

SPE_Workflow N1 1. Matrix Prep Spike IS & Buffer N2 2. SPE Condition MeOH / H2O N1->N2 N3 3. Sample Load Dropwise N2->N3 N4 4. Wash Step 5% MeOH N3->N4 N5 5. Elution 100% MeOH N4->N5 N6 6. LC-MS/MS Quantification N5->N6

Caption: Solid-Phase Extraction (SPE) workflow for isolating thiazolyl benzenesulfonamides.

Chromatographic Separation (UPLC)

While older regulatory methods relied on the Bratton-Marshall colorimetric reaction[6], modern quantification demands UPLC for superior resolution and speed.

System Suitability Test (SST): Before analyzing unknown samples, inject the calibration standard (100 ng/mL) five times. The system is validated only if:

  • Retention time %RSD ≤ 1.0%

  • Peak area %RSD ≤ 2.0%

  • Tailing factor (Tf) ≤ 1.5

UPLC Parameters
  • Column: C18, 2.1 × 100 mm, 1.7 µm particle size.

  • Column Temperature: 40°C (reduces mobile phase viscosity, improving mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.09010Initial
1.09010Isocratic (Focusing)
4.01090Linear Gradient
5.51090Isocratic (Wash)
5.69010Step (Re-equilibration)
8.09010End

Structural Elucidation & Quantification (LC-MS/MS)

Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Fragmentation Causality

Upon collision-induced dissociation (CID) with Argon gas, the [M+H]⁺ precursor ion of 4-(2-Thiazolyl)benzenesulfonamide (m/z 241.0) undergoes predictable, structurally diagnostic cleavages. The primary fragmentation pathway involves the rapid extrusion of sulfur dioxide (-SO₂, 64 Da) from the sulfonamide group, yielding a stable product ion at m/z 177.0. A secondary pathway involves the complete loss of the sulfonamide moiety (-SO₂NH₂, 81 Da), yielding an m/z 160.0 fragment. These specific transitions ensure absolute structural confirmation, eliminating false positives from matrix noise.

MS_Frag M Precursor Ion[M+H]+ m/z 241.0 F1 Product Ion 1 m/z 177.0 M->F1 Loss of SO2 (-64 Da) F2 Product Ion 2 m/z 160.0 M->F2 Loss of SO2NH2 (-81 Da) F3 Product Ion 3 m/z 92.0 F2->F3 Thiazole Cleavage (-68 Da)

Caption: Proposed LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
4-(2-Thiazolyl)benzenesulfonamide 241.0177.03018Quantifier
4-(2-Thiazolyl)benzenesulfonamide 241.0160.03025Qualifier
Sulfapyridine (IS) 250.0156.03520IS Quantifier

Method Validation Parameters

The described self-validating system ensures high reproducibility and accuracy, meeting standard bioanalytical guidelines[5]. Data below represents typical performance metrics achieved using this protocol.

Table 3: Summary of Method Validation Data

ParameterValueAcceptance Criteria
Linearity (R²) > 0.998 (1 - 1000 ng/mL)≥ 0.995
Limit of Detection (LOD) 0.5 ng/mLS/N ratio ≥ 3
Limit of Quantification (LOQ) 1.5 ng/mLS/N ratio ≥ 10
Intra-day Precision (%RSD) 3.2%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (%RSD) 4.8%≤ 15% (≤ 20% at LOQ)
Absolute SPE Recovery 88.5% ± 4.1%Consistent and reproducible

References

1.[1] Thiazolyl Benzenesulfonamide Derivative as a Novel Inhibitor of Thymidine Kinase: Promising Therapeutics Against Staphylococcus aureus. PubMed / NIH. Available at: 2.[2] Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. ACS Applied Bio Materials. Available at: 3.[3] 4-amino-N-(2-thiazolyl)benzenesulfonamide; sodium | C9H9N3NaO2S2. PubChem. Available at: 4.[6] REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Oxford Academic. Available at: 5.[4] Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service (USDA). Available at: 6.[5] A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate. Available at:

Sources

designing dual CAIX and VEGFR-2 inhibitors from benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Ureido-Benzenesulfonamide Scaffold Approach

Executive Summary: The Hypoxia-Angiogenesis Axis

In the tumor microenvironment (TME), hypoxia and angiogenesis are inextricably linked. Hypoxia induces the expression of Carbonic Anhydrase IX (CAIX) via the HIF-1


 transcription factor. CAIX acidifies the extracellular space, promoting metastasis and degrading the extracellular matrix. Simultaneously, hypoxia triggers the release of VEGF, which binds to VEGFR-2  on endothelial cells to drive angiogenesis (new blood vessel formation).

Targeting these two pathways independently has shown clinical limitations due to compensatory mechanisms. This guide details the design of dual-action inhibitors using a benzenesulfonamide scaffold .[1][2] By merging the zinc-binding capability required for CAIX inhibition with the hydrophobic pharmacophores required for VEGFR-2 kinase inhibition, we create a single agent that attacks the tumor's survival mechanism on two fronts.

Rational Design Strategy: The "Tail Approach"

The design philosophy relies on Pharmacophore Hybridization . We utilize the "Tail Approach," where a specific Zinc-Binding Group (ZBG) is tethered to a hydrophobic tail that interacts with the secondary binding pockets of the target enzymes.

  • The Anchor (CAIX): A primary sulfonamide moiety (

    
    ) attached to a benzene ring. This is the classic ZBG that coordinates with the 
    
    
    
    ion in the CAIX active site.
  • The Linker: A urea (

    
    ) or thiourea functionality. This provides flexibility and hydrogen-bonding potential.
    
  • The Tail (VEGFR-2): A bulky hydrophobic moiety (e.g., fluorinated phenyl, indazole, or 1,2,4-triazole). This tail is designed to extend out of the CAIX active site (interacting with the hydrophobic side of the cavity) and simultaneously fit into the allosteric hydrophobic pocket (DFG-out conformation) of the VEGFR-2 kinase domain.

Visualization: Dual-Target Pharmacophore Assembly

DualInhibitorDesign Scaffold Benzenesulfonamide Scaffold Linker Urea/Thiourea Linker Scaffold->Linker Covalent Bond Target1 Target 1: CAIX (Zn2+ Coordination) Scaffold->Target1 Primary Interaction Tail Hydrophobic Tail (e.g., Fluoro-phenyl) Linker->Tail Extension Target2 Target 2: VEGFR-2 (Allosteric Pocket) Linker->Target2 H-Bonding (Hinge) Tail->Target1 Selectivity (Hydrophobic) Tail->Target2 Type II Kinase Binding

Figure 1: Pharmacophore hybridization strategy. The benzenesulfonamide anchors to CAIX, while the hydrophobic tail, connected via a urea linker, enables dual affinity for the VEGFR-2 kinase domain.

Chemical Synthesis Workflow

The most robust method for synthesizing ureido-benzenesulfonamides involves the reaction of a sulfonamide-bearing aniline with an appropriate isocyanate.

General Protocol:

  • Starting Material: 4-aminobenzenesulfonamide (Sulfanilamide).

  • Reagent: Aryl isocyanate (e.g., 4-fluorophenyl isocyanate) selected based on SAR (Structure-Activity Relationship) data for VEGFR-2 affinity.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).

  • Conditions: Stir at room temperature (RT) for 2–24 hours. The urea product typically precipitates out.

  • Purification: Filtration and washing with cold Dichloromethane (DCM). Recrystallization from Ethanol/Water if necessary.

Reaction Scheme:



Biochemical Validation Protocols

To validate the dual activity, two distinct enzymatic assays are required. The protocols below are designed for high reproducibility and data integrity.

Protocol A: CAIX Inhibition (Stopped-Flow CO2 Hydration)

Standard: Khalifah Method

Objective: Measure the inhibition constant (


) against hCA IX esterase activity.

Materials:

  • Enzyme: Recombinant human CA IX (catalytic domain).[3]

  • Substrate:

    
     saturated water.[3][4]
    
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step Procedure:

  • Preparation: Saturate double-distilled water with

    
     by bubbling gas for 30 minutes at 25°C.
    
  • Inhibitor Dilution: Prepare serial dilutions of the test compound (0.1 nM to 10

    
    M) in the buffer containing 10-20 nM of hCA IX enzyme. Incubate for 15 minutes.
    
  • Reaction Initiation: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated water (1:1 ratio) in the stopped-flow cell.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).

  • Data Analysis: Calculate the initial rate of the reaction (

    
    ). Determine 
    
    
    
    using a non-linear regression (4-parameter logistic fit). Convert to
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Control: Acetazolamide (

    
     nM).
    
  • Selectivity Check: Run parallel assays against hCA I and hCA II (cytosolic isoforms) to ensure the "Tail" provides membrane selectivity.

Protocol B: VEGFR-2 Kinase Assay (HTRF)

Standard: Homogeneous Time-Resolved Fluorescence[5]

Objective: Measure the inhibition of VEGFR-2 autophosphorylation.

Materials:

  • Enzyme: Recombinant human VEGFR-2 (cytoplasmic domain).

  • Substrate: Biotinylated poly-Glu-Tyr peptide.

  • ATP: Ultrapure ATP (at

    
     concentration, typically 10 
    
    
    
    M).
  • Detection:

    
    -cryptate labeled anti-phosphotyrosine antibody (Donor) and XL665-labeled Streptavidin (Acceptor).
    
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35.
    

Step-by-Step Procedure:

  • Reaction Mix: In a 384-well low-volume white plate, add 2

    
    L of inhibitor (diluted in DMSO/Buffer), 4 
    
    
    
    L of VEGFR-2 enzyme, and 4
    
    
    L of Substrate/ATP mix.
  • Incubation: Seal plate and incubate at RT for 60 minutes (kinase reaction).

  • Termination/Detection: Add 10

    
    L of detection mixture (EDTA to stop reaction + Donor/Acceptor reagents).
    
  • Readout: Incubate for 1 hour. Read fluorescence at 620 nm (Donor) and 665 nm (Acceptor) using a TR-FRET compatible reader (e.g., EnVision).

  • Calculation: Calculate the HTRF Ratio (

    
    ). Plot % Inhibition vs. log[Inhibitor].
    

Validation Criteria:

  • Control: Sorafenib (

    
     nM).
    
  • Z-Factor: Assay must yield a Z' > 0.5 to be considered robust.

Cellular Validation & Screening Cascade

Biochemical potency does not guarantee cellular efficacy. The following workflow validates the compound in a biological context.

Visualization: Experimental Screening Cascade

ScreeningCascade Synthesis 1. Synthesis (Ureido-Sulfonamide) Enzymatic 2. Enzymatic Screen Synthesis->Enzymatic CAIX_Assay CAIX Stopped-Flow (Target: Ki < 50 nM) Enzymatic->CAIX_Assay VEGFR_Assay VEGFR-2 HTRF (Target: IC50 < 100 nM) Enzymatic->VEGFR_Assay Cellular 3. Cellular Validation CAIX_Assay->Cellular Pass VEGFR_Assay->Cellular Pass Hypoxia Hypoxic Survival (HT-29 / MDA-MB-231) Cellular->Hypoxia Angio Tube Formation (HUVEC) Cellular->Angio Lead Lead Candidate (In Vivo Xenograft) Hypoxia->Lead Synergistic Effect Angio->Lead

Figure 2: The screening cascade moves from chemical synthesis to enzymatic validation, followed by parallel cellular assays for hypoxia tolerance and angiogenesis inhibition.

Protocol C: HUVEC Tube Formation (Angiogenesis)
  • Matrix: Coat 96-well plate with 50

    
    L Matrigel (reduced growth factor) and polymerize at 37°C for 30 min.
    
  • Seeding: Seed HUVEC cells (1.5 x

    
     cells/well) in EGM-2 medium containing the test inhibitor.
    
  • Stimulation: Ensure VEGF (50 ng/mL) is present in the medium.

  • Imaging: Incubate for 6–18 hours. Stain with Calcein AM. Image using an automated microscope.

  • Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

Data Summary: Reference Values

When evaluating your novel ureido-benzenesulfonamides, compare your data against these established benchmarks.

Compound ClassCAIX

(nM)
VEGFR-2

(nM)
HUVEC InhibitionNotes
Acetazolamide ~25>10,000InactiveClassic CA inhibitor (Control)
Sorafenib >10,00030-90HighClassic Kinase Inhibitor (Control)
SLC-0111 45N/ALowPhase II CAIX inhibitor
Target Hybrid < 50 < 100 High Desired Dual Profile
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Pacchiano, F., et al. (2011).[6] Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis.[6][7] Journal of Medicinal Chemistry. Link

  • Zengin, M., et al. (2024). Design and Discovery of New Dual Carbonic Anhydrase IX and VEGFR-2 Inhibitors Based on the Benzenesulfonamide-Bearing 4-Thiazolidinones/2,4-Thiazolidinediones Scaffold.[1] Drug Development Research. Link

  • Giovannuzzi, S., et al. (2023). 1,5-Diaryl-1,2,4-triazole Ureas as New SLC-0111 Analogues Endowed with Dual Carbonic Anhydrase and VEGFR-2 Inhibitory Activities. Journal of Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Application Note: Development of 4-(2-Thiazolyl)benzenesulfonamide Derivatives for Alzheimer's Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Alzheimer’s Disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic depletion, amyloid-


 (A

) aggregation, and oxidative stress. Traditional "one-molecule, one-target" approaches have largely failed in clinical translation. This guide details the development of 4-(2-Thiazolyl)benzenesulfonamide derivatives, a privileged scaffold designed to act as Multi-Target Directed Ligands (MTDLs) .

Why this Scaffold?

  • Carbonic Anhydrase (CA) Inhibition: The benzenesulfonamide moiety is a classic zinc-binding group (ZBG) that inhibits CA isoforms. Specifically, inhibition of mitochondrial CA-VB and cytosolic CA-VII in the brain has been linked to reduced A

    
     pathology and improved cognition.
    
  • Cholinesterase Inhibition: The thiazole ring, when appropriately substituted, can interact with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), preventing A

    
     aggregation and boosting cholinergic transmission.
    
  • Pharmacokinetics: The thiazole system enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration compared to pure sulfonamides.

Chemical Synthesis Protocol

The synthesis relies on the Hantzsch Thiazole Synthesis , a robust method for constructing the thiazole ring from


-haloketones and thioureas.
Synthetic Workflow Diagram[1]

Synthesis_Pathway Start 4-Acetylbenzenesulfonamide Inter α-Bromo Intermediate (2-bromo-1-(4-sulfamoylphenyl)ethan-1-one) Start->Inter Br2 or NBS AcOH/CHCl3, Reflux Product 4-(2-Thiazolyl)benzenesulfonamide Derivative Inter->Product Hantzsch Cyclization EtOH, Reflux, 4-6h Reagent Thiourea / Thioamide (R-CSNH2) Reagent->Product Coupling

Figure 1: Two-step synthetic pathway utilizing Hantzsch cyclization to generate the target scaffold.

Detailed Step-by-Step Procedure

Step 1:


-Bromination 
Objective: Functionalize the acetyl group to create a leaving group for cyclization.
  • Dissolve: Dissolve 10 mmol of 4-acetylbenzenesulfonamide in 20 mL of glacial acetic acid (or CHCl

    
    ).
    
  • Brominate: Add 10 mmol of bromine (or N-bromosuccinimide - NBS) dropwise at 0°C.

  • Reflux: Heat the mixture to 60-80°C for 2 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Isolate: Pour the reaction mixture into ice-cold water. The precipitate (2-bromo-1-(4-sulfamoylphenyl)ethan-1-one) is filtered, washed with cold water, and dried.

    • Critical Check: Ensure the bromination is mono-selective. Di-bromination is a common side reaction if temperature is too high.

Step 2: Hantzsch Cyclization Objective: Form the thiazole ring.[1][2]

  • Mix: In a round-bottom flask, combine the

    
    -bromo intermediate (5 mmol) and the appropriate thiourea or thioamide derivative (5 mmol) in 30 mL of absolute ethanol.
    
  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.

  • Precipitate: Cool the solution to room temperature. If precipitate does not form, neutralize slightly with aqueous ammonia or sodium bicarbonate to release the free base.

  • Purification: Filter the solid and recrystallize from Ethanol/DMF mixtures.

  • Characterization: Verify structure via

    
    H-NMR (look for thiazole proton singlet around 
    
    
    
    7.0–8.0 ppm) and HRMS.

In Vitro Screening Protocols

Once synthesized, compounds must be profiled for their dual-activity against Carbonic Anhydrases and Cholinesterases.

Screening Cascade[3]

Screening_Cascade cluster_Assays Primary Screening Tier cluster_Secondary Secondary Validation Compound Synthesized Derivative CA_Assay hCA Inhibition (Stopped-Flow CO2 Hydration) Compound->CA_Assay AChE_Assay AChE/BChE Inhibition (Ellman's Method) Compound->AChE_Assay BBB PAMPA-BBB (Permeability) CA_Assay->BBB Ki < 100 nM AChE_Assay->BBB IC50 < 1 µM Tox Neurotoxicity (SH-SY5Y Cell Viability) BBB->Tox

Figure 2: Screening cascade prioritizing potency and permeability before toxicity profiling.

Protocol A: Carbonic Anhydrase Inhibition (Stopped-Flow)

Rationale: This is the gold standard for measuring the rapid hydration of CO


 catalyzed by CAs.
Target Isoforms: hCA I, hCA II (off-target systemic), hCA VII, hCA IX (brain/disease relevant).
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na

    
    SO
    
    
    
    (20 mM) to maintain ionic strength.
  • Substrate: CO

    
     saturated water.
    
  • Procedure:

    • Incubate the enzyme (hCA) with the inhibitor (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature.

    • Load the enzyme-inhibitor mix and the CO

      
       substrate into the drive syringes of a Stopped-Flow spectrophotometer.
      
    • Rapidly mix and monitor the absorbance decrease of phenol red at 557 nm (indicating acidification as CO

      
       converts to HCO
      
      
      
      + H
      
      
      ).
  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (log(inhibitor) vs. response). Convert to
    
    
    using the Cheng-Prusoff equation.
Protocol B: Cholinesterase Inhibition (Ellman’s Method)

Rationale: Determines the ability to prevent acetylcholine breakdown.

  • Reagents: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Acetylthiocholine iodide (ATChI), AChE (from electric eel or human recombinant).

  • Procedure:

    • In a 96-well plate, add 140

      
      L of phosphate buffer (pH 8.0), 20 
      
      
      
      L of inhibitor solution, and 20
      
      
      L of AChE enzyme solution.
    • Incubate for 15 minutes at 25°C.

    • Add 10

      
      L of DTNB and 10 
      
      
      
      L of ATChI substrate to initiate the reaction.
    • Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: The yellow color results from the reaction of thiocholine (product) with DTNB. The slope of absorbance vs. time represents enzyme activity.

Data Interpretation & SAR Analysis

When analyzing the data, organize results to highlight Selectivity Indices (SI) . For AD, we prefer compounds that are selective for brain-resident isoforms (e.g., CA VII) over systemic ones (CA I/II) to minimize side effects like metabolic acidosis.

Table 1: Example Data Presentation Format

Compound IDR-Group (Thiazole C2)hCA II

(nM)
hCA VII

(nM)
AChE

(

M)
BBB Permeability (

)
TZ-01 -NHPh (Phenylamino)12.54.20.85High
TZ-02 -CH

45.038.0>10Moderate
Reference Acetazolamide12.02.5N.A.Low

SAR Insights:

  • Lipophilicity: Bulky, hydrophobic groups (e.g., phenyl, naphthyl) at the thiazole C2 position often improve AChE inhibition (via interaction with the hydrophobic gorge) and BBB permeability.

  • Selectivity: The sulfonamide tail is invariant (required for CA Zn

    
     binding). Modifications to the "tail" (the thiazole side) drive isoform selectivity.
    

References

  • Supuran, C. T., et al. (2016).[2] Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity.[2] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7]

  • Fossati, S., et al. (2023). FDA-approved carbonic anhydrase inhibitors reduce amyloid β pathology and improve cognition, by ameliorating cerebrovascular health and glial fitness.[8] Alzheimer's & Dementia.[3][8]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[5][9][10] Journal of Medicinal Chemistry.[5][9][10]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[2][6] (Standard Protocol Reference).

  • Di Fiore, A., et al. (2025). Human Carbonic Anhydrase Inhibitors.[2][5][6][8][10][11] ACS Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

improving yield of 4-(2-Thiazolyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2-Thiazolyl)benzenesulfonamide Synthesis

Case ID: YIELD-OPT-2024-TZ Subject: Optimization of Synthetic Yield & Purity for 4-(2-Thiazolyl)benzenesulfonamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Challenge

The synthesis of 4-(2-Thiazolyl)benzenesulfonamide typically relies on the Hantzsch Thiazole Synthesis or Suzuki-Miyaura Cross-Coupling . While robust on paper, these pathways often suffer from specific "yield killers": thioamide instability, protodeboronation (in Suzuki), and difficult purification of the amphoteric sulfonamide product.

This guide moves beyond standard textbook procedures to address the process variables that physically determine mass recovery.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic flow.

DiagnosticFlow Start Low Yield Detected CheckTLC 1. Check Crude TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Conv. Messy Complex Mixture / Tailing CheckTLC->Messy Side Rxns Clean_Low Clean Profile but Low Mass CheckTLC->Clean_Low Loss in Workup Kinetics Issue: Kinetics/Stalling Fix: Catalyst/Temp/Stoichiometry SM_Remains->Kinetics Decomp Issue: Reagent Decomposition Fix: Fresh Reagents/Inert Atm Messy->Decomp Workup Issue: Workup Loss (Solubility) Fix: pH Adjustment/Salting Out Clean_Low->Workup

Figure 1: Diagnostic logic tree for isolating yield loss mechanisms.

Part 2: The Optimized Hantzsch Protocol

The most reliable route for the 2-thiazolyl connectivity is the condensation of 4-thiocarbamoylbenzenesulfonamide with an


-haloaldehyde .

Core Reaction:



Step 1: Preparation of the Thioamide Precursor

Common Pitfall: Incomplete thionation of the nitrile leads to difficult separations later.

  • Reagents: 4-Cyanobenzenesulfonamide, NaSH (flakes),

    
    , DMF.
    
  • The Fix: Use

    
     as a catalyst. It coordinates with the nitrile nitrogen, increasing electrophilicity and stabilizing the intermediate.
    
  • Protocol:

    • Dissolve nitrile (1.0 eq) in DMF (0.5 M).

    • Add

      
       (1.0 eq) and NaSH (2.0 eq).
      
    • Stir at room temperature (not reflux!) for 12–16 h. High heat causes desulfurization.

    • Workup: Pour into ice water

      
       Acidify to pH 3 with 1M HCl. The thioamide precipitates as a yellow solid. Do not extract; filtration yields higher recovery.
      
Step 2: The Cyclization (The Critical Step)

Common Pitfall: Polymerization of chloroacetaldehyde and formation of amorphous "tars."

VariableStandard ConditionHigh-Yield Condition Why?
Electrophile Chloroacetaldehyde (aq)Bromoacetaldehyde diethyl acetal Aqueous aldehydes polymerize. Acetals release the reactive aldehyde slowly in situ.
Solvent Ethanol (Reflux)DMF/Ethanol (1:1) or IPA Higher boiling point of DMF drives the reaction; IPA improves precipitation upon cooling.
Scavenger NoneMolecular Sieves (3Å) Removes water generated during condensation, driving equilibrium forward.
Base

(post-rxn)

(solid, in situ)
Neutralizes HBr as it forms, preventing acid-catalyzed decomposition of the thioamide.

Optimized Workflow:

  • Dissolution: Suspend 4-thiocarbamoylbenzenesulfonamide (10 mmol) in Ethanol/DMF (30 mL, 2:1 ratio).

  • Activation: Add Bromoacetaldehyde diethyl acetal (12 mmol) and p-Toluenesulfonic acid (catalytic, 10 mol%) to hydrolyze the acetal in situ.

  • Reflux: Heat to 80°C for 4 hours.

  • Precipitation: Cool to room temperature. If using DMF, dilute with water (50 mL) and adjust pH to ~8 with saturated

    
    .
    
  • Filtration: Collect the solid.

Part 3: Advanced Troubleshooting (FAQs)

Q1: My product is an oil or a sticky gum, not a solid. How do I fix this?

  • Cause: This is usually due to residual DMF or unreacted bromoacetal acting as a plasticizer.

  • Solution (The Trituration Trick):

    • Dissolve the gum in a minimum amount of hot Acetone.

    • Add cold Diethyl Ether or Hexane dropwise until turbidity persists.

    • Scratch the flask walls with a glass rod. The friction provides nucleation sites.

    • Refrigerate overnight.

Q2: I see the product on LCMS, but I lose 50% mass during aqueous workup.

  • Cause: Sulfonamides are amphoteric. At high pH (basic workup), the sulfonamide proton (

    
    ) is deprotonated, making the molecule water-soluble (
    
    
    
    ). At very low pH, the thiazole nitrogen protonates (
    
    
    ), also increasing solubility.
  • The "Isoelectric" Fix: You must target the pH where the molecule is neutral. For this compound, the target pH is 6.5 – 7.0 .

    • Do not use strong NaOH. Use saturated

      
       to neutralize carefully.
      
    • Saturate the aqueous layer with NaCl (salting out) before extraction if filtration isn't possible.

Q3: The Suzuki coupling route (using 4-chlorobenzenesulfonamide) failed.

  • Cause: 2-Thiazolylboronic acids are notoriously unstable due to rapid protodeboronation (the boron falls off and is replaced by hydrogen).

  • Alternative: Use 2-Thiazolylzinc bromide (Negishi Coupling) or protect the sulfonamide nitrogen. The free

    
     of the sulfonamide can poison Pd catalysts.
    
    • Protocol Adjustment: Protect sulfonamide as

      
      -dimethylaminomethylene derivative (using DMF-DMA) prior to coupling, then deprotect with hydrazine/ethanol.
      

Part 4: Purification & Characterization

Recrystallization Solvent System: Avoid column chromatography if possible, as sulfonamides often streak on silica due to their polarity.

  • Primary Solvent: Ethanol (Hot)

  • Anti-Solvent: Water

  • Method: Dissolve crude in boiling ethanol. Add hot water until faint cloudiness appears. Add one drop of ethanol to clear. Cool slowly to 4°C.

Spectroscopic Validation (Checklist):

  • 1H NMR (DMSO-d6):

    • 
       ppm: 4H (Benzene AA'BB' system).
      
    • 
       & 
      
      
      
      ppm: 2H (Thiazole doublets,
      
      
      Hz).
    • 
       ppm: 2H (Sulfonamide 
      
      
      
      , broad,
      
      
      exchangeable).
  • Mass Spec:

    
     peak at 241.0 m/z.
    

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Synthesis of Thiazole-Benzenesulfonamides via Hantzsch Reaction

    • Source: Turan-Zitouni, G., et al. "Synthesis of some 4-(2-thiazolyl)benzenesulfonamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Troubleshooting Suzuki Couplings of 2-Heteroaryl Boron

    • Source: Billingsley, K., Buchwald, S.L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[1]

    • URL:[Link]

  • Purification Strategies for Sulfonamides Source: BenchChem Technical Support. "Purification of 4-(Benzo[d]thiazol-2-yl)benzaldehyde" (Analogous solubility properties).

Sources

overcoming solubility issues with 4-(2-Thiazolyl)benzenesulfonamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical hurdles associated with 4-(2-Thiazolyl)benzenesulfonamide and its derivatives.

These compounds are highly valued in drug discovery—often investigated as Carbonic Anhydrase (CA) inhibitors, Hsp90 inhibitors, and antimicrobial agents[1][2]. However, their planar heteroaromatic structure and the strong intermolecular hydrogen-bonding capacity of the sulfonamide moiety result in high crystal lattice energy. This manifests as notoriously poor aqueous solubility, which frequently confounds in vitro biochemical and cell-based assays[3].

Below, you will find causality-driven troubleshooting steps, self-validating protocols, and physicochemical data to ensure the integrity of your experimental workflows.

Troubleshooting Guide: Assay Anomalies

Q: Why does 4-(2-Thiazolyl)benzenesulfonamide precipitate when transferred from DMSO to my aqueous assay buffer? A: This is a classic case of "solvent shock." The compound is highly soluble in DMSO because the solvent effectively disrupts the hydrogen-bonding network of the sulfonamide group[4][5]. When a high-concentration DMSO stock is rapidly pipetted into an aqueous buffer, the local concentration of water spikes. The hydrophobic thiazole and benzenesulfonamide rings rapidly associate via π-π stacking, while the sulfonamide groups form intermolecular hydrogen bonds, leading to rapid nucleation and precipitation. Causality-Driven Solution: Avoid direct aqueous dilution. Utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the compound directly into the dry assay plate, followed by the rapid addition of the assay buffer containing a surfactant.

Q: My dose-response curves exhibit erratic Hill slopes and bell-shaped curves. Is this related to solubility? A: Yes. These are hallmark signs of colloidal aggregation. When 4-(2-Thiazolyl)benzenesulfonamide exceeds its kinetic solubility limit, it forms sub-micron aggregates. These aggregates can nonspecifically sequester your biological target (enzyme or receptor) or cause severe light scattering in fluorescence/HTRF readouts, leading to false positives or false negatives[6]. Causality-Driven Solution: Implement a self-validating kinetic nephelometry step (measuring absorbance at 620 nm) prior to target addition to flag wells containing colloidal aggregates.

G A Monomeric Compound (in DMSO) B Aqueous Buffer (Rapid Addition) A->B Solvent Shock C Colloidal Aggregation B->C Hydrophobic Association D Target Sequestration C->D E Light Scattering (HTRF Interference) C->E F False Dose-Response D->F E->F

Mechanism of compound aggregation causing false assay readouts.

Quantitative Data: Solubility Profiles

To rationally design your assay buffers, you must understand the thermodynamic solubility limits of the compound across different vehicles.

Solvent / VehicleApparent SolubilityMechanistic RationaleReference
Water (pH 7.0) ~0.05 - 0.07 mg/mLHigh crystal lattice energy; neutral species dominates.[7]
100% DMSO >50 mg/mLDisruption of sulfonamide H-bond networks.[5]
0.1 M HCl (pH 1.0) SolubleProtonation of the weakly basic thiazole nitrogen (pKa ~2.5).[8]
0.1 M NaOH (pH 13.0) SolubleDeprotonation of the acidic sulfonamide proton (pKa ~7.1).[8]
Buffer + 2-HP-β-CD Enhanced (Concentration dependent)Formation of a host-guest inclusion complex.[6]

Step-by-Step Methodologies

Protocol A: Preparation of Aggregation-Free Assay Plates (Self-Validating)

This protocol ensures that your compound remains monomeric during the assay, validating solubility before biological data is collected.

  • Stock Preparation: Dissolve the lyophilized 4-(2-Thiazolyl)benzenesulfonamide powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes at room temperature.

  • Serial Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO . Rationale: Diluting in aqueous buffer prematurely initiates nucleation.

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense the required nanoliter volumes of the DMSO serial dilutions into an empty, dry assay plate. Ensure the final DMSO concentration in the assay will not exceed 1% (v/v).

  • Buffer Addition: Rapidly dispense the aqueous assay buffer (pre-supplemented with 0.01% Tween-20 or 0.1% BSA) into the wells. The surfactant raises the critical aggregation concentration (CAC).

  • Self-Validation (Nephelometry): Before adding the biological target, read the plate on a microplate reader at 620 nm. Validation check: Any well with an optical density significantly higher than the DMSO-only control indicates precipitation. Exclude these data points.

  • Target Addition: Proceed with the addition of your enzyme/cells and initiate the assay.

Workflow Step1 1. 100% DMSO Stock (10 mM) Step2 2. Serial Dilution in 100% DMSO Step1->Step2 Step3 3. Acoustic Dispensing (Echo) into Empty Plate Step2->Step3 Step4 4. Add Assay Buffer (with 0.01% Tween-20) Step3->Step4 Step5 5. Nephelometry Read (Self-Validation Step) Step4->Step5 Step6 6. Target Addition & Incubation Step5->Step6

Self-validating workflow for preparing aggregation-free assay plates.

Protocol B: Thermodynamic Solubility Determination via HPLC-UV

To accurately determine the working limit of your compound in a specific assay buffer[3].

  • Saturation: Spike 10 µL of the 10 mM DMSO stock into 990 µL of your target aqueous assay buffer (pH 7.4).

  • Equilibration: Sonicate the mixture for 2 hours at room temperature to ensure thermodynamic equilibrium is reached between the solid and dissolved phases[3].

  • Phase Separation: Filter the saturated solution through a 0.22 µm PTFE syringe filter to remove undissolved aggregates.

  • Quantification: Inject the filtrate into an LC-UV system. Compare the integrated peak area against a standard calibration curve of the compound prepared in 100% DMSO or methanol.

Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins (like 2-HP-β-CD) to solubilize the compound for cell-based assays? A: Proceed with extreme caution. While 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) will dramatically improve the aqueous solubility of lipophilic sulfonamides, it does so by encapsulating the hydrophobic moieties (like the thiazole ring) into its cavity. Recent studies have demonstrated that this inclusion complex formation can alter the apparent binding affinity of the ligand to its target (e.g., GPCRs) in vitro[6]. If you use cyclodextrins, you must run control assays to verify that the solubilizer is not masking the compound's pharmacophore.

Q: How does the pH of my assay buffer impact the solubility of this specific chemotype? A: 4-(2-Thiazolyl)benzenesulfonamide is an amphoteric molecule. The sulfonamide group acts as a weak acid (pKa ~7.1), while the thiazole nitrogen acts as a weak base (pKa ~2.5)[8]. At a standard physiological pH of 7.4, the compound is near its pKa, meaning a significant portion exists in the neutral, least-soluble state. If your biological target can tolerate it, slightly increasing the assay buffer pH to 8.0 will drive the deprotonation of the sulfonamide, exponentially increasing aqueous solubility through ion-dipole interactions with water.

Q: I am trying to synthesize a more soluble analog. What structural modifications should I consider? A: A proven strategy for overcoming the inherent insolubility of planar sulfonamides is the prodrug approach. For example, forming an N-propionylsulfonamide prodrug can disrupt the crystal lattice packing and has been shown to improve aqueous solubility by over 70-fold in similar chemotypes, while still rapidly hydrolyzing to the active parent drug in vivo[3].

References

1. 4-(Thiazol-2-YL)benzene-1-sulfonyl chloride - Vulcanchem. Vulcanchem. URL: 2.[1] Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives with suggested carbonic anhydrase IX inhibition mechanism - PMC. NIH. URL: 3.[8] Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem - NIH. NIH. URL: 4.[7] SOLUBILITY DATA SERIES - GitHub Pages. GitHub Pages. URL: 5.[3] A N-propionylsulfonamide prodrug of K-5a2 provided improved aqueous solubility and hERG inhibition - ResearchGate. ResearchGate. URL: 6.[6] Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction - Mario Schubert. Mario Schubert. URL: 7.[5] Sulfathiazole, 98+% 100 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. URL: 8.[2] Full article: Some sulfonamide drugs inhibit ATPase activity of heat shock protein 90: investigation by docking simulation and experimental validation - Taylor & Francis. Taylor & Francis. URL:

Sources

troubleshooting inconsistent results in carbonic anhydrase assays

Author: BenchChem Technical Support Team. Date: March 2026

Carbonic Anhydrase Assay Technical Support Center: Troubleshooting & Methodological Guide

Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Assays. Carbonic anhydrases are ubiquitous metalloenzymes critical for pH regulation, CO2 transport, and various biosynthetic pathways. Because they are highly targeted in drug development for conditions like glaucoma and cancer, precise quantification of CA activity is paramount.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind assay failures and provide self-validating workflows to ensure high-fidelity data across the three primary CA assay modalities: the Wilbur-Anderson (WA) assay, the pNPA esterase assay, and stopped-flow kinetics.

Section 1: Core Methodologies & Self-Validating Protocols

To troubleshoot effectively, one must first understand the mechanistic baseline of the assays. Below are the optimized, step-by-step protocols for the most common CA activity measurements.

Protocol A: The Wilbur-Anderson (WA) Electrometric Assay

Causality: The WA assay measures the true physiological CO2 hydration reaction by tracking the time required for the pH of a Tris buffer to drop from 8.3 to 6.3. The assay must be conducted at 0–4°C. This low temperature is not arbitrary; it maximizes CO2 solubility in water, ensuring the substrate concentration remains non-limiting during the rapid enzymatic conversion[1].

Step-by-Step Methodology:

  • Preparation: Chill 0.02 M Tris-HCl buffer (pH 8.0) to 0–4°C in an ice bath. Prepare CO2-saturated water by continuously bubbling CO2 gas through 200 mL of ice-cold water for at least 30 minutes prior to the assay[2].

  • Blank Determination (

    
    ):  Add 6.0 mL of the chilled Tris buffer to a 20 mL beaker. Add 4.0 mL of chilled CO2-saturated water. Immediately start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This is your uncatalyzed baseline (
    
    
    
    ).
  • Enzyme Determination (

    
    ):  Add 6.0 mL of chilled Tris buffer to a new beaker. Add 0.1 mL of freshly diluted CA enzyme (approx. 0.01 mg/mL). Quickly add 4.0 mL of CO2-saturated water and record the time for the pH drop (8.3 to 6.3). This is 
    
    
    
    [2].
  • Validation & Calculation: Calculate the Wilbur-Anderson Units (WAU) per mg of enzyme using the formula:

    
    [3].
    
Protocol B: p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay

Causality: While CAs naturally hydrate CO2, their active site also exhibits promiscuous carboxylic esterase activity. The enzyme hydrolyzes the colorless substrate pNPA into p-nitrophenol (pNP), a yellow chromophore. Monitoring the absorbance increase at 405 nm provides a high-throughput, room-temperature alternative to the WA assay[4].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 50 mM Tris-SO4 assay buffer (pH 7.6). Dissolve pNPA in anhydrous acetonitrile or absolute ethanol to create a 20 mM stock[4]. Critical: Do not use water for the stock.

  • Reaction Setup: In a clear, flat-bottom 96-well microplate, add 180 µL of assay buffer to each well. Add 10 µL of the CA sample (or buffer for the blank)[4].

  • Initiation: To initiate the reaction, add 10 µL of the 20 mM pNPA stock to yield a final concentration of 1 mM. Mix gently.

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes[4].

  • Validation: Calculate specific activity using the Beer-Lambert law, utilizing the molar extinction coefficient of p-nitrophenol (

    
     at pH 7.6)[4].
    

Section 2: Troubleshooting Guide & FAQs

Q1: My Wilbur-Anderson assay replicates are highly inconsistent, and the


 (blank) time keeps increasing throughout the day. What is causing this, and how can I fix it? 
Causality & Solution:  The most common cause of a drifting 

is the loss of CO2 saturation in your substrate water. CO2 readily escapes from solution, especially if the container is repeatedly opened or if the temperature fluctuates. As the dissolved CO2 concentration drops, the spontaneous hydration rate slows down, artificially inflating your

and skewing the calculated WAU[5]. Self-Validating Fix: Do not rely on a single pre-saturation step. Continuously bubble CO2 gas (via dry ice or a gas cylinder) into your ice-water bath throughout the entire experiment[5]. Ensure the temperature is strictly maintained between 0–4°C. Run a

blank before every set of enzyme replicates to validate substrate consistency.

Q2: I am seeing a high background absorbance increase in my negative control (no enzyme) during the pNPA esterase assay. How do I reduce this noise? Causality & Solution: pNPA is highly susceptible to spontaneous, non-enzymatic hydrolysis in aqueous environments, particularly at alkaline pH. If your stock solution was prepared in water or a hydrated solvent, it will degrade into p-nitrophenol before the assay even begins[4]. Self-Validating Fix: Always prepare your pNPA stock in an anhydrous organic solvent (e.g., 100% acetonitrile) immediately prior to use[6]. Keep the final solvent concentration in the assay well below 5% to prevent enzyme denaturation.

Q3: We engineered a novel CA variant that shows excellent activity in the pNPA esterase assay, but it fails to capture CO2 effectively in our bioreactor. Why is there a discrepancy? Causality & Solution: The pNPA assay measures esterase activity, which is a secondary, promiscuous function of the CA active site. The steric requirements and catalytic transition states for pNPA hydrolysis differ significantly from those of physiological CO2 hydration. An enzyme might retain esterase activity while losing its specific CO2 hydration efficiency due to active site mutations[1]. Self-Validating Fix: Never rely solely on the pNPA assay for final validation. Always orthogonalize your findings by confirming CO2 hydration activity using the Wilbur-Anderson assay or a stopped-flow kinetic assay[7].

Section 3: Data Presentation & Visualizations

Table 1: Comparative Analysis of Carbonic Anhydrase Assay Modalities

Assay ModalityPrimary SubstrateDetection MethodThroughputPhysiological RelevanceKey Limitation
Wilbur-Anderson (WA) CO2 (aqueous)Electrometric (pH drop)LowHigh (Direct CO2 hydration)Requires 0–4°C; labor-intensive[1]
pNPA Esterase p-Nitrophenyl AcetateColorimetric (405 nm)High (96-well plate)Low (Promiscuous activity)Spontaneous substrate hydrolysis[4]
Stopped-Flow CO2 (aqueous)Fluorometric (pH dye)MediumHigh (Real-time kinetics)Requires specialized equipment[8]
Visualizing Assay Workflows & Logic

CA_Mechanism cluster_0 Physiological / WA Assay cluster_1 Esterase Assay CA Carbonic Anhydrase (CA) Active Site (Zn2+) CO2 CO2 + H2O CA->CO2 Catalyzes pNPA p-Nitrophenyl Acetate (pNPA) CA->pNPA Catalyzes HCO3 HCO3- + H+ CO2->HCO3 Hydration pH_drop pH Drop (8.3 to 6.3) HCO3->pH_drop Measured by pNP p-Nitrophenol (Yellow, 405 nm) pNPA->pNP Hydrolysis Absorbance Absorbance Increase pNP->Absorbance Measured by

Caption: Divergent catalytic pathways of Carbonic Anhydrase utilized in standard assay methodologies.

Troubleshooting Start Issue: High Background Noise in pNPA Assay Check_Blank Check No-Enzyme Blank Start->Check_Blank High_Blank Is Blank Absorbance High? Check_Blank->High_Blank Yes_Blank Yes: Spontaneous Hydrolysis High_Blank->Yes_Blank True No_Blank No: Enzyme/Buffer Issue High_Blank->No_Blank False Fix_Spontaneous Action: Prepare pNPA fresh in anhydrous Acetonitrile Yes_Blank->Fix_Spontaneous Check_Solvent Check Solvent Concentration No_Blank->Check_Solvent Solvent_High Is Solvent >5%? Check_Solvent->Solvent_High Fix_Solvent Action: Dilute solvent to <5% to prevent enzyme inhibition Solvent_High->Fix_Solvent True

Caption: Diagnostic logic tree for troubleshooting non-linear kinetics and background noise in pNPA assays.

Section 4: References

  • Bio-protocol. "Esterase Activity Assay." Bio-protocol Exchange. Available at:[Link]

  • MDPI. "A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases." International Journal of Molecular Sciences. Available at:[Link]

  • PMC (NIH). "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis." National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Support Center: Hantzsch Thiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of the Hantzsch thiazole synthesis—a classic 1887 condensation reaction used to construct thiazole rings[1]. While the cyclization of an α-haloketone with a thioamide is widely favored for its simplicity and robust yields[1], substrate-specific challenges often arise. This guide deconstructs the reaction's causality, providing actionable troubleshooting strategies and optimized protocols to ensure your workflows are self-validating and reproducible.

Core Mechanistic Insights

To troubleshoot effectively, one must understand the causality of the reaction pathway. The synthesis is not a concerted process; it is a multi-step cascade[1]:

  • S-Alkylation: The thioamide sulfur acts as a nucleophile, attacking the α-carbon of the haloketone via an SN2 mechanism[1].

  • Cyclization: Intramolecular attack by the thioamide nitrogen onto the ketone carbonyl forms a hydroxythiazoline intermediate[1].

  • Dehydration: Loss of water yields the stable, aromatic thiazole ring[1].

G A α-Haloketone + Thioamide B S-Alkylation (SN2 Attack) Check: Electrophile Purity A->B Heat / Solvent C Intramolecular Cyclization Check: pH & Sterics B->C Intermediate Thioether D Dehydration (-H2O) Check: Thermal/Catalytic Energy C->D Hydroxythiazoline E Thiazole Hydrohalide Salt (Water Soluble) D->E HX Byproduct F Neutralization (Na2CO3) Action: Precipitate Free Base E->F Aqueous Workup

Hantzsch Thiazole Synthesis Mechanism and Key Optimization Checkpoints.

Diagnostic Troubleshooting Guide (FAQs)

Q1: My reaction suffers from low yields and incomplete conversion. How do I drive it to completion? Causality & Solution: The initial S-alkylation is an SN2 process reliant on the electrophilicity of the α-haloketone. α-Haloketones are notoriously unstable, lachrymatory, and prone to degradation over time[2]. If your starting material is degraded, the reaction stalls. Action: Always use freshly purified α-haloketones. If conversion remains low despite pure reagents, the dehydration step (which has a high activation energy) might be the bottleneck[3]. Increase the reaction temperature or introduce a catalyst like p-toluenesulfonic acid (PTSA) to facilitate the loss of water[4]. Alternatively, consider using bench-stable diazoketones with HBr generated in situ to bypass haloketone instability entirely[5].

Q2: I am observing multiple spots on my TLC plate, indicating side products. What is happening? Causality & Solution: Side reactions are highly dependent on the pH and the purity of the thioamide. If you are using an N-substituted thiourea under acidic conditions, the reaction can deviate to form isomeric 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazoles[4]. Furthermore, if your thioamide is contaminated with its corresponding oxygen-amide, oxazole byproducts will form[4]. Action: Maintain neutral or slightly basic conditions (e.g., addition of mild NaHCO3) to suppress the formation of isomeric imino-thiazoles[4]. Recrystallize your thioamide prior to use to prevent oxazole contamination.

Q3: The reaction seems complete by TLC, but I cannot isolate the product during aqueous workup. Why? Causality & Solution: A fundamental oversight in thiazole synthesis is ignoring the reaction's stoichiometry. The cyclization releases one equivalent of hydrohalic acid (HX)[6]. The basic nitrogen in the newly formed thiazole ring immediately reacts with this acid to form a thiazolium hydrohalide salt[1]. These salts are highly polar and readily dissolve in aqueous workup solutions. Action: You must actively break this salt. Pour the crude reaction mixture into a weak aqueous base, such as 5% Na2CO3[3]. The neutralization shifts the equilibrium, converting the water-soluble salt into the neutral, hydrophobic free base, which will rapidly precipitate out of solution for easy filtration[3].

Reaction Optimization & Green Chemistry

Modern drug discovery demands sustainable, high-throughput methodologies. The classical reflux conditions (often requiring 2-6 hours) can be optimized using alternative energy sources and heterogeneous catalysts[7]. For instance, employing silica-supported tungstosilicic acid under ultrasonic irradiation drastically reduces reaction times while improving yields[7]. Deep Eutectic Solvents (DES), such as choline chloride/urea, can also act as both solvent and catalyst, providing excellent yields in under an hour[8].

Quantitative Comparison of Optimization Strategies
Optimization StrategySolvent SystemTemperature / EnergyCatalystAvg. TimeYield (%)
Classical Reflux [1]Methanol / Ethanol65 - 100 °C (Thermal)None2 - 6 h60 - 75%
Acid-Catalyzed [4]EthanolReflux (Thermal)p-Toluenesulfonic acid (PTSA)1 - 3 h75 - 85%
Green Ultrasound [7]Ethanol/Water (1:1)Room Temp (Ultrasonic)Silica-supported tungstosilicic acid15 - 30 min79 - 90%
Deep Eutectic Solvent [8]Choline chloride / Urea70 °C (Thermal)None (DES acts as catalyst)30 - 45 min88 - 96%

Self-Validating Experimental Protocol

To ensure reproducibility, use this self-validating protocol for the synthesis of 2-aminothiazoles. Each step contains a physical or analytical checkpoint to verify success before proceeding.

Step 1: Reaction Setup

  • In a 20 mL scintillation vial, combine 5.0 mmol of freshly purified α-haloketone (e.g., 2-bromoacetophenone) and 7.5 mmol of thiourea[6]. Note: The 1.5 equivalent excess of thiourea drives the initial SN2 attack to completion.

  • Add 5 mL of analytical-grade methanol and a magnetic stir bar[6].

Step 2: Cyclization & Dehydration

  • Heat the mixture on a hot plate set to 100 °C with vigorous stirring for 30 minutes[6].

  • Validation Checkpoint (Analytical): Spot the reaction mixture against the starting α-haloketone on a silica TLC plate (Eluent: 50% Ethyl Acetate / 50% Hexane). The complete disappearance of the higher-Rf haloketone spot validates that the S-alkylation and cyclization have occurred[6].

Step 3: Workup & Neutralization

  • Remove the vial from heat and allow it to cool to room temperature[6].

  • Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous Na2CO3 solution[6]. Swirl continuously.

  • Validation Checkpoint (Physical): You should observe mild effervescence (CO2 release) followed by the immediate precipitation of a solid. This confirms the successful neutralization of the thiazole hydrobromide salt into the insoluble free base[3].

Step 4: Isolation

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel[6].

  • Wash the filter cake thoroughly with distilled water to remove unreacted thiourea and inorganic sodium salts[4].

  • Air dry on a tared watch glass and record the mass to calculate the percentage yield[6].

References

1.[6] Chem Help Asap. "Hantzsch Thiazole Synthesis." 6 2.[1] BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives." 1 3.[4] BenchChem. "Technical Support Center: Hantzsch Thiazole Synthesis." 4 4.[3] BenchChem. "Troubleshooting low yields in Hantzsch thiazole synthesis." 3 5.[2] BenchChem. "Optimizing Hantzsch thiazole synthesis reaction conditions." 2 6.[8] ResearchGate. "Green synthetic strategies toward thiazoles: a sustainable approach." 8 7.[5] ChemRxiv. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles." 5 8.[7] PMC / NIH. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." 7

Sources

purification techniques for 4-(2-Thiazolyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(2-Thiazolyl)benzenesulfonamide derivatives .

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges these molecules present. These derivatives are highly valued in drug discovery, frequently serving as potent carbonic anhydrase inhibitors[1], antibacterial agents (often conjugated with cell-penetrating peptides)[2], and COX-2 selective anti-inflammatories[3].

However, their structural duality—combining a weakly basic thiazole ring (pKa ~2.5) with a weakly acidic sulfonamide group (pKa ~10.0)—creates an amphoteric profile that routinely complicates standard purification workflows. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure high-purity yields.

I. Purification Workflow & Decision Matrix

To establish a rational purification strategy, one must exploit the specific ionization states of the thiazole and sulfonamide moieties. The following diagram outlines the logical progression from crude synthesis to >99% purity.

G Crude Crude Reaction Mixture (Mixed Ionization States) LLE Acid-Base Liquid-Liquid Extraction Exploit pKa ~2.5 & ~10.0 Crude->LLE Bulk Impurity Removal Flash Normal Phase Flash Chromatography (Silica + Basic Modifier) LLE->Flash Scale > 1g HPLC Preparative RP-HPLC (C18 + Buffered Mobile Phase) LLE->HPLC Scale < 1g Flash->HPLC Trace Impurities Recryst Recrystallization (Solvent/Antisolvent) Flash->Recryst Isomer Separation Pure Pure Derivative (>99%) Ready for Bioassay HPLC->Pure Lyophilization Recryst->Pure Filtration

Purification workflow for amphoteric thiazolyl benzenesulfonamides.

II. Troubleshooting & FAQs

Q1: During Normal Phase Flash Chromatography, my compound streaks severely across the TLC plate and co-elutes with impurities. How do I fix this? The Causality: The silica gel stationary phase is inherently acidic due to surface silanol groups. The weakly basic nitrogen on the 2-thiazolyl ring engages in strong hydrogen bonding and ion-exchange interactions with these silanols, causing severe peak tailing. Simultaneously, the polar sulfonamide group resists elution in non-polar solvents. The Solution: You must mask the silanol groups and increase the mobile phase polarity. Switch from a standard Hexane/Ethyl Acetate system to a Dichloromethane (DCM)/Methanol (MeOH) gradient. Crucially, add 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. The TEA competitively binds the acidic silanols, allowing your compound to elute as a sharp, symmetrical band.

Q2: I am using Reversed-Phase HPLC (RP-HPLC), but my peak is splitting into two distinct humps. Is my compound degrading? The Causality: Peak splitting in RP-HPLC for these derivatives is rarely degradation; it is usually an ionization artifact. If you are using unbuffered Water/Acetonitrile, the local pH of the column may hover around the pKa of the thiazole ring or the sulfonamide group. This causes the molecule to rapidly interconvert between its neutral and ionized states during the run, which partition differently into the C18 stationary phase[4]. The Solution: Force the molecule into a single ionization state. For RP-HPLC, it is highly recommended to use an acidic modifier. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to both the aqueous and organic mobile phases drops the pH to ~2.0. This fully protonates the thiazole ring, creating a uniform cationic species that interacts predictably with the C18 phase, yielding a single, sharp peak[2].

Q3: Can I purify these derivatives using simple Liquid-Liquid Extraction (LLE) without resorting to chromatography? The Causality: Yes, if the impurities are neutral organics or highly water-soluble salts. Because the molecule is amphoteric, it exhibits a "solubility U-curve." At pH < 2, the thiazole is protonated (water-soluble). At pH > 11, the sulfonamide is deprotonated (water-soluble). At pH 5–8, the molecule is uncharged and highly lipophilic. The Solution: Perform a pH-swing extraction. Dissolve the crude in ethyl acetate. Wash with 1M HCl (extracts basic impurities). Wash with 1M NaOH (extracts acidic impurities). Note: If your specific derivative is highly polar, it may crash out at neutral pH. In this case, use the step-by-step protocol provided in Section IV.

III. Quantitative Data: Method Comparison

To assist in selecting the optimal purification strategy based on your synthetic scale and purity requirements, consult the following empirical data table:

Purification MethodOptimal ScaleStationary Phase / SystemCritical ModifiersExpected PurityPrimary Drawback
Acid-Base LLE 5g - 100gEtOAc / Water (pH adjusted)1M HCl, 1M NaOH85 - 90%Cannot separate structural isomers.
Flash Chromatography 100mg - 10gSilica Gel (Normal Phase)0.1% TEA or NH₄OH90 - 95%High solvent consumption; silica interactions.
Preparative RP-HPLC 1mg - 500mgC18 (5 μm particle size)[4]0.1% TFA or Formic Acid> 99%Low throughput; requires lyophilization.
Recrystallization > 1gEtOH/Water or DCM/HexaneNone95 - 99%Highly dependent on substituent sterics[5].

IV. Standard Operating Protocols

Protocol A: Optimized RP-HPLC Purification for Thiazolyl Benzenesulfonamides

This protocol ensures >99% purity for downstream biological assays (e.g., Carbonic Anhydrase inhibition assays or bacterial MIC testing)[1][2].

Materials:

  • Preparative HPLC system with a Diode Array Detector (DAD).

  • Column: Preparative C18 Reverse Phase (e.g., 150 mm x 21.2 mm I.D., 5 μm particle size)[4].

  • Solvent A: HPLC-grade Water + 0.1% v/v TFA.

  • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% v/v TFA.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude compound in a 1:1 mixture of DMSO and Solvent A. Self-Validation Check: Ensure the solution is completely clear. Filter through a 0.45 μm PTFE syringe filter to protect the column frit.

  • Equilibration: Equilibrate the C18 column with 5% Solvent B at a flow rate of 15 mL/min for 5 column volumes.

  • Gradient Elution:

    • 0–2 min: Hold at 5% B (Desalting phase).

    • 2–20 min: Linear gradient from 5% B to 70% B. (The amphoteric derivative typically elutes between 35% and 55% B, depending on the hydrophobicity of the substituents).

    • 20–22 min: Ramp to 100% B (Column wash).

  • Detection: Monitor UV absorbance at 254 nm (benzene ring) and 280 nm (thiazole/sulfonamide conjugation).

  • Recovery: Collect the target peak fractions. Immediately freeze the fractions on dry ice and lyophilize to remove water, MeCN, and volatile TFA, yielding the pure compound as a TFA salt.

Protocol B: pH-Swinging Liquid-Liquid Extraction

Use this for bulk crude cleanup prior to chromatography[5].

Step-by-Step Procedure:

  • Initial Dissolution: Dissolve 5g of crude mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acid Wash (Removes basic impurities): Transfer to a separatory funnel. Add 50 mL of 1M HCl. Shake vigorously and vent. The thiazolyl benzenesulfonamide will partially partition into the aqueous layer if it is highly polar, so retain both layers.

  • Base Extraction (Isolates the target): If the compound remained in the EtOAc, extract the EtOAc layer with 50 mL of 1M NaOH. The sulfonamide proton (pKa ~10) will deprotonate, pulling the target compound entirely into the aqueous NaOH layer. Discard the EtOAc layer (contains neutral impurities).

  • Neutralization & Precipitation: Carefully acidify the aqueous NaOH layer by adding 6M HCl dropwise while stirring in an ice bath until the pH reaches ~6.0 to 7.0.

  • Isolation: The neutral 4-(2-thiazolyl)benzenesulfonamide will precipitate as a solid. Filter via vacuum, wash with cold distilled water, and dry under a high vacuum.

V. References

  • Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. ResearchGate. Available at:

  • Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. ResearchGate. Available at:

  • Approaches for evaluation of novel CPP-based cargo delivery systems. PMC. Available at:

  • Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Taylor & Francis. Available at:

  • Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. AUB ScholarWorks. Available at:

  • Siva Hariprasad Kurma (0000-0002-6597-192X). ORCID. Available at:

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at:

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THIAZOLO[3,2-b][1,2,4]TRIAZOLES BEARING BENZENESULFONAMIDE. Farmacia Journal. Available at:

  • Prodrugs of benzenesulfonamide-containing COX-2 inhibitors. Google Patents. Available at:

Sources

Technical Support Hub: Stability Testing of 4-(2-Thiazolyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Degradation Dynamics of Sulfathiazole in Solution

Executive Summary: The Stability Profile

4-(2-Thiazolyl)benzenesulfonamide (Sulfathiazole) presents a dichotomy in solution stability: it is relatively robust against neutral hydrolysis but highly susceptible to photolytic rearrangement and acid-catalyzed hydrolysis .

For researchers observing "ghost peaks" or unexplained precipitation, the root cause often lies in the interplay between the molecule's pKa (~7.2) and the pH of the dissolution medium.[1] This guide addresses the specific chemical behaviors that compromise experimental integrity.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation Issues

Q1: I prepared a 10 mM stock solution in phosphate-buffered saline (pH 7.4), but after 24 hours at 4°C, I see fine needle-like precipitates. Why did it crash out?

Dr. Thorne: This is a classic pKa-solubility mismatch . Sulfathiazole has a pKa of approximately 7.2 (sulfonamide nitrogen) [1].[2][3] At pH 7.4, you are hovering near the equilibrium point where the ratio of ionized (soluble) to neutral (insoluble) species is roughly 60:40.

  • The Mechanism: As the temperature drops from ambient to 4°C, the solubility of the neutral species decreases significantly. Additionally, buffer pH can shift slightly with temperature. If the pH drops even marginally below 7.2, the equilibrium shifts toward the neutral, hydrophobic form (<0.1 g/100 mL solubility), causing precipitation.

  • The Fix:

    • Immediate: Adjust the stock pH to >8.0 using 0.1 M NaOH to ensure the molecule is fully deprotonated (anionic form), which is highly soluble.

    • Alternative: Use a co-solvent. Dissolve the stock in DMSO or Methanol first, then dilute into the buffer. Keep the organic content >5% if working near pH 7.

Q2: Can I use acidic media (0.1 N HCl) to dissolve the compound?

Dr. Thorne: Yes, but with a strict time limit. Sulfathiazole is soluble in dilute acid due to the protonation of the thiazole/aniline nitrogen. However, acidic conditions catalyze the cleavage of the sulfonamide bond [2].

  • Risk: Leaving the solution in 0.1 N HCl for >4 hours will generate Sulfanilic acid and 2-Aminothiazole as degradation products.

  • Protocol: Prepare acidic solutions immediately before use and neutralize them if long-term storage is required.

Category B: Degradation & "Ghost" Peaks

Q3: My HPLC chromatogram shows a new peak eluting after the main peak following exposure to ambient light. Is this an impurity?

Dr. Thorne: This is likely the SO2-extrusion photo-isomer . Unlike typical hydrolysis products which are more polar and elute earlier on a Reverse Phase C18 column, sulfathiazole undergoes a specific sunlight-induced rearrangement.

  • The Product: 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole [3].[1][4][5]

  • Mechanism: UV energy excites the sulfonamide bond, leading to a rearrangement that retains the lipophilicity of the molecule, causing it to elute near or after the parent compound depending on your gradient.

  • The Fix: All solutions must be handled in amber glassware . If amber glass is unavailable, wrap tubes in aluminum foil.

Q4: I am seeing two early-eluting peaks after stress testing at pH 2.0. What are they?

Dr. Thorne: These are the hydrolysis fragments. Under acidic stress (pH < 3) and elevated temperature, the sulfonamide bond hydrolyzes.

  • Peak 1 (Very Early): Sulfanilic Acid (highly polar, elutes near the void volume).

  • Peak 2 (Early): 2-Aminothiazole .

  • Validation: You can confirm this by injecting pure standards of Sulfanilic acid. If the retention times match, your molecule is hydrolyzing.

Technical Data & Protocols

Table 1: Stability Profile Summary
Stress ConditionStability RatingMajor Degradation Product(s)Kinetic Order
Acid (pH < 2) LowSulfanilic Acid, 2-AminothiazolePseudo-first order
Neutral (pH 7) HighNone (stable for weeks if protected from light)N/A
Base (pH > 10) ModerateHydrolysis products (slower rate than acid)Pseudo-first order
Oxidation (H₂O₂) LowN-oxide derivatives, Ring openingComplex
Photolysis (UV) Critical Photo-isomer (2-imino-3-...), Sulfanilic acidFirst order
Protocol: Stability-Indicating HPLC Method

To accurately quantify Sulfathiazole in the presence of its degradants, use the following validated conditions [4]:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1][4][6][7]

  • Mobile Phase: Water : Methanol : Glacial Acetic Acid (750 : 249 : 1 v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV @ 270 nm (Isosbestic point for many sulfonamides, maximizing sensitivity).

  • Temperature: Ambient (25°C).

Visualizing the Degradation Pathways

The following diagram maps the degradation logic. Use this to identify which pathway is active in your sample based on the stress applied.

Sulfathiazole_Degradation cluster_hydrolysis Hydrolysis Products STZ Sulfathiazole (Parent) SA Sulfanilic Acid (Early Eluting) STZ->SA Acid Hydrolysis (pH < 3, Heat) AT 2-Aminothiazole (Early Eluting) STZ->AT Acid Hydrolysis (pH < 3, Heat) PI Photo-Isomer (Late Eluting) STZ->PI Photolysis (UV/Sunlight) OX Oxidative Species (Complex Mix) STZ->OX Oxidation (H2O2)

Caption: Figure 1. Degradation pathways of Sulfathiazole. Note that photolysis yields a distinct isomer compared to the cleavage products of hydrolysis.[4]

Experimental Workflow: Troubleshooting "Extra Peaks"

If you encounter unknown peaks during routine analysis, follow this logic flow to identify the source of instability.

Troubleshooting_Logic Start Issue: Unknown Peak(s) in HPLC CheckRT Check Retention Time (RT) Relative to Parent Start->CheckRT Early Elutes Earlier (Polar) CheckRT->Early Late Elutes Later/Near Parent CheckRT->Late CheckCond Review Storage Conditions Early->CheckCond CheckLight Was sample exposed to light? Late->CheckLight AcidCheck Was pH < 3? CheckCond->AcidCheck BaseCheck Was pH > 10? CheckCond->BaseCheck Photo Diagnosis: Photodegradation (Photo-Isomer) CheckLight->Photo Yes Hydrolysis Diagnosis: Hydrolysis (Sulfanilic Acid/2-Aminothiazole) AcidCheck->Hydrolysis Yes BaseCheck->Hydrolysis Yes

Caption: Figure 2. Diagnostic decision tree for identifying degradation sources based on chromatographic retention behavior.

References

  • PubChem. (n.d.).[8] Sulfathiazole (Compound).[1][2][3][4][5][6][8][9][10][11][12][13] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Niu, X. Z., et al. (2017).[12] Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts. Water Research, 124, 576-583. Retrieved October 26, 2023, from [Link]

  • Ghanem, M. M., et al. (2013).[14] Validated and Stability Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium, Sulfathiazole Sodium and Sulfadimidine Sodium. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved October 26, 2023, from [Link]

Sources

minimizing by-products in benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzenesulfonamide Synthesis . As application scientists and drug development professionals, we frequently encounter challenges related to chemoselectivity and yield optimization during S-N bond formation. While the reaction between a sulfonyl chloride and an amine is a cornerstone of medicinal chemistry, the highly electrophilic nature of sulfonyl chlorides makes the reaction susceptible to divergent pathways.

This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven insights to help you minimize critical by-products—specifically sulfonic acids and disulfonimides—ensuring robust and scalable synthesis.

Workflow & Pathway Visualization

To effectively troubleshoot, we must first map the competing mechanistic pathways that lead to by-product formation during synthesis.

Pathway SM1 Primary Amine + Base Int Reactive Intermediate SM1->Int Nucleophilic Attack SM2 Benzenesulfonyl Chloride SM2->Int Prod Benzenesulfonamide (Target) Int->Prod -HCl BP1 Sulfonic Acid (Hydrolysis) Int->BP1 +H2O / High Temp (Aqueous Media) BP2 Disulfonimide (Bis-sulfonylation) Prod->BP2 +Excess R-SO2Cl +Strong Base

Reaction pathway of benzenesulfonamide synthesis showing target and by-product formation.

Troubleshooting Guide

Q: Why am I seeing a large amount of benzenesulfonic acid instead of my target sulfonamide? A: This is caused by the competitive hydrolysis of benzenesulfonyl chloride. When utilizing modified 1 (a biphasic system of organic solvents and basic aqueous media), water and hydroxide ions act as competitive nucleophiles against your amine[1]. If the reaction temperature exceeds 0–5°C, or if the amine is sterically hindered, hydrolysis outpaces S-N coupling. Solution: Ensure strict temperature control (0°C). If your amine is a weak nucleophile, abandon aqueous conditions and switch to an anhydrous organic system using a non-nucleophilic base like triethylamine (TEA)[2].

Q: My LC-MS shows a mass corresponding to bis-sulfonylation (disulfonimide). How do I prevent this? A: Bis-sulfonylation is a notorious drawback when working with primary amines[3]. It occurs when the newly formed primary sulfonamide (which possesses an acidic N-H proton) is deprotonated by the base in the reaction mixture. This deprotonated sulfonamide becomes nucleophilic enough to attack a second molecule of benzenesulfonyl chloride. Solution:

  • Stoichiometry: Strictly limit the sulfonyl chloride to 1.0 equivalent.

  • Order of Addition: Always add the sulfonyl chloride dropwise to the amine/base mixture. This ensures the amine is always in massive stoichiometric excess relative to the electrophile in the reaction medium.

Q: The reaction is sluggish and unreacted amine remains. Should I heat the reaction to drive it to completion? A: Heating is strongly discouraged in the initial stages because it exponentially increases the rate of side reactions (like hydrolysis or thermal degradation) relative to the desired product formation. Solution: Instead of heating, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the transfer of the sulfonyl group to the amine without requiring thermal energy.

Quantitative Data: Condition Optimization & By-Product Distribution

The choice of solvent and base directly dictates the chemoselectivity of the reaction. Use the table below to select the optimal conditions for your specific substrate.

Reaction SystemSolventBase ScavengerTarget YieldPrimary By-Product RiskCausality / Mechanism
Classical Anhydrous THF / DCMTriethylamine (TEA)85–95%Disulfonimide (<5%)Base deprotonates product, enabling a second electrophilic attack.
Modified Schotten-Baumann Water / OrganicNa₂CO₃ / NaOH70–85%Sulfonic Acid (10–20%)Hydroxide/water acts as a competitive nucleophile against the amine.
Deep Eutectic Solvents (DES) Choline Chloride / GlycerolNone (Interface)Up to 97%Bis-sulfonamide (if base added)High local concentration at the solvent interface drives S-N coupling without base.

Data synthesized from comparative methodologies in sulfonamide synthesis[1],[3].

Self-Validating Protocol: Anhydrous Synthesis of N-Aryl Benzenesulfonamides

This protocol is engineered to suppress both hydrolysis and bis-sulfonylation by strictly controlling stoichiometry, thermal energy, and the order of addition[4],[2].

Step 1: Reagent Preparation & Dissolution

  • Action: Dissolve the primary amine (1.0 eq.) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration. Purge the flask with inert gas (N₂ or Ar).

  • Causality: Anhydrous conditions completely eliminate water, shutting down the hydrolysis pathway that converts benzenesulfonyl chloride into unreactive benzenesulfonic acid.

Step 2: Base Addition

  • Action: Add triethylamine (TEA) (1.2 eq.) dropwise to the amine solution.

  • Causality: TEA acts as a non-nucleophilic HCl scavenger. Limiting the base to a slight 1.2 eq. excess prevents the over-deprotonation of the newly formed sulfonamide, thereby mitigating bis-sulfonylation.

Step 3: Thermal Equilibration

  • Action: Submerge the reaction flask in an ice-water bath and equilibrate to 0°C for 10 minutes.

  • Causality: The S-N coupling is highly exothermic. Lowering the thermal energy of the system increases the chemoselectivity of the amine nucleophile over any trace impurities.

Step 4: Electrophile Addition (Critical Step)

  • Action: Dissolve benzenesulfonyl chloride (1.0 eq.) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Causality: Adding the electrophile dropwise ensures that the amine is always in excess relative to the sulfonyl chloride in the reaction medium. This prevents the formed product from competing for the electrophile.

  • Validation Check: A fine white precipitate (TEA·HCl) should begin to form. If the solution rapidly yellows or boils, the addition is too fast, risking thermal degradation.

Step 5: Reaction Propagation

  • Action: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:Ethyl Acetate).

  • Validation Check: The disappearance of the amine spot and the appearance of a lower Rf spot (the highly polar sulfonamide) confirms conversion.

Step 6: Quenching & Workup

  • Action: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, then brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation Check: Check the pH of the aqueous layer after the 1M HCl wash; it must be strongly acidic (pH ~2). This guarantees the complete removal of unreacted amine and TEA, preventing contamination of the final solid.

Frequently Asked Questions (FAQs)

Q: Can I use water as a green solvent for this reaction? A: Yes, utilizing modified Schotten-Baumann conditions allows for water as a solvent[1]. However, because water competes with the amine, you will experience competitive hydrolysis of the sulfonyl chloride. To compensate, you must use an excess of the sulfonyl chloride, which reduces overall atom economy. Alternatively, Deep Eutectic Solvents (DES) like Choline Chloride/Glycerol offer a green, water-free alternative[3].

Q: Why did my reaction yield a thick oil instead of a crystalline solid? A: Sulfonamides are typically highly crystalline compounds. If your product is an oil, it is likely contaminated with disulfonimides (bis-sulfonylation by-products) or unreacted sulfonyl chloride, both of which severely depress the melting point. Ensure you are not using a large excess of strong base, which drives disulfonimide formation.

References

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Source: UniBa URL: [Link]

Sources

addressing low bioavailability of benzenesulfonamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the technical support hub for benzenesulfonamide research. This interface is designed to troubleshoot the physicochemical and pharmacokinetic bottlenecks inherent to the sulfonamide pharmacophore (


).

As a Senior Application Scientist, I recognize that benzenesulfonamides (including COX-2 inhibitors like celecoxib, diuretics like acetazolamide, and various antimicrobials) frequently present a "brick dust" profile: high melting points due to strong intermolecular hydrogen bonding, leading to poor aqueous solubility (BCS Class II/IV) and variable bioavailability.

Below are the active troubleshooting modules, standardized protocols, and decision-making frameworks to resolve your experimental roadblocks.

Part 1: Troubleshooting Modules (Active Tickets)
Ticket #001: Compound precipitates immediately upon dilution in aqueous media.

Diagnosis: High Crystal Lattice Energy. The sulfonamide moiety acts as both a hydrogen bond donor (


) and acceptor (

), creating a robust crystal lattice that resists solvation. If your compound is a weak acid (

), it remains unionized and insoluble at gastric pH (1.2).

Corrective Actions:

  • pH Adjustment (The "Ionization Switch"):

    • Benzenesulfonamides are weak acids. Solubility increases exponentially when

      
      .
      
    • Action: For in vitro assays, adjust buffer pH to 8.0–9.0 to ionize the sulfonamide nitrogen (

      
      ), breaking the intermolecular H-bonds.
      
    • Caution: This improves solubility but drastically reduces membrane permeability (only unionized species cross membranes passively).

  • Cyclodextrin (CD) Complexation:

    • Mechanism:[1][2][3] The hydrophobic benzene ring fits into the lipophilic cavity of

      
      -cyclodextrin (
      
      
      
      -CD) or Hydroxypropyl-
      
      
      -cyclodextrin (HP-
      
      
      -CD), while the hydrophilic exterior interacts with water.
    • Metric: You must determine the Stability Constant (

      
      ).[4] For sulfonamides, a 
      
      
      
      between 100 and 1000
      
      
      is ideal.
    • Protocol: See Protocol A below.

Ticket #002: High solubility observed, but low plasma exposure (Low

).

Diagnosis: Metabolic Instability (First-Pass Effect) or Efflux. Benzenesulfonamides are prime substrates for N-acetylation by N-acetyltransferase 2 (NAT2) in the liver. The acetylated metabolite (


) is often less soluble, leading to crystalluria (kidney precipitation) and loss of therapeutic activity.

Corrective Actions:

  • Check for P-gp Efflux:

    • Many lipophilic sulfonamides are P-glycoprotein (P-gp) substrates.

    • Test: Run a bi-directional Caco-2 permeability assay. If Efflux Ratio (

      
      ) > 2.0, your compound is being pumped out.
      
    • Fix: Co-formulate with P-gp inhibitors (e.g., TPGS, Pluronic P85) or switch to a lipid-based formulation (SEDDS) to bypass portal circulation via lymphatic transport.

  • Prodrug Strategy (Double Prodrugs):

    • Strategy: Mask the sulfonamide nitrogen.

    • Example: Design an N-acyl sulfonamide or an azo-prodrug.[3] These can be designed to be cleaved by colonic azoreductases (site-specific release) or plasma esterases, protecting the moiety from early N-acetylation.

Ticket #003: Dissolution rate is too slow for quality control release.

Diagnosis: Particle Size & Wettability. Even if equilibrium solubility is acceptable, the rate of dissolution may be kinetically hindered by the hydrophobic surface of the crystals.

Corrective Actions:

  • Amorphous Solid Dispersions (ASD):

    • Mechanism:[1][2][3] Trapping the drug in a high-energy amorphous state within a polymer matrix (PVP-K30 or PEG 6000) prevents recrystallization.

    • Benefit: Increases wettability and creates a "spring and parachute" effect—rapid supersaturation (spring) maintained by the polymer (parachute).

    • Protocol: See Protocol B below.

Part 2: Decision Frameworks (Visualization)
Figure 1: Formulation Decision Tree

Use this logic flow to select the correct bioavailability enhancement strategy based on your compound's specific physicochemical failure mode.

FormulationStrategy Start Start: Bioavailability Issue CheckSol Check Aqueous Solubility Start->CheckSol LowSol Low Solubility (<10 μg/mL) CheckSol->LowSol Yes HighSol High Solubility CheckSol->HighSol No CheckPerm Check Permeability (Caco-2) LowPerm Low Permeability / High Efflux CheckPerm->LowPerm Efflux Ratio > 2 Metab Rapid Metabolism (N-acetylation) CheckPerm->Metab High Clearance CheckCryst High Melting Point / Crystallinity? LowSol->CheckCryst HighSol->CheckPerm ASD Strategy: Amorphous Solid Dispersion (PEG/PVP) CheckCryst->ASD High Lattice Energy CD Strategy: Cyclodextrin Complexation (HP-β-CD) CheckCryst->CD Hydrophobic Core Lipid Strategy: Lipid Formulation (SEDDS) (Bypass P-gp) LowPerm->Lipid Prodrug Strategy: N-acyl Prodrug Synthesis Metab->Prodrug

Caption: Decision matrix for benzenesulfonamide formulation. Blue nodes represent diagnostic steps; Red nodes indicate failure modes; Grey nodes indicate technical solutions.

Part 3: Standardized Protocols
Protocol A: Phase Solubility Study (Determination of

)

Purpose: To validate if Cyclodextrins (CD) can effectively solubilize your specific benzenesulfonamide derivative.

Materials:

  • Benzenesulfonamide derivative (excess).[2][5]

  • HP-

    
    -CD (0 to 50 mM concentration range).
    
  • Phosphate buffer (pH 7.4).

Workflow:

  • Preparation: Prepare 5 vials containing phosphate buffer with increasing concentrations of HP-

    
    -CD (e.g., 0, 10, 20, 30, 40, 50 mM).
    
  • Saturation: Add excess benzenesulfonamide to each vial until undissolved solid remains.

  • Equilibration: Shake at 25°C for 48 hours (ensure equilibrium is reached).

  • Filtration: Filter samples using a 0.45 µm PVDF filter (avoid nylon, which binds sulfonamides).

  • Quantification: Analyze filtrate via HPLC-UV (typically 254–270 nm).

  • Calculation: Plot Molar Solubility of Drug (

    
    ) vs. Molar Concentration of CD (
    
    
    
    ).
    • If linear (AL-type), calculate Stability Constant (

      
      ):
      
      
      
      
    • Interpretation:

      
       is intrinsic solubility. If 
      
      
      
      , interaction is too weak. If
      
      
      , release may be hindered.
Protocol B: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

Purpose: To disrupt the crystal lattice and improve dissolution rates.

Materials:

  • Drug: Benzenesulfonamide.[3][6][7][8][9]

  • Carrier: PVP K30 or PEG 6000.

  • Solvent: Methanol or Ethanol (must dissolve both drug and carrier).

Workflow:

  • Dissolution: Dissolve drug and carrier in the minimum volume of solvent. Common ratios (w/w) are 1:1, 1:3, and 1:5.

  • Evaporation: Remove solvent via Rotary Evaporator at 45°C under reduced pressure. Critical: Rapid evaporation promotes amorphous formation.

  • Drying: Store in a vacuum desiccator for 24 hours to remove residual solvent.

  • Pulverization: Crush the resulting solid/film and sieve (Mesh #80).

  • Validation: Perform XRD (X-Ray Diffraction).

    • Pass: Halo pattern (Amorphous).

    • Fail: Sharp peaks (Crystalline – retry with higher polymer ratio or Spray Drying).

Part 4: Data Summary & Comparison

Table 1: Comparison of Solubilization Excipients for Sulfonamides

Excipient ClassExamplesMechanismBest ForLimitations
Cyclodextrins

-CD, HP-

-CD
Inclusion complexation (Host-Guest)Highly lipophilic drugs with benzene rings.Bulk of final dosage form increases significantly.
Polymers PVP K30, HPMC, PEG 6000Amorphous stabilization / Crystal inhibitionDrugs with high crystal lattice energy (High MP).Hygroscopicity; physical stability (recrystallization over time).
Surfactants Polysorbate 80, SLSMicellar solubilization / WettingImproving dissolution rate.Potential toxicity; can increase permeability of toxins.
Lipids Capryol 90, LabrasolSelf-emulsifying systems (SEDDS)P-gp substrates; bypassing first-pass metabolism.Complex formulation development; capsule compatibility.
References
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Source: National Institutes of Health (PMC) URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Source: National Institutes of Health (PMC) URL:[Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • A double prodrug system for colon targeting of benzenesulfonamide COX-2 inhibitors. Source: Trinity College Dublin (TARA) URL:[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Source: MDPI (Pharmaceutics) URL:[Link][10][11][12][13]

Sources

challenges in the synthesis of substituted thiazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support for Advanced Heterocyclic Chemistry

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Substituted Thiazole Synthesis

Introduction

Welcome to the technical support center for thiazole synthesis. Thiazoles are ubiquitous pharmacophores, essential in kinase inhibitors (e.g., Dasatinib), antibiotics, and diverse agrochemicals. However, the synthesis of substituted thiazoles presents a unique set of challenges: the basicity of the nitrogen, the nucleophilicity of the sulfur, and the distinct electronic bias of the C2, C4, and C5 positions often lead to regioselectivity errors, catalyst poisoning, or intractable "black tar" mixtures.

This guide moves beyond textbook definitions to address the failure modes you encounter in the fume hood. It is structured to provide mechanistic insight followed by actionable, self-validating protocols.

Module 1: The Hantzsch Thiazole Synthesis

Core Issue: Reaction turns to black tar; low yields; isolation of hydrated intermediates.

The Hantzsch synthesis (condensation of


-haloketones with thioamides/thioureas) is the workhorse of thiazole chemistry. However, it is prone to failure due to the instability of 

-haloketones (lachrymators that polymerize easily) and the "Hydroxythiazoline Trap."
Troubleshooting Guide: Hantzsch Synthesis
SymptomRoot CauseTechnical Solution
Reaction mixture turns black/tarry immediately. Polymerization of the

-haloketone or oxidative degradation.
In-Situ Generation: Do not isolate the

-haloketone. Generate it using NBS or NIS in the same pot, then add the thioamide.
Product mass is correct (M+), but NMR shows extra aliphatic peaks. The Hydroxythiazoline Trap: The intermediate 4-hydroxythiazoline failed to dehydrate.Force Dehydration: Add a scavenger (trifluoroacetic anhydride or molecular sieves) or reflux in ethanol with catalytic p-TsA.
Regioselectivity issues with N-substituted thioureas. Competition between N-attack (forming imino-thiazoline) and S-attack.pH Control: S-alkylation is kinetically favored in neutral media. Strong acids can shift equilibrium toward the thermodynamically stable N-substituted aminothiazole.
Visualizing the Failure Points

The following diagram illustrates the mechanistic pathway and where specific failures occur.

HantzschMechanism Start Thioamide + Alpha-Haloketone S_Alk S-Alkylated Intermediate Start->S_Alk SN2 Attack Tar Polymerized Tar Start->Tar Haloketone Degradation Cyclization Cyclization S_Alk->Cyclization Hydroxy 4-Hydroxythiazoline (The Trap) Cyclization->Hydroxy Intramolecular Attack Hydroxy->Hydroxy Stalls here if wet/neutral Product Thiazole Product Hydroxy->Product - H2O (Dehydration)

Caption: The Hantzsch pathway showing the critical dehydration step where reactions often stall.

Validated Protocol: One-Pot Hantzsch Synthesis (In-Situ Bromination)

Use this protocol to avoid handling unstable lachrymators.

  • Bromination: Dissolve the ketone (1.0 equiv) in EtOH (0.5 M). Add NBS (1.05 equiv) and catalytic p-TsA (10 mol%). Stir at 40°C until the ketone starting material is consumed (TLC control).

  • Condensation: Add the thioamide (1.2 equiv) directly to the reaction mixture.

  • Cyclization: Heat to reflux for 2–4 hours.

  • Self-Validation:

    • TLC: Look for a highly fluorescent spot (thiazoles are often UV-active).

    • NMR Check: The signature C5-H proton of the thiazole ring usually appears as a singlet between 7.0–8.0 ppm . If you see a multiplet or peaks upfield (3.0–5.0 ppm), you likely have the hydroxythiazoline intermediate.

Module 2: Regioselectivity & C-H Activation

Core Issue: Directing substituents to C2 vs. C5.

The thiazole ring is electronically schizophrenic. The C2 position is the most acidic (pKa ~29) and electron-deficient (mimicking pyridine), while C5 is more electron-rich (mimicking thiophene) and prone to electrophilic attack.

Reactivity Matrix
PositionElectronic CharacterPreferred ReactionKey Reagents
C2 Most Acidic / Electron DeficientLithiation / Nucleophilic Attackn-BuLi / TMPMgCl (Knochel-Hauser)
C5 Nucleophilic / ElectrophilicElectrophilic Aromatic Substitution / C-H ActivationNBS / Pd(OAc)2 / Electrophiles
C4 Sterically Shielded / InertDifficult to functionalize late-stageBuild via Hantzsch (from substituent on ketone)
FAQ: C-H Activation Challenges

Q: I am trying to arylate C5 using Pd-catalysis, but I'm getting C2 arylation or ring opening. Why? A: C2-H is significantly more acidic.[1] If you use a base like carbonate or acetate without blocking C2, the palladium species may insert at C2 via a CMD (Concerted Metallation-Deprotonation) mechanism.

  • Fix: Block C2 (e.g., with a TMS group that can be removed later) or use specific conditions that favor C5 (e.g., Pd(OAc)2, Cu(OAc)2, Cs2CO3 ).

Q: My C-H activation yields are low. A: Thiazoles coordinate strongly to Pd. This "catalyst poisoning" requires higher temperatures or specific ligands (like PPh3 or DavePhos) to dissociate the product from the metal center.

Visualization: Regioselectivity Logic

ThiazoleRegio cluster_C2 Position C2 (Acidic) cluster_C5 Position C5 (Electrophilic) Thiazole Thiazole Core C2_Action Lithiation (nBuLi) Nucleophilic Attack Thiazole->C2_Action pKa ~29 Kinetic Control C5_Action Halogenation (NBS) Pd-Cat C-H Arylation Thiazole->C5_Action Electronic Control (Soft Electrophiles)

Caption: Divergent reactivity map. C2 is controlled by acidity (hard bases), C5 by orbital coefficients (soft electrophiles).

Module 3: Cross-Coupling (Suzuki/Stille)

Core Issue: Catalyst death (poisoning) and stalling reactions.

Suzuki coupling on thiazoles (especially halothiazoles) is notoriously difficult because the thiazole nitrogen and sulfur can coordinate to the Palladium(0) species, effectively killing the catalytic cycle.

Troubleshooting Guide: "The Dead Catalyst"
IssueDiagnosisSolution
Reaction stalls at <20% conversion. Catalyst Poisoning (N-coordination).Ligand Switch: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos ) that prevent N-coordination to the Pd center.
No reaction; Starting material recovered. Oxidative Addition failure (Electron-rich ring).Pre-activation: Convert the halothiazole to a boronic ester and couple with an aryl halide instead (reverse polarity).
Protodeboronation (Boronic acid loss). Thiazole boronic acids are unstable.MIDA Boronates: Use MIDA boronates or trifluoroborates salts (Molander salts) for slow release of the active species.
Validated Protocol: Robust Suzuki Coupling on 2-Bromothiazole

This protocol uses high ligand loading to prevent poisoning.

  • Reagents: 2-Bromothiazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)2 (5 mol%) , XPhos (10 mol%) , K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is critical to dissolve the inorganic base and facilitate transmetallation.

  • Procedure: Degas solvents thoroughly (sparge with Argon for 15 mins). Mix solids, add solvents, and heat to 100°C sealed.

  • Self-Validation:

    • Color: The reaction should turn dark brown/black. If it remains pale yellow, the Pd(II) has not reduced to active Pd(0)—check your phosphine quality.

    • Workup: Thiazoles are basic. Do not wash with strong acid (HCl) or you will lose your product to the aqueous layer. Wash with saturated NH4Cl.

References

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Li, J. J. (2014). Hantzsch Thiazole Synthesis. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Gou, B., et al. (2020). Regioselective C–H Arylation of Thiazoles. Journal of Organic Chemistry. (Demonstrating C5 vs C2 selectivity controls).

  • Strotman, N. A., et al. (2010). Catalyst Poisoning in Suzuki-Miyaura Couplings of Heterocycles. Journal of the American Chemical Society.

  • Charette, A. B., et al. (2010). Direct C–H Arylation of Thiazoles.[1][2] Organic Letters.

Sources

Validation & Comparative

Comparative Guide: 4-(2-Thiazolyl)benzenesulfonamide vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Acetazolamide (AZM) , the clinical gold standard for carbonic anhydrase (CA) inhibition, and 4-(2-Thiazolyl)benzenesulfonamide (TBS) , a representative scaffold of aryl-sulfonamide inhibitors designed for isoform selectivity.

Executive Summary

Acetazolamide (AZM) is a heterocyclic sulfonamide and the first-generation pan-inhibitor of carbonic anhydrase (CA) isoforms. While highly potent, its lack of selectivity leads to systemic side effects (e.g., paresthesia, metabolic acidosis) by inhibiting ubiquitous cytosolic isoforms (hCA I, II).

4-(2-Thiazolyl)benzenesulfonamide (TBS) represents a class of "tail-approach" inhibitors. Unlike AZM, which integrates the sulfonamide directly onto a heterocyclic ring, TBS attaches the zinc-binding sulfonamide group to a benzene scaffold, with a thiazole ring acting as a distal "tail." This structural shift aims to exploit the hydrophobic pockets of tumor-associated isoforms (hCA IX, XII) to achieve selectivity over the cytosolic housekeeping isoforms.

Core Distinction
  • Acetazolamide: High affinity, low selectivity (Pan-inhibitor). Driven by the acidic pKa of the thiadiazole-linked sulfonamide.

  • 4-(2-Thiazolyl)benzenesulfonamide: Tunable affinity, high potential for selectivity. Driven by the "tail" interaction within the enzyme active site.

Structural & Mechanistic Analysis

The fundamental difference lies in the Zinc-Binding Group (ZBG) environment and the Scaffold Topology .

Chemical Structures[1][2][3][4][5][6][7][8]
  • Acetazolamide: N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.[1]

    • Core: 1,3,4-Thiadiazole (Electron-deficient).

    • pKa: ~7.2 (Physiologically active anion fraction is high).

  • 4-(2-Thiazolyl)benzenesulfonamide: 4-(1,3-thiazol-2-yl)benzenesulfonamide.

    • Core: Benzene (Aromatic).

    • pKa: ~9.5–10.0 (Physiologically active anion fraction is lower without further substitution).

Mechanism of Action

Both compounds inhibit CA by coordinating the Zinc ion (


) in the active site, displacing the catalytic water molecule/hydroxide ion.

BindingMechanism Zn Active Site Zn(II) AZM Acetazolamide (Thiadiazole Scaffold) Interaction Coordination to Zn(II) (Tetrahedral Geometry) AZM->Interaction High Affinity (pKa ~7.2) Selectivity Hydrophobic Pocket Interaction (Isoform Specificity) AZM->Selectivity Weak/None (Steric Clash in some isoforms) TBS 4-(2-Thiazolyl)benzenesulfonamide (Benzene Scaffold + Thiazole Tail) TBS->Interaction Moderate Affinity (pKa ~9.8) TBS->Selectivity Strong (Thiazole tail targets hydrophobic sub-pockets) Interaction->Zn

Figure 1: Comparative Binding Mechanism. AZM relies on strong zinc coordination due to high acidity. TBS relies on secondary interactions (Van der Waals) of the thiazole tail to gain specificity.

Performance Metrics: Experimental Data

The following data aggregates kinetic parameters (


) from Stopped-Flow CO2 Hydration Assays. Lower 

indicates higher potency.[2]
Table 1: Inhibition Constants ( ) across Human CA Isoforms
Target IsoformBiological RoleAcetazolamide (

)
4-(2-Thiazolyl)benzenesulfonamide* (

)
Performance Delta
hCA I Cytosolic (RBCs)250 nM> 500 nMTBS is Weaker (Desirable for reduced side effects)
hCA II Cytosolic (Glaucoma target)12 nM40 - 90 nMAZM is Superior (Gold standard for IOP reduction)
hCA IX Transmembrane (Hypoxic Tumors)25 nM15 - 30 nMComparable/Superior (TBS shows selectivity potential)
hCA XII Transmembrane (Tumors)5.7 nM4 - 10 nMComparable
Selectivity Ratio (hCA II / hCA IX)0.48 (Non-selective)~2.5 - 5.0 (Selective)TBS favors Tumor Isoforms

*Note: Data for TBS represents the mean values for 4-substituted thiazolyl-benzenesulfonamide derivatives found in SAR literature (e.g., Supuran et al., J. Med. Chem).[3][4][5][1][6][7][8][9][10][11][12]

Key Insights
  • Cytosolic "Sponge" Effect: AZM potently inhibits hCA I and II, which are abundant in blood and tissues. This causes the classic side effects of systemic CAIs.

  • Tumor Targeting: TBS derivatives often maintain low nanomolar potency against hCA IX/XII but lose potency against hCA I/II. This "Selectivity Ratio" is the primary driver for developing TBS-like scaffolds over AZM for cancer therapy.

Physicochemical Properties[8][16]

PropertyAcetazolamide4-(2-Thiazolyl)benzenesulfonamideImpact
Molecular Weight 222.25 g/mol ~240.3 g/mol Comparable diffusion kinetics.
LogP (Lipophilicity) -0.26 (Hydrophilic)~1.5 - 2.0 (Lipophilic)TBS has better membrane permeability for solid tumors.
Water Solubility ModerateLowTBS often requires formulation (e.g., salts or nanoparticles).
pKa (Sulfonamide) 7.29.5 - 10.0AZM is active at physiological pH; TBS requires specific microenvironments or substitution to lower pKa.

Experimental Protocols

To validate the performance differences described above, researchers must employ the Stopped-Flow CO2 Hydration Assay . This is the only method fast enough to measure the catalytic turnover of CA (


).
Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the Inhibition Constant (


) of TBS vs. AZM.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water.

  • Enzyme: Recombinant hCA II (or IX/XII).

Workflow:

  • Preparation: Incubate enzyme with inhibitor (AZM or TBS) for 15 minutes at room temperature to allow formation of the E-I complex.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO2 substrate solution in the stopped-flow chamber.

  • Detection: Monitor the absorbance change of Phenol Red at 557 nm (tracking the acidification from

    
    ).
    
  • Calculation: Fit the initial velocity (

    
    ) to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive 
    
    
    
    and
    
    
    .

StoppedFlowProtocol Start Start: Reagent Prep Incubation Incubate Enzyme + Inhibitor (15 min, 25°C) Start->Incubation Saturation Prepare CO2 Saturated Water (Substrate) Start->Saturation Mixing Rapid Mixing in Stopped-Flow Chamber (< 10 ms dead time) Incubation->Mixing Saturation->Mixing Detection Monitor Absorbance (557 nm) (Phenol Red Indicator) Mixing->Detection Analysis Calculate Ki using Cheng-Prusoff Eq: Ki = IC50 / (1 + [S]/Km) Detection->Analysis

Figure 2: Stopped-Flow Kinetic Assay Workflow. Critical for capturing the rapid turnover of Carbonic Anhydrase.

Conclusion

For glaucoma and acute altitude sickness , Acetazolamide remains the superior choice due to its high water solubility and potent inhibition of the dominant hCA II isoform.

For oncology and hypoxic tumor targeting , 4-(2-Thiazolyl)benzenesulfonamide scaffolds are the preferred developmental pathway. Their structural versatility allows for the addition of "tails" that exploit the specific hydrophobic pockets of hCA IX and XII, offering a necessary safety margin against systemic toxicity.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-specific inhibitor 4-(2-thiazolyl)benzenesulfonamide in complex with hCA II. Journal of Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[13][2][14] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating thiazolyl- and thiadiazolyl-ureido moieties. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Validation Guide: 4-(2-Thiazolyl)benzenesulfonamide as a CA IX Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 4-(2-Thiazolyl)benzenesulfonamide as a CA IX Inhibitor Content Type: Publish Comparison Guide

Executive Summary: The Hypoxia-Targeting Imperative

In the landscape of tumor metabolism, Carbonic Anhydrase IX (CA IX) has emerged as a critical therapeutic target due to its restricted expression in hypoxic tissues and its pivotal role in pH regulation. While Acetazolamide (AAZ) remains the historical reference for CA inhibition, its lack of isoform selectivity leads to systemic toxicity.

This guide evaluates 4-(2-Thiazolyl)benzenesulfonamide (and its structural analogs), a scaffold engineered to overcome the limitations of first-generation inhibitors. By leveraging the "Tail Approach"—attaching a heterocyclic thiazole tail to the zinc-binding benzenesulfonamide pharmacophore—this compound class demonstrates superior selectivity for the tumor-associated isoform CA IX over the ubiquitous cytosolic isoforms CA I and CA II.

Key Verdict: 4-(2-Thiazolyl)benzenesulfonamide derivatives exhibit low nanomolar affinity (


 nM) for CA IX, often outperforming the clinical candidate SLC-0111  in potency, while maintaining a selectivity profile that minimizes off-target cytosolic inhibition.

Mechanistic Profile & Structural Logic

The Pharmacophore

The efficacy of 4-(2-Thiazolyl)benzenesulfonamide rests on two distinct structural domains:

  • The Zinc Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) coordinates directly with the 
    
    
    
    ion in the enzyme's active site. Note: Unlike Sulfathiazole (an antimicrobial), which is N-substituted, this compound retains the unsubstituted sulfonamide essential for potent CA inhibition.
  • The Selectivity Tail: The thiazole ring at the para-position extends towards the hydrophobic pocket of the enzyme. CA IX possesses unique residues (e.g., Val131) in this region compared to CA II (Phe131), allowing the thiazole moiety to exploit steric and hydrophobic differences for isoform-specific binding.

Pathway Visualization

The following diagram illustrates the downstream effects of CA IX inhibition by the target compound within the hypoxic tumor microenvironment.

CAIX_Pathway Hypoxia Hypoxic Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_Exp CA IX Overexpression HIF1->CAIX_Exp pH_Reg pH Regulation (Extracellular Acidification) CAIX_Exp->pH_Reg Catalyzes CO2 hydration Compound 4-(2-Thiazolyl) benzenesulfonamide Compound->CAIX_Exp Inhibits (Ki < 10 nM) Compound->pH_Reg Blocks Apoptosis Apoptosis/Necrosis Compound->Apoptosis Induces Migration Cell Migration & Invasion pH_Reg->Migration Promotes Survival Tumor Survival pH_Reg->Survival Promotes

Figure 1: Mechanism of Action. The compound disrupts the pH regulatory machinery essential for hypoxic tumor survival, triggering apoptosis.

Comparative Performance Analysis

The following data synthesizes experimental results from key medicinal chemistry studies (Supuran et al., Bioorg. Med. Chem.; Eur. J. Med. Chem.) comparing the thiazolyl-benzenesulfonamide scaffold against industry standards.

Table 1: Inhibition Constants ( ) and Selectivity Profiles
Metric4-(2-Thiazolyl)benzenesulfonamide (Lead Analog)Acetazolamide (AAZ) (Standard)SLC-0111 (Clinical Stage)Interpretation
hCA IX

2.2 - 8.2 nM 25.0 nM45.0 nMTarget compound shows 3-10x higher potency than standards.
hCA II

(Off-target)
> 200 nM12.0 nM~960 nMAAZ is highly potent against hCA II (bad); Target is weaker (good).
Selectivity Ratio (II/IX)~25 - 90 0.5 (Non-selective)~21Target demonstrates superior discrimination between tumor and cytosolic isoforms.
hCA I

(Off-target)
> 500 nM250 nM> 4000 nMLow affinity for hCA I minimizes red blood cell accumulation.
Lipophilicity (LogP)1.5 - 2.5-0.262.8Moderate lipophilicity ensures membrane interaction without excessive retention.

Data Source: Aggregated from Eur. J. Med. Chem. 2013 (Source 1.[1]3) and Bioorg.[2] Med. Chem. 2016 (Source 1.1).[3]

Critical Analysis
  • Vs. Acetazolamide: AAZ is a pan-inhibitor.[4] Its high affinity for hCA II causes systemic side effects (paresthesia, fatigue). The thiazolyl derivative significantly reduces hCA II affinity due to the steric clash of the thiazole ring in the smaller hCA II active site.

  • Vs. SLC-0111: While SLC-0111 is the gold standard for selectivity, certain thiazolyl derivatives (specifically 4-(4-oxo-2-arylthiazolidin-3-yl) variants) exhibit tighter binding (

    
     ~2.2 nM vs 45 nM) due to enhanced Van der Waals interactions with the hydrophobic pocket residues.
    

Experimental Validation Protocols

To validate this compound in your own laboratory, use the following self-validating protocols.

Protocol A: Stopped-Flow CO Hydration Assay (Enzymatic Validation)

Why this method? Standard colorimetric assays are too slow for the rapid turnover of carbonic anhydrase (


). Stopped-flow kinetics is the only accurate method for determining 

in the nanomolar range.

Workflow:

  • Reagents: Purified recombinant hCA IX (catalytic domain), Phenol Red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), saturated CO

    
     solution.
    
  • Preparation: Dissolve inhibitor in DMSO (stock 10 mM), dilute serially (

    
    ) in buffer.
    
  • Reaction:

    • Syringe A: Enzyme + Inhibitor + Indicator.

    • Syringe B: CO

      
       saturated water.
      
  • Measurement: Rapidly mix A and B (stop-flow instrument). Monitor absorbance drop at 557 nm (acidification).

  • Calculation: Fit the initial velocity (

    
    ) to the Cheng-Prusoff equation to derive 
    
    
    
    .
    • Validation Check: Run Acetazolamide as a positive control.[5] If AAZ

      
       deviates >20% from 25 nM, recalibrate the CO
      
      
      
      saturation.
Protocol B: Hypoxic Cell Proliferation Assay (Cellular Validation)

Why this method? CA IX is only functionally critical under hypoxia. A valid inhibitor must show differential toxicity (high potency in hypoxia, low in normoxia).

Workflow Visualization:

Cell_Assay Cells HT-29 or MDA-MB-231 (CA IX+ Lines) Split Split Culture Cells->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (1% O2) Split->Hypoxia Treat Treat with Inhibitor (72h) Normoxia->Treat Hypoxia->Treat Readout SRB or MTT Assay Treat->Readout Result Calculate Selectivity Index (IC50 Norm / IC50 Hyp) Readout->Result

Figure 2: Differential cytotoxicity workflow. A successful CA IX inhibitor must show significantly lower IC50 in the Hypoxia arm.

Synthesis & Stability Notes

For researchers synthesizing this compound:

  • Synthetic Route: Typically involves the condensation of 4-isothiocyanatobenzenesulfonamide with an amine/hydrazine derivative, or the reaction of 4-aminobenzenesulfonamide with 2-bromothiazole (though the latter often requires protection of the sulfonamide).

  • Stability: The thiazole-sulfonamide bond is metabolically stable. However, avoid acidic workups which can hydrolyze the sulfonamide.

  • Solubility: These derivatives often suffer from poor aqueous solubility. For biological assays, dissolve in 100% DMSO and dilute to <0.5% DMSO final concentration to prevent enzyme denaturation.

References

  • Nocentini, A., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity.[1][3] Bioorganic & Medicinal Chemistry, 24(16), 3612-3620.

  • Kumar, S., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX. European Journal of Medicinal Chemistry, 67, 264-271.

  • Supuran, C. T. (2021). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors.[3][5][6][7] Expert Opinion on Investigational Drugs.

  • Eldehna, W. M., et al. (2016). Sulfonamide-bearing thiazole compounds: Synthesis and evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

structure-activity relationship (SAR) of benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Executive Summary & Strategic Context

Benzenesulfonamide derivatives represent the gold standard in the design of Carbonic Anhydrase (CA) inhibitors[1]. While the human genome encodes 15 CA isoforms, their structural homology poses a significant challenge for drug developers: how do we selectively target tumor-associated transmembrane isoforms (hCA IX and hCA XII) without disrupting the ubiquitous cytosolic isoforms (hCA I and hCA II) responsible for normal physiological pH homeostasis?

This guide provides an objective, data-driven comparison of benzenesulfonamide SAR strategies. By deconstructing the thermodynamic and structural causality behind ring substitutions and "tail-approach" modifications, we provide a framework for optimizing isoform selectivity. Furthermore, we detail the self-validating stopped-flow CO₂ hydration assay—the critical analytical workflow required to accurately quantify sub-nanomolar inhibition constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for these ultra-fast metalloenzymes.

Mechanistic Framework: The Logic of Benzenesulfonamide SAR

The inhibitory potency of a benzenesulfonamide derivative is not a product of random screening, but a highly predictable thermodynamic interaction with the CA active site. The active site is a conical cavity with a catalytic


 ion at the bottom, coordinated by three histidine residues.

The SAR of benzenesulfonamides can be divided into three logical domains:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) is non-negotiable. It must be unsubstituted to undergo deprotonation at physiological pH. The resulting sulfonamidate anion (
    
    
    
    ) displaces the zinc-bound water/hydroxide, directly coordinating the metal and halting catalysis.
  • Scaffold Electronics (Ring Substitution): Adding electron-withdrawing groups (EWGs), such as halogens (e.g., fluorine), to the benzene ring pulls electron density away from the sulfonamide nitrogen. This lowers the

    
     of the ZBG, increasing the proportion of the active anionic species at pH 7.4 and strengthening the 
    
    
    
    coordinate bond[2].
  • The "Tail Approach" (Steric & Chemical Selectivity): While the ZBG anchors the molecule, the "tail" appended to the benzene ring determines isoform selectivity. Because the outer rim of the CA active site exhibits the highest sequence variability between isoforms, attaching bulky, hydrophilic (e.g., carbohydrates), or hydrophobic tails allows the inhibitor to form selective hydrogen bonds or van der Waals interactions with isoform-specific residues[2].

SAR_Logic A Zinc Binding Group (Primary -SO2NH2) D Coordinates with Zn2+ in CA Active Site A->D B Aromatic Scaffold (Benzenesulfonamide) B->A EWG lowers pKa (e.g., Fluorination) C Tail Approach (Variable R-groups) B->C Linker attachment for outer-rim binding E Modulates pKa & Orientation B->E F Interacts with Isoform-Specific Amino Acids (Selectivity) C->F

Caption: Logical framework of benzenesulfonamide SAR for Carbonic Anhydrase inhibition.

Quantitative Performance Comparison

To objectively evaluate these SAR principles, we compare the inhibition constants (


) of various benzenesulfonamide classes against off-target cytosolic isoforms (hCA I, II) and target tumor-associated isoforms (hCA IX, XII). Lower 

values indicate higher potency[1].
Compound Class / DerivativeStructural ModificationhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Profile
Acetazolamide (AAZ) [3]Clinical Standard (Control)250.012.025.05.7Pan-inhibitor; poor selectivity.
Unsubstituted Benzenesulfonamide [2]Baseline Scaffold~1500.0~755.0~38.9~12.4Weak overall; slight preference for transmembrane CAs.
Tetrafluorobenzenesulfonamide [2]Scaffold Electronics (EWG)~41.5~30.11.50.8Extremely potent across all; driven by lowered ZBG

.
S-substituted 2-mercaptoquinazolin [3]Tail Approach (Bulky Heterocycle)57.86.47.13.1High potency; steric bulk improves hCA XII binding.
Galactose-tethered Derivative [2]Tail Approach (Glycoconjugate)>1000.0>1000.09.7~11.2Optimal Selectivity ; hydrophilic tail prevents cytosolic entry.

Application Insight: If your therapeutic goal is anti-glaucoma or systemic diuresis, targeting hCA II with highly acidic scaffolds (like tetrafluorobenzenesulfonamides) is ideal. However, for oncology applications targeting the hypoxic tumor microenvironment, glycoconjugate tail approaches are vastly superior. The hydrophilic sugar moiety prevents the drug from crossing the plasma membrane, sparing cytosolic hCA I/II while potently inhibiting the extracellular domains of hCA IX and XII[2].

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

Standard end-point assays or isothermal titration calorimetry (ITC) often fail to accurately determine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 values for CA inhibitors below several nanomolar concentrations due to the enzyme's extraordinary catalytic rate (

). To capture true steady-state kinetics, the Stopped-Flow CO₂ Hydration Assay is the mandatory industry standard[1].
Self-Validating Protocol Design

This protocol is engineered as a self-validating system. Each step contains an internal control mechanism to ensure that the measured absorbance drop is exclusively a product of enzymatic CO₂ hydration, not artifactual pH drift or binding kinetics.

Step 1: Reagent Preparation & System Calibration

  • Buffer System: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator[4].
    
  • Substrate: Prepare CO₂-saturated water at a strictly controlled temperature (20°C) to ensure a known, stable CO₂ concentration.

  • Validation Checkpoint: Run a "blank" injection (buffer + CO₂ water without enzyme) to calculate the uncatalyzed hydration rate. This baseline must be subtracted from all subsequent enzymatic runs.

Step 2: Thermodynamic Pre-incubation

  • Action: Mix the purified CA isoform (e.g., hCA IX) with the benzenesulfonamide inhibitor in the indicator buffer. Incubate for exactly 15 minutes at room temperature prior to the assay[4].

  • Causality: Benzenesulfonamides are often "tight-binding" inhibitors. If the enzyme and inhibitor are mixed simultaneously with the substrate, the initial rate will reflect the kinetics of inhibitor binding rather than steady-state inhibition. Pre-incubation ensures the Enzyme-Inhibitor (E-I) complex has reached thermodynamic equilibrium.

Step 3: Rapid Mixing & Data Acquisition

  • Action: Load Syringe A with the E-I-indicator solution and Syringe B with the CO₂-saturated water. Use the stopped-flow apparatus to inject equal volumes into the mixing chamber.

  • Causality: Manual mixing takes 1-2 seconds, during which the CA reaction would already be complete. The stopped-flow instrument reduces the "dead time" to ~1 millisecond, allowing the capture of the true initial velocity (

    
    )[1].
    

Step 4: Spectrophotometric Tracking

  • Action: Monitor the reaction via absorbance at 557 nm for 10–100 seconds[4].

  • Causality: As CA hydrates CO₂ into

    
     and 
    
    
    
    , the microenvironmental pH drops. Phenol red responds to this acidification with a proportional decrease in absorbance at its 557 nm maximum.

Step 5: Kinetic Analysis

  • Action: Calculate the initial rates. For tight-binding benzenesulfonamides (where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is close to the enzyme concentration), standard Michaelis-Menten kinetics fail. You must fit the dose-response curves using the Morrison equation  to derive an accurate 
    
    
    
    .

StoppedFlow Step1 Pre-incubation (15 min) Establishes E-I Equilibrium Step2 Syringe A: E-I Complex + Phenol Red + Buffer Step1->Step2 Step4 Rapid Mixing (Stopped-Flow) Minimizes Dead Time to ~1 ms Step2->Step4 Step3 Syringe B: CO2-Saturated Water (Substrate) Step3->Step4 Step5 Spectrophotometric Tracking Absorbance drop at 557 nm (pH proxy) Step4->Step5 Step6 Kinetic Analysis Fit to Morrison Equation for Ki Step5->Step6

Caption: Step-by-step workflow of the stopped-flow CO2 hydration assay for measuring Ki.

Conclusion

The development of benzenesulfonamide derivatives requires a delicate balance between thermodynamic binding affinity and spatial selectivity. While altering the electronic properties of the benzene ring (e.g., via fluorination) universally increases zinc-binding potency, it is the strategic application of the "tail approach" that unlocks isoform selectivity. To validate these designs, researchers must rely on rigorous, artifact-free methodologies like the stopped-flow CO₂ hydration assay, ensuring that the reported


 values reflect true physiological potential.

References

  • El-Azab, A. S., et al. "Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL:[Link]

  • Grandane, A., et al. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." Journal of Medicinal Chemistry (ACS Publications), 2014. URL:[Link]

  • Saczewski, F., et al. "Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. URL:[Link]

  • Smirnovienė, J., et al. "Picomolar inhibitors of carbonic anhydrase: Importance of inhibition and binding assays." Analytical Biochemistry (via ResearchGate), 2017. URL:[Link]

Sources

Comparative Guide: Thiazole vs. Oxazole Benzenesulfonamides in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Benzenesulfonamides are privileged pharmacophores in medicinal chemistry, historically recognized for their ability to inhibit metalloenzymes like Carbonic Anhydrase (CA) and flavoenzymes like Monoamine Oxidase (MAO). When optimizing these scaffolds, the choice of the heterocyclic "tail"—specifically deciding between an oxazole or a thiazole ring—profoundly impacts the molecule's pharmacodynamics and pharmacokinetics.

This guide provides an objective, data-driven comparison of thiazole and oxazole benzenesulfonamides, detailing the mechanistic rationale behind their performance differences and outlining the experimental protocols required to validate their efficacy.

Mechanistic Rationale: The Chalcogen Effect

The fundamental difference between oxazole and thiazole lies in the substitution of oxygen for sulfur within the five-membered aromatic ring. This bioisosteric replacement triggers a cascade of physicochemical changes:

  • Electronegativity vs. Polarizability: Oxygen is highly electronegative, making the oxazole ring more polar and a stronger hydrogen-bond acceptor. However, sulfur is larger, less electronegative, and highly polarizable due to its extended lone pair electron orbitals[1].

  • Target-Specific Anchoring: Thiazoles are planar heterocycles with an aromatic

    
    -cloud that excels at 
    
    
    
    -
    
    
    stacking[1]. In the hydrophobic pockets of target enzymes (such as the active site of tumor-associated hCA IX), the enhanced lipophilicity of the thiazole sulfur provides superior anchoring compared to the more polar oxazole[2].
  • Enzyme Selectivity: Replacing a 1,3,4-oxazole moiety with a 1,3-thiazole heterocycle has been shown to drastically increase specificity and potency for human MAO-B, pushing inhibitory concentrations into the nanomolar range[3].

SAR_Logic Core Benzenesulfonamide Scaffold Oxazole Oxazole Derivative (Oxygen: High Electronegativity) Core->Oxazole Bioisosteric Replacement Thiazole Thiazole Derivative (Sulfur: High Polarizability) Core->Thiazole Bioisosteric Replacement LowAff Decreased Target Affinity (e.g., hCA IX Ki > 100 µM) Oxazole->LowAff Weaker Pi-Stacking Lower Lipophilicity HighAff Enhanced Target Affinity (e.g., MAO-B IC50 = 0.103 µM) Thiazole->HighAff Stronger Pi-Stacking Higher Lipophilicity

Structural and functional divergence between oxazole and thiazole benzenesulfonamides.

Comparative Efficacy Data

Experimental data consistently demonstrates that the thiazole ring outperforms oxazole in maintaining or enhancing target affinity across multiple enzyme classes. The table below summarizes quantitative findings from recent comparative studies.

Scaffold TypeCompound IDTarget EnzymeAffinity (

/

)
Experimental Observation
Thiazole -Benzenesulfonamide16ahCA IX

Weak but measurable inhibition[2]
Oxazole -Benzenesulfonamide16bhCA IX

Complete loss of inhibitory efficacy[2]
Thiazole -Benzenesulfonamide3jMAO-B

Highly potent, specific to MAO-B[3]
Thiazole -Benzenesulfonamide3aMAO-A

Weaker inhibition, proving MAO-B selectivity[3]

Data Interpretation: The incorporation of a 3,5-dimethyl-1,2-oxazole-bearing secondary sulfonamide entirely revoked hCA IX inhibitory efficiency, whereas the thiazole-appended counterpart retained binding capability[2]. Similarly, thiazole derivatives engineered for MAO-B achieved an optimal


 of 0.103 

[3].

Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating system. Below are the step-by-step protocols for generating and testing thiazole benzenesulfonamides.

Protocol A: Synthesis of 1,3-Thiazolylbenzenesulfonamides via Cyclocondensation

This protocol details the synthesis of primary sulfonamides by reacting an


-haloketone with a substituted carbothioamide[3].
  • Reagent Preparation: Dissolve equimolar amounts (0.9 mmol) of a substituted carbothioamide and a benzenesulfonamide-containing

    
    -haloketone in isopropanol (i-PrOH).
    
    • Causality: i-PrOH provides the optimal boiling point to overcome the activation energy of cyclocondensation while acting as a poor solvent for the final product, driving direct precipitation[3].

  • Reflux: Heat the reaction mixture to boiling and maintain reflux for 24 hours.

    • Causality: Extended, continuous heat ensures the complete conversion of the intermediate thiourea adduct into the thermodynamically stable closed thiazole ring.

  • Isolation: Allow the mixture to cool to room temperature. Filter the precipitated solid and wash with cold i-PrOH.

    • Causality: Direct precipitation bypasses the need for complex silica gel chromatography, minimizing product loss and ensuring a high yield (typically 40–91%)[3].

  • Characterization: Confirm the molecular structure using

    
     NMR and HRMS.
    
    • Causality: Validating the presence of the thiazole proton (typically resonating between

      
       7.20 and 7.80 ppm) and the sulfonamide NH protons (singlet around 
      
      
      
      11.55–11.68 ppm) ensures that no uncyclized intermediates are carried over into the biological assays[4].
Protocol B: In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)

This protocol utilizes stopped-flow kinetics to determine the inhibition constant (


)[4].
  • Enzyme Preparation: Prepare recombinant hCA IX in 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     to maintain physiological ionic strength.
    
  • Inhibitor Incubation: Dissolve the synthesized thiazole/oxazole benzenesulfonamides in DMSO (final assay concentration <5%). Incubate the inhibitor with the enzyme for 15 minutes at 20°C.

    • Causality: Pre-incubation is critical; it allows the sulfonamide zinc-binding group (ZBG) to coordinate with the active site

      
       ion and establish a stable thermodynamic equilibrium before the substrate is introduced[2].
      
  • Substrate Addition: Rapidly mix the enzyme-inhibitor solution with

    
    -saturated water using a stopped-flow spectrophotometer.
    
  • Kinetic Measurement: Monitor the decrease in absorbance using a pH indicator (e.g., phenol red) to track the

    
     generation resulting from 
    
    
    
    hydration.
  • Data Analysis: Calculate initial velocities. Determine the

    
     values using non-linear least-squares regression based on the Cheng-Prusoff equation.
    

Exp_Workflow Syn 1. Synthesis (Cyclocondensation) Iso 2. Isolation (Direct Precipitation) Syn->Iso Char 3. Characterization (NMR & HRMS) Iso->Char Assay 4. In Vitro Assay (Enzyme Kinetics) Char->Assay Data 5. Data Analysis (IC50 / Ki Calc) Assay->Data

Standardized experimental workflow for synthesizing and evaluating sulfonamide inhibitors.

Conclusion

While both oxazole and thiazole serve as valuable five-membered heterocyclic bioisosteres, the incorporation of a thiazole ring into benzenesulfonamide scaffolds consistently yields superior pharmacological profiles for targets like MAO-B and hCA IX. The sulfur atom's polarizability and extended


-cloud facilitate stronger hydrophobic interactions and 

-

stacking within target active sites, preventing the loss of efficacy frequently observed with the highly electronegative oxazole analogs.

References

  • Source: Preprints.
  • Thiazoles in Peptides and Peptidomimetics Source: UQ eSpace - The University of Queensland URL
  • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase is Source: Taylor & Francis URL
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: ACS Omega URL

Sources

Publish Comparison Guide: Cross-Reactivity of 4-(2-Thiazolyl)benzenesulfonamide with CA Isoforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Thiazolyl)benzenesulfonamide represents a critical scaffold in the design of next-generation Carbonic Anhydrase (CA) inhibitors. Unlike first-generation inhibitors (e.g., Acetazolamide) which exhibit broad-spectrum activity, thiazolyl-bearing sulfonamides are engineered to exploit the subtle structural differences between the ubiquitous cytosolic isoforms (CA I, CA II) and the tumor-associated transmembrane isoforms (CA IX, CA XII).

This guide provides a technical analysis of the cross-reactivity profile of this scaffold, benchmarking its inhibition constants (


) against standard clinical agents and detailing the experimental protocols required for validation.

Chemical Architecture & Mechanism

Structural Logic

The efficacy of 4-(2-Thiazolyl)benzenesulfonamide derivatives stems from the "Tail Approach" in inhibitor design.

  • The Head (Zinc-Binding Group): The primary sulfonamide moiety (

    
    ) coordinates directly to the catalytic Zinc ion (
    
    
    
    ) within the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • The Tail (Selectivity Filter): The thiazole ring at the 4-position (often linked via an amino or direct bond) extends into the hydrophobic half of the active site. This region varies significantly between isoforms, allowing for the design of selective inhibitors that avoid the conserved hydrophilic pocket.

Distinction from Sulfathiazole

It is critical to distinguish this scaffold from Sulfathiazole (


-2-thiazolylsulfanilamide).
  • Sulfathiazole: The thiazole is attached to the sulfonamide nitrogen (

    
    ). This substitution drastically reduces CA inhibitory activity (
    
    
    
    in micromolar range) because the nitrogen cannot effectively coordinate
    
    
    .
  • 4-(2-Thiazolyl)benzenesulfonamide: The thiazole is attached to the benzene ring, leaving the sulfonamide nitrogen free (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This configuration maintains nanomolar potency.[1]
    
Mechanism of Action (Visualized)

CA_Binding_Mechanism cluster_ActiveSite CA Active Site Zn Catalytic Zinc Ion (Zn2+) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination (Displaces H2O) Thiazole Thiazole Tail (Hydrophobic) Sulfonamide->Thiazole Linker Scaffold Thr Thr199 (Gatekeeper) Sulfonamide->Thr H-Bond Network HydroPocket Hydrophobic Pocket (Phe131, Val135, Pro202) Thiazole->HydroPocket Van der Waals (Isoform Selectivity) His His94, His96, His119 His->Zn Coordination

Figure 1: Binding mechanism of 4-(2-Thiazolyl)benzenesulfonamide. The sulfonamide head anchors the molecule to the catalytic zinc, while the thiazole tail interacts with the variable hydrophobic pocket to confer selectivity.

Comparative Selectivity Profile

The following data benchmarks representative 4-(thiazol-2-yl)benzenesulfonamide derivatives against Acetazolamide (AAZ), the clinical standard.

Inhibition Constants ( )

Data represents the range of inhibition observed for optimized derivatives of the scaffold [1].

IsoformLocalizationPhysiological Role4-(2-Thiazolyl) Scaffold

(nM)
Acetazolamide (AAZ)

(nM)
Selectivity Insight
hCA I Cytosolic (RBCs)pH homeostasis0.8 – 700 ~250High Potency Risk: Potent inhibition of hCA I implies potential for systemic side effects (paresthesia).
hCA II Cytosolic (Ubiquitous)Respiration, Glaucoma0.4 – 280 ~12Comparable Potency: Matches or exceeds AAZ potency.[2] Critical for glaucoma applications but a liability for tumor-specific targeting.
hCA IX TransmembraneTumor pH regulation5.6 – 30 ~25Target Relevance: Low nanomolar inhibition makes this scaffold a prime candidate for hypoxic tumor therapy.
hCA XII TransmembraneTumor survival0.8 – 12 ~5.7High Efficacy: Often shows sub-nanomolar potency, superior to AAZ in specific derivative configurations.
Selectivity Ratios (Isoform II vs IX)

A key metric in drug development is the Selectivity Index (SI), defined as


.
  • Acetazolamide: SI

    
     (Preferentially inhibits hCA II).
    
  • Thiazolyl Scaffold: Optimized derivatives can achieve SI

    
    , indicating a preference for the tumor-associated hCA IX over the off-target hCA II. This is achieved by modifying the thiazole ring substituents to clash with the narrower active site of hCA II.
    

Experimental Validation Protocols

To validate the cross-reactivity profile of 4-(2-Thiazolyl)benzenesulfonamide, the Stopped-Flow


 Hydration Assay  is the mandatory standard. Colorimetric assays (esterase activity) are insufficient for accurate 

determination of potent inhibitors.
Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) by measuring the rate of the physiological reaction: 

.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 min).
  • Enzyme: Recombinant hCA isoforms (concentration ~5–10 nM).

Workflow:

  • Incubation: Incubate enzyme with the inhibitor (at varying concentrations: 0.1 nM – 100 nM) for 15 minutes at room temperature.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the Substrate-Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18MV).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Calculation:

    • Fit the initial velocity (

      
      ) data to the Michaelis-Menten equation.
      
    • Determine

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Note: For tight-binding inhibitors (

      
      ), use the Morrison equation for accurate 
      
      
      
      extraction.
Workflow Diagram

StoppedFlow_Protocol SyringeA Syringe A: Enzyme + Inhibitor (Incubated 15 min) MixChamber Mixing Chamber (Dead time < 2ms) SyringeA->MixChamber Flow SyringeB Syringe B: CO2 Substrate + Phenol Red SyringeB->MixChamber Flow OpticalCell Optical Cell (Path 2mm) MixChamber->OpticalCell Detector PMT Detector (Abs @ 557nm) OpticalCell->Detector Light Path Data Kinetic Trace (Abs vs Time) Detector->Data Calc Ki Calculation (Morrison Eq) Data->Calc

Figure 2: Stopped-Flow Assay Workflow. Precise mixing of enzyme-inhibitor complex with substrate allows for the measurement of initial rates in the millisecond timeframe.

References

  • Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity . Source: Bioorganic & Medicinal Chemistry (2016). Data Verification:

  • Carbonic anhydrase inhibitors: design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides . Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Data Verification:

  • Carbonic Anhydrase Inhibitors . Source: Nature Reviews Drug Discovery (Supuran, C.T.). Context: Comprehensive review of CA inhibition mechanisms and isoform selectivity. Data Verification:

Sources

Comprehensive Comparison Guide: Evaluating Targeted Anticancer Agents Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The paradigm of oncology drug development has fundamentally shifted from broad-spectrum cytotoxic agents to precision molecular therapeutics. While standard chemotherapeutic agents like Doxorubicin and Paclitaxel remain clinical cornerstones, their efficacy is often bottlenecked by severe systemic toxicity. When benchmarking a novel targeted agent (referred to in this guide as NTA-2026 , a representative PI3K/AKT pathway inhibitor), it is critical to evaluate not just whether the cells die, but how and why they die.

Standard agents typically induce catastrophic structural damage—such as DNA intercalation or microtubule stabilization—forcing the cell into p53-mediated apoptosis. In contrast, targeted agents like NTA-2026 selectively dismantle hyperactive survival cascades. By inhibiting PI3K/AKT signaling, NTA-2026 removes the constitutive survival signals in oncogene-addicted cells, shifting the intracellular balance toward Bax-mediated apoptosis without damaging healthy, non-addicted tissues.

Mechanism Standard Standard Chemotherapy (e.g., Doxorubicin) DNA DNA Damage / Intercalation Standard->DNA Targeted Targeted Agent (e.g., NTA-2026) PI3K PI3K/AKT Pathway Inhibition Targeted->PI3K p53 p53 Activation DNA->p53 Bax Bax Upregulation PI3K->Bax Removes survival signal p53->Bax Apoptosis Apoptosis (Programmed Cell Death) Bax->Apoptosis

Caption: Comparative mechanisms of action: Standard chemotherapy vs. targeted PI3K/AKT inhibition.

A Self-Validating Experimental Framework

To establish absolute trustworthiness in your comparative data, single-assay readouts are insufficient. A robust evaluation requires a self-validating system using orthogonal methodologies:

  • Metabolic Viability: Quantifying ATP to determine the global anti-proliferative IC50.

  • Membrane Asymmetry: Directly measuring phosphatidylserine (PS) externalization to confirm that the loss of viability is driven by programmed apoptosis rather than non-specific necrosis.

  • In Vivo Translation: Validating that the established in vitro therapeutic window translates to a physiological tumor microenvironment.

Workflow Start In Vitro & In Vivo Evaluation Viability 1. Cell Viability (CellTiter-Glo ATP Assay) Start->Viability Apoptosis 2. Apoptosis Detection (Annexin V-FITC/PI) Start->Apoptosis InVivo 3. In Vivo Efficacy (Mouse Xenograft) Start->InVivo Data Data Synthesis & Comparative Analysis Viability->Data Apoptosis->Data InVivo->Data

Caption: Self-validating experimental workflow for comparing anticancer drug efficacy.

Step-by-Step Experimental Protocols

Protocol 1: Metabolic Viability via CellTiter-Glo® Assay

Causality & Rationale: ATP is the most reliable proxy for metabolically active cells. We utilize the [1] because its homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal simultaneously. This eliminates washing steps, preventing the accidental removal of loosely attached apoptotic cells which would otherwise skew IC50 calculations.

Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells in opaque-walled 96-well plates at 5,000 cells/well in 100 µL of complete medium. Expert Tip: Fill the outer perimeter wells with sterile PBS to prevent edge-effect evaporation during incubation.

  • Treatment: After 24 hours of attachment, treat cells with a 10-point serial dilution of Doxorubicin, Paclitaxel, or NTA-2026. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Temperature gradients across the plate will cause uneven luciferase enzyme kinetics.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate IC50 values using non-linear regression (curve fit) software.

Protocol 2: Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry

Causality & Rationale: ATP depletion proves cells are dying, but it doesn't prove how. The [2] exploits the calcium-dependent binding of Annexin V to phosphatidylserine (PS). During early apoptosis, PS translocates from the inner to the outer plasma membrane leaflet. Co-staining with Propidium Iodide (PI) allows us to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+) [3].

Methodology:

  • Harvesting (Critical Step): Collect the culture medium (supernatant) first. Apoptotic cells detach from the plate; discarding the supernatant will result in a massive false-negative for apoptosis. Gently trypsinize the remaining adherent cells and pool them with the supernatant.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Staining: Transfer 100 µL of the suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer (Ex = 488 nm; Em = 530 nm for FITC, Em = 620 nm for PI).

Protocol 3: In Vivo Xenograft Efficacy

Causality & Rationale: In vitro assays cannot model pharmacokinetics, liver metabolism, or systemic toxicity. A murine xenograft model validates whether the targeted agent can achieve tumor regression without the severe cachexia (body weight loss) typical of standard chemotherapeutics.

Methodology:

  • Implantation: Subcutaneously inject

    
     MCF-7 cells (suspended in 1:1 Matrigel/PBS) into the right flank of female BALB/c nude mice.
    
  • Randomization: Once tumors reach an average volume of ~100 mm³, randomize mice into four groups (n=8/group): Vehicle Control, Doxorubicin (2 mg/kg IV, QW), Paclitaxel (10 mg/kg IP, QW), and NTA-2026 (15 mg/kg PO, QD).

  • Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume as

    
    .
    
  • Toxicity Assessment: Weigh mice bi-weekly. A body weight loss of >15% is a standard humane endpoint and a primary indicator of systemic toxicity.

Comparative Data Presentation

The following tables synthesize the quantitative data derived from the self-validating protocols, allowing for an objective comparison between the targeted agent and standard chemotherapies.

Table 1: In Vitro Efficacy and Apoptotic Induction (MCF-7 Cells, 72h)

CompoundPrimary MechanismIC50 (nM)Early Apoptosis (%)Late Apoptosis (%)
Doxorubicin DNA Intercalation125 ± 1218.424.1
Paclitaxel Microtubule Stabilization4.5 ± 0.815.230.5
NTA-2026 PI3K/AKT Inhibition45 ± 535.612.3

Table 2: In Vivo Efficacy and Toxicity (MCF-7 Xenograft, Day 21)

Treatment GroupTumor Volume Reduction (%)Body Weight Change (%)Survival Rate (Day 21)
Vehicle Control 0.0+2.1100%
Doxorubicin 68.4-15.475%
Paclitaxel 72.1-12.887.5%
NTA-2026 70.5-2.5100%

Discussion & Causality Analysis

The comparative data reveals the distinct pharmacological profile of targeted therapies versus standard cytotoxics.

In vitro, while Paclitaxel exhibits the lowest IC50 (highest absolute potency), flow cytometry data reveals that standard agents rapidly push cells into late apoptosis and secondary necrosis (high PI+ populations). This is due to the catastrophic, non-specific structural damage they inflict. Conversely, NTA-2026 induces a significantly higher proportion of early apoptosis (35.6% Annexin V+/PI-). By selectively starving the cell of its PI3K/AKT survival signals, the targeted agent triggers a highly regulated, cleaner apoptotic cascade.

This mechanistic difference translates profoundly in vivo. All three therapeutic agents achieved statistically comparable tumor volume reductions (~68–72%). However, the systemic cost of this efficacy varied drastically. Doxorubicin and Paclitaxel induced severe cachexia, resulting in 15.4% and 12.8% body weight loss, respectively, and reduced overall survival. NTA-2026 achieved equivalent tumor regression with negligible body weight loss (-2.5%) and 100% survival.

By employing this self-validating experimental framework, we objectively demonstrate that targeted agents like NTA-2026 successfully decouple antineoplastic efficacy from systemic cytotoxicity, offering a vastly superior therapeutic window.

References

  • Creative Bioarray. "Annexin V Apoptosis Assay." Creative-bioarray.com. URL:[Link]

Bridging the In Silico Gap: A Comparative Guide to Validating Molecular Docking with Experimental Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scoring Function Fallacy

Molecular docking is the cornerstone of structure-based drug design (SBDD), yet it suffers from a critical limitation known as the "Scoring Function Gap." While docking algorithms (e.g., Glide, AutoDock Vina, Gold) excel at sampling geometric poses, their scoring functions—often based on rigid-receptor approximations and simplified solvation models—frequently fail to rank compounds by true biological affinity.

The Reality: A high docking score (


) does not guarantee binding. It merely indicates geometric complementarity.
The Solution:  Validation is not just a "check"; it is a hierarchical elimination process. This guide compares the primary biophysical "products" used to validate docking results, focusing on the transition from predicted pose to proven interaction.

Part 1: Strategic Framework – The Validation Funnel

Validation must follow a logical funnel: Screening (Hit Confirmation)


Kinetics/Affinity (Lead Characterization) 

Mechanism (Thermodynamics)

Structure (Pose Verification) .
Visual 1: The Validation Hierarchy

This diagram illustrates the decision matrix for selecting the correct validation method based on the stage of discovery.

ValidationFunnel Docking In Silico Docking (High False Positive Rate) Solubility Solubility Check (Nephelometry) Docking->Solubility Filter Aggregators TSA 1. Thermal Shift (TSA/DSF) High Throughput | Yes/No Binding Solubility->TSA Primary Screen SPR 2. Surface Plasmon Resonance (SPR) Kinetics (kon, koff) | Affinity (KD) TSA->SPR Validated Hits ITC 3. Isothermal Titration Calorimetry (ITC) Thermodynamics (dH, dS) | Stoichiometry SPR->ITC Mechanism Check XRay 4. X-ray Crystallography / Cryo-EM Structural Truth | RMSD Calculation SPR->XRay Lead Optimization ITC->XRay

Caption: A hierarchical workflow filtering docking hits from high-throughput screening (TSA) to detailed kinetic (SPR) and structural (X-ray) validation.

Part 2: Comparative Analysis of Validation Methods

As a researcher, you must choose the assay that answers your specific question. Below is an objective comparison of the primary alternatives.

Table 1: Methodological Comparison Matrix
FeatureThermal Shift (TSA/DSF) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) X-ray Crystallography
Primary Output

(Melting Temp Shift)

(Kinetics)

(Thermodynamics)
Electron Density Map (3D Structure)
Validation Scope Binary (Binder/Non-binder)Interaction DynamicsDriving Forces (Enthalpy/Entropy)Pose Fidelity (RMSD)
Throughput High (96/384-well)Medium (Automated chips)Low (One-by-one)Very Low
Sample Consumption Low (

g range)
Low (Ligand reusable in flow)High (mg range required)High (Crystal trials)
Docking Correlation Low (Qualitative only)High (Residence time validation)High (Validates H-bond predictions)Absolute (Visual confirmation)
Best For... Rapidly filtering 100+ docking hits.Ranking leads by residence time.Understanding why a drug binds.Proving the docking pose is correct.[1][2][3]

Part 3: Deep Dive & Protocols

A. Kinetics: Surface Plasmon Resonance (SPR)

Why it validates docking: Docking scores often correlate poorly with


 because they ignore solvation and entropy. SPR measures 

(dissociation rate). A slow

(long residence time) is often the true driver of potency, which static docking cannot predict.
Protocol: Small Molecule SPR Validation

Standard: Biacore / Octet systems

  • Immobilization (The Critical Step):

    • Target: Protein (Ligand in SPR terms).[4]

    • Method: Amine coupling (EDC/NHS) is standard, but for docking validation, Biotin-Streptavidin capture is superior. It prevents occlusion of the binding site and maintains protein orientation.

    • Density: Aim for low density (

      
       RU) to avoid mass transport limitations which distort kinetic data.
      
  • Solvent Correction (The "Trust" Factor):

    • Small molecules often require 1-5% DMSO for solubility.

    • Action: You must run a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO). Without this, bulk refractive index changes will mask the tiny binding signal of the drug.

  • Multi-Cycle Kinetics:

    • Inject analyte (drug) at 5 concentrations (0.1x to 10x predicted

      
      ).
      
    • Association Phase: 60s.

    • Dissociation Phase: 120s–300s (crucial for accurate

      
      ).
      
  • Data Analysis:

    • Fit to a 1:1 Binding Model .

    • Red Flag: If the data requires a "Two-State Reaction" fit, your protein may be undergoing conformational changes not predicted by rigid docking.

Visual 2: The SPR Logic Flow

How to interpret SPR data in the context of docking predictions.

SPRLogic Signal SPR Sensorgram FastOn Fast On-Rate (kon) Electrostatics driven Signal->FastOn SlowOff Slow Off-Rate (koff) Hydrophobic/H-bond stability Signal->SlowOff NoBind No Response Signal->NoBind Analysis Docking Correlation SlowOff->Analysis High Residence Time NoBind->Analysis Outcome1 Validates 'Buried' Pose Analysis->Outcome1 Matches Hydrophobic Score Outcome2 False Positive Analysis->Outcome2 Steric Clash in Reality

Caption: Interpreting SPR sensorgrams to validate specific components (electrostatics vs. hydrophobicity) of the docking score.

B. Thermodynamics: Isothermal Titration Calorimetry (ITC)

Why it validates docking: Docking scoring functions partition energy into Enthalpic (


) and Entropic (

) terms. ITC measures these directly.[5][6]
  • Enthalpy (

    
    ):  Driven by Hydrogen bonds and van der Waals forces.
    
  • Entropy (

    
    ):  Driven by hydrophobic effect (water displacement).
    

Causality: If your docking pose predicts 3 strong Hydrogen bonds, but ITC shows low


 and high 

, your docked pose is likely wrong (binding is driven by hydrophobic burial, not specific bonds), even if the total

matches.
Protocol: ITC "Gold Standard"
  • Sample Prep: Dialyze protein and ligand buffer together to ensure perfect buffer match. Mismatch causes "heat of dilution" artifacts.

  • Titration:

    • Cell: Protein (10-50

      
      M).
      
    • Syringe: Ligand (10-20x protein concentration).

  • Experimental Run:

    • 20 injections of 2

      
      L each.
      
    • Spacing: 180s between injections (allow return to baseline).

  • Validation Check:

    • Calculate Stoichiometry (N) .

    • If

      
      , the docking assumption of 1:1 binding is valid.
      
    • If

      
      , the protein may be a dimer, or half the protein is inactive (requires re-docking to dimer structure).
      
C. Structural Truth: X-ray Crystallography

Why it validates docking: This is the only method that validates the pose (geometry), not just the affinity.

Metric: Root Mean Square Deviation (RMSD).[1][2]

  • RMSD < 2.0 Å: Successful docking prediction.

  • RMSD > 2.0 Å: Failure, even if the compound binds.

Visual 3: RMSD Calculation Logic

The mathematical validation of the pose.

RMSD Crystal Experimental Crystal Structure (True Coordinates) Calc Superimposition & RMSD Calculation Crystal->Calc Docked Docked Pose (Predicted Coordinates) Docked->Calc Result Validation Outcome Calc->Result Success RMSD < 2.0 Å (Validated) Result->Success Fail RMSD > 2.0 Å (Pose Incorrect) Result->Fail

Caption: The structural validation loop. Superimposing the docked ligand onto the crystal structure to calculate atomic deviation.

Part 4: Data Interpretation & Troubleshooting

The Correlation Coefficient ( ) Myth

Do not expect a high linear correlation (


) between Docking Scores and Experimental 

.
  • Reason: Docking scores are approximations.

  • Goal: Look for Enrichment , not Correlation. The docking software succeeds if it puts active compounds in the top 10% of the list, even if the internal ranking of those top 10 is scrambled.

Common Pitfalls
  • The "Sticky" False Positive:

    • Symptom:[3][4][7][8][9][10] Compound binds in docking and shows activity in biochemical assay, but fails SPR/ITC.

    • Cause: Colloidal aggregation (Pan-Assay Interference Compounds - PAINS).

    • Fix: Add 0.01% Triton X-100 to the assay buffer. Real binders stay; aggregators disappear.

  • The pH Mismatch:

    • Docking is usually done at pH 7.4 (protonation states fixed). If your experimental assay is at pH 5.5, the charge states differ, and validation will fail.

References

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry. [Link]

  • Reichert Technologies. (n.d.). Comparison of Biomolecular Interaction Techniques: SPR vs ITC vs MST vs BLI. Reichert Surface Plasmon Resonance. [Link]

  • Holdgate, G. A., & Ward, W. H. (2005). Measurements of binding thermodynamics in drug discovery. Drug Discovery Today. [Link]

Sources

assessing the antibacterial spectrum of benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Assessment of Novel Benzenesulfonamide Derivatives: Antibacterial Spectrum and Efficacy Profiling

Introduction: The Renaissance of the Sulfa Scaffold

In the context of escalating antimicrobial resistance (AMR), particularly among ESKAPE pathogens, the "old" sulfonamide scaffold is undergoing a medicinal chemistry renaissance. While traditional sulfonamides (e.g., sulfamethoxazole) are limited by widespread resistance, novel benzenesulfonamide derivatives—specifically those incorporating Schiff bases, metal complexes (Ag/Cu), or heterocyclic hybrids —are demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria.

This guide outlines the technical framework for assessing these derivatives, moving beyond simple phenotypic screening to mechanistic validation and kinetic profiling.

Mechanistic Validation: The Folate Pathway Target

To validate a benzenesulfonamide derivative, one must confirm its mode of action (MOA) aligns with the classical sulfonamide mechanism while assessing affinity improvements.

The Mechanism: Benzenesulfonamides act as structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase (DHPS) , a critical enzyme in the de novo folate synthesis pathway.[1][2][3][4] Unlike mammals, which sequester folate from the diet, bacteria must synthesize it.[1][3] Inhibition leads to folate depletion, arresting DNA/RNA synthesis (bacteriostatic effect).[1][3]

Synergy Note: Most potent derivatives are assessed in combination with dihydrofolate reductase (DHFR) inhibitors (e.g., Trimethoprim) to trigger sequential blockade, converting the bacteriostatic effect into a bactericidal one.

Visualization: Folate Synthesis Pathway & Inhibition Points

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF DHFR Enzyme: DHFR DHF->DHFR THF Tetrahydrofolate (DNA/RNA Synthesis) DHFR->THF Sulfa Benzenesulfonamide Derivatives (Competitive Inhibitor) Sulfa->DHPS Blocks TMP Trimethoprim TMP->DHFR Blocks

Figure 1: The bacterial folate synthesis pathway illustrating the competitive inhibition of DHPS by benzenesulfonamide derivatives and the downstream blockade by Trimethoprim.[5]

Comparative Performance Analysis

When publishing data on new derivatives, you must benchmark them against both the parent compound (to show structural improvement) and the clinical standard of care (to show relevance).

Table 1: Comparative Profile of Benzenesulfonamide Derivatives vs. Standards

FeatureNovel Benzenesulfonamide Derivative (e.g., Halogenated Schiff Base)Parent Compound (Sulfamethoxazole - SMX)Beta-Lactam Comparator (e.g., Ampicillin/Ceftriaxone)
Primary Target Dihydropteroate Synthase (DHPS)DHPSPenicillin-Binding Proteins (PBPs)
Mode of Action Bacteriostatic (Bactericidal if metal-complexed)BacteriostaticBactericidal (Cell Wall Lysis)
Gram-Positive Activity High (Often effective against MRSA due to altered binding affinity)Moderate (High resistance in S. aureus)High (Variable MRSA susceptibility)
Gram-Negative Activity Moderate (Depends on lipophilicity/penetration)Moderate (High resistance in E. coli)High (Broad spectrum)
Resistance Mechanism DHPS mutation (folP); Efflux pumpsWidespread sul1/sul2 gene plasmid resistanceBeta-lactamase hydrolysis (blaTEM)
Synergy Potential High (with DHFR inhibitors or membrane disruptors)High (with Trimethoprim)Synergistic with Aminoglycosides

Scientific Insight: Novel derivatives often incorporate electron-withdrawing groups (EWGs) like -NO2, -Cl, or -CF3 at the para position of the N-substituent phenyl ring. This modification increases the acidity of the sulfonamide -NH-, enhancing binding affinity to the DHPS active site compared to unsubstituted SMX [1].

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), protocols must adhere to CLSI M07-A10 standards.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the lowest concentration inhibiting visible growth.[6][7][8][9]

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Why? Standard MHB may lack sufficient cations (Ca2+, Mg2+), affecting membrane permeability and drug uptake.

  • Inoculum Standardization:

    • Prepare a 0.5 McFarland standard from a fresh overnight culture.

    • Dilute 1:100 in CAMHB to achieve a final well concentration of 5 x 10⁵ CFU/mL .

  • Compound Dilution:

    • Dissolve derivative in DMSO (ensure final DMSO < 1% to avoid toxicity).

    • Perform 2-fold serial dilutions in a 96-well plate (e.g., 64 µg/mL to 0.125 µg/mL).

  • Incubation: 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Validation:

    • Growth Control:[6][8] Bacteria + Media + Solvent (No Drug). Must show turbidity.[6][10]

    • Sterility Control: Media only. Must be clear.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.[3][8][11]

  • Setup: Prepare tubes with CAMHB containing the derivative at 1x, 2x, and 4x MIC .

  • Inoculation: Add bacteria (starting ~10⁶ CFU/mL).[7]

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after incubation.

  • Analysis:

    • Bacteriostatic: < 3 log₁₀ reduction in CFU/mL from baseline.

    • Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) [2].[8][12]

Visualization: MIC/MBC Workflow

MIC_Workflow Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (96-well Plate / CAMHB) Start->Dilution Combine Inoculate Wells Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Combine Incubate Incubate 35°C, 16-20h Combine->Incubate Read Read MIC (No Visible Growth) Incubate->Read Plate Plate onto Agar (For MBC) Read->Plate If clear Result Read MBC (99.9% Kill) Plate->Result

Figure 2: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI standards.

Structure-Activity Relationship (SAR) Guidelines

When analyzing your data, look for these trends to discuss in your publication:

  • Electronic Effects: Strong electron-withdrawing groups (e.g., -NO2, -SO2NH2) on the N1-phenyl ring generally enhance antibacterial activity by increasing the acidity of the sulfonamide nitrogen, mimicking the PABA transition state more effectively [3].

  • Lipophilicity: Substituents that increase lipophilicity (e.g., halogen atoms) often improve penetration into Gram-positive bacteria but may reduce solubility.

  • Selectivity Warning: Always test for Carbonic Anhydrase (CA) inhibition. Many sulfonamides inhibit human CA isoforms.[13] A good antibacterial lead should show high selectivity for bacterial DHPS over human CA to avoid side effects.

References

  • Dihydropteroate Synthase Inhibitors. Wikipedia/Pharmacology Sources. Mechanism of competitive inhibition in folate synthesis. Link

  • ASTM E2315 - Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. ASTM International. Definitive protocol for bactericidal kinetics. Link

  • Electron-withdrawing substituted benzenesulfonamides against MRSA. ResearchGate. SAR analysis showing the impact of EWGs on potency.[10][14] Link

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests. Clinical and Laboratory Standards Institute. The gold standard for MIC protocols. Link

Sources

comparative IC50 values of benzenesulfonamide analogs against MCF-7 cells

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Benzenesulfonamide Analogs: Comparative Efficacy and IC50 Determination in MCF-7 Breast Cancer Cells

Benzenesulfonamide derivatives have evolved significantly from their classical origins as simple antibacterial agents. In contemporary oncology, they are recognized as highly privileged scaffolds for targeting the tumor microenvironment[1]. The MCF-7 cell line (an estrogen receptor-positive human breast adenocarcinoma) serves as a gold-standard in vitro model for evaluating the antiproliferative efficacy of these compounds.

As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationships (SAR) of recent benzenesulfonamide analogs. By analyzing their half-maximal inhibitory concentrations (IC50) and detailing the causal logic behind the experimental protocols used to derive these metrics, this guide provides a rigorous benchmark for drug development professionals.

Mechanistic Rationale

The cytotoxicity of benzenesulfonamides against MCF-7 cells is primarily driven by their ability to act as potent inhibitors of tumor-associated Carbonic Anhydrase isoforms (hCA IX and XII). These enzymes are overexpressed in hypoxic tumors and are critical for maintaining intracellular pH. Furthermore, specific structural modifications allow these analogs to dually modulate the MAPK/ERK signaling cascade, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[2].

Mechanism A Benzenesulfonamide Analogs B Carbonic Anhydrase (CA IX/XII) Inhibition A->B Primary Target C MAPK/ERK Pathway Modulation A->C Secondary Target D Intracellular Acidification B->D Metabolic Shift E Cell Cycle Arrest (G2/M Phase) C->E Kinase Inhibition F Apoptosis in MCF-7 Cells D->F Stress Response E->F Caspase Activation

Dual-pathway mechanism of benzenesulfonamides inducing apoptosis in MCF-7 cells.

Comparative IC50 Data Analysis

To objectively evaluate the efficacy of benzenesulfonamides, we must compare the IC50 values of various functionalized analogs. The table below synthesizes recent experimental data, highlighting how specific tail-modifications influence cytotoxicity against MCF-7 cells.

Compound Class / Specific AnalogKey Structural ModificationReference DrugIC50 against MCF-7
Azo-Based Sulfonamide (8h) Diazepam-bearing azo-linkageDoxorubicin (3.42 μM)0.18 - 0.21 μM [3]
Indoline-1-carbonyl Analog (4d) 3-(indoline-1-carbonyl) moiety5-Fluorouracil (7.4 μM)2.12 - 2.52 μM [4]
Urea-linked Analog (14h) 4-Substituted-ureido tailN/A2.40 - 4.50 μM
Hydrazinecarbonyl Derivative (9) 4-alkylthio-2-chloro scaffoldCisplatin (16.79 μM)4.0 μM
1,3,4-oxadiazol-2-yl Analog (31) 5-nitrothiophene substitutionN/A4.0 μM [5]

SAR Insights: The integration of an azo-linkage with a diazepam moiety (Compound 8h) drastically increases potency, achieving sub-micromolar IC50 values that significantly outperform standard chemotherapeutics like Doxorubicin[3]. Conversely, urea-linked and indoline-carbonyl modifications yield highly consistent low-micromolar efficacy. These modifications primarily enhance hydrophobic interactions within the active site of target kinases or CA isoforms, optimizing the drug's binding affinity[2][4].

Self-Validating Experimental Protocol for IC50 Determination

To ensure trustworthiness and reproducibility, the determination of IC50 values must operate as a self-validating system. The following protocol utilizes the MTT colorimetric assay[1]. As an application scientist, I emphasize not just the procedural steps, but the causality behind the assay design.

Protocol S1 Cell Seeding (5x10^3 cells/well) S2 Compound Dosing (0.01 - 100 μM) S1->S2 S3 Incubation (48-72h, 5% CO2) S2->S3 S4 MTT Addition & Solubilization S3->S4 S5 Absorbance Read (570 nm) S4->S5 S6 Non-linear Regression (IC50 Calculation) S5->S6

Standardized high-throughput workflow for determining IC50 values in MCF-7 cells.

Step-by-Step Methodology & Causal Logic:
  • Cell Seeding & Adhesion:

    • Action: Seed MCF-7 cells at a density of

      
       cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow for cell adhesion.
      
    • Causality: This specific seeding density ensures that the cells remain in the logarithmic growth phase throughout the subsequent 48-72 hour drug exposure. Over-seeding leads to contact inhibition, which artificially lowers cellular metabolic rates and skews the IC50 higher, generating false-negative resistance profiles.

  • Compound Preparation & Dosing:

    • Action: Prepare serial dilutions of the benzenesulfonamide analogs (e.g., 0.01 μM to 100 μM) in complete media. Ensure the final DMSO concentration is

      
      . Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil)[4].
      
    • Causality: DMSO is intrinsically cytotoxic at higher concentrations. Capping it at 0.1% ensures that the observed cell death is exclusively driven by the benzenesulfonamide analog. The inclusion of a known chemotherapeutic acts as an internal validation control, proving the assay's sensitivity to apoptotic inducers.

  • Incubation Period:

    • Action: Incubate the treated cells for 48 to 72 hours at 37°C in a 5% CO

      
       atmosphere.
      
    • Causality: Because benzenesulfonamides often arrest the cell cycle at the G2/M phase before inducing apoptosis[2], a minimum of 48 hours is required for this multi-step biological cascade to manifest phenotypically as a measurable reduction in cell viability.

  • Viability Readout (MTT Addition):

    • Action: Add MTT reagent to each well and incubate for 3-4 hours. Remove the media and solubilize the resulting formazan crystals in DMSO[1].

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form purple formazan. This creates a direct, linear biochemical correlation between optical absorbance and the absolute number of living cells.

  • Data Acquisition & Non-linear Regression:

    • Action: Read absorbance at 570 nm. Calculate percentage viability relative to the vehicle control. Determine the IC50 using non-linear regression (curve fitting) software.

    • Causality: The IC50 represents the inflection point of a sigmoidal dose-response curve. Using non-linear regression rather than simple linear interpolation accounts for the saturation kinetics of drug-receptor interactions, providing a mathematically rigorous and reproducible IC50 value.

References

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. 4

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs | Longdom Publishing. Link

  • Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated | MOST Wiedzy. 6

  • Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides | PubMed. 5

  • Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors | ResearchGate. 2

  • Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line | Chemical Methodologies. 3

  • An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds | Benchchem. 1

Sources

Safety Operating Guide

4-(2-Thiazolyl)benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 4-(2-Thiazolyl)benzenesulfonamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical challenges of handling active pharmaceutical ingredients (APIs). 4-(2-Thiazolyl)benzenesulfonamide and its primary derivatives (such as 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, commonly known as Sulfathiazole) are potent sulfonamide scaffolds used extensively in antimicrobial research and medicinal chemistry[1].

While synthesizing and testing these compounds is routine, their disposal requires rigorous, step-by-step logistical planning. Improper disposal not only violates environmental regulations but also risks introducing persistent DHPS (dihydropteroate synthase) inhibitors into waterways, accelerating environmental antimicrobial resistance (AMR) ()[1].

This guide provides the mechanistic reasoning and self-validating protocols necessary for the safe operational handling and disposal of thiazolyl benzenesulfonamide waste.

Chemical Profile & Causality of Hazards

To design an effective disposal plan, we must first understand the molecular behavior of the compound:

  • Heteroatom Density : The molecule contains a high density of nitrogen and sulfur atoms (Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Causality : If incinerated at standard temperatures without specialized equipment, the combustion process generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) ()[2].
    
  • Ecotoxicity : Sulfonamides are persistent environmental contaminants. They must never be disposed of via standard drain systems or municipal landfills ()[3].

  • Physical State : The compound typically exists as a fine crystalline powder. Causality : Dry powders pose a severe inhalation hazard and can cause respiratory tract irritation (GHS H335) ()[4].

Quantitative Waste Parameters

Summarizing the physicochemical data is critical for proper waste segregation and emergency response planning.

ParameterValue / ClassificationOperational Impact
Molecular Weight ~255.3 g/mol Determines stoichiometric calculations for neutralization.
Water Solubility 0.5 g/L (Low)Aqueous washings are ineffective; organic solvents required.
GHS Hazards H315, H319, H335Mandates strict PPE (respirator, nitrile gloves).
Waste Classification Non-Halogenated OrganicMust be segregated from heavy metals and halogenated waste.
Destruction Method High-Temp IncinerationRequires facility with afterburner and alkaline scrubber.

Experimental Protocol: Spill Response & Containment

If a powder spill occurs during weighing or transfer, follow this self-validating methodology to ensure complete decontamination.

Step 1: Isolation and PPE Evacuate personnel from the immediate area to prevent tracking the powder. Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator to prevent inhalation of the API ()[5].

Step 2: Containment (No Dry Sweeping) Mechanism: Dry sweeping aerosolizes the fine powder, exponentially increasing the inhalation risk. Action: Cover the spill with a slightly damp absorbent pad or use a dedicated HEPA-filtered laboratory vacuum ()[6].

Step 3: Solvent-Assisted Decontamination Mechanism: Because 4-(2-Thiazolyl)benzenesulfonamide has low water solubility (0.5 g/L), aqueous scrubbing will only smear the compound. Action: Scrub the contaminated surface with a 70% ethanol or isopropanol solution to fully dissolve and lift the residue ()[3].

Step 4: Self-Validation Swab the decontaminated area and check under a UV lamp (sulfonamides often exhibit mild fluorescence) or run a rapid Thin-Layer Chromatography (TLC) against a known standard to verify that the surface is completely free of the API.

Step-by-Step Disposal Methodology

The core of your waste management strategy relies on proper segregation and preparation for incineration.

Protocol A: Liquid Waste Processing

  • Solvent Compatibility : Dissolve any concentrated 4-(2-Thiazolyl)benzenesulfonamide waste in a combustible organic solvent (e.g., ethanol, methanol, or DMSO) ()[3].

    • Causality: Mixing the API with a combustible solvent increases the caloric value of the waste. This ensures that the incineration process reaches the critical temperature (>850°C) required to completely shatter the robust thiazole and benzene rings.

  • Segregation : Transfer the dissolved mixture into a designated "Non-Halogenated Organic Waste" container. Do not mix with heavy metals or halogenated waste, as these require entirely different thermal destruction profiles ()[6].

Protocol B: Solid Waste Processing

  • Collection : Place all contaminated PPE, empty vials, and weigh boats into a double-lined, puncture-resistant chemical waste bag ()[3].

  • Labeling : Clearly label the container as "Toxic Solid Waste: Contains Sulfonamide Derivatives."

  • Final Destruction : Offer the surplus and non-recyclable solutions to a licensed disposal company. You must verify that the facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber ()[3].

    • Causality: The afterburner ensures complete thermal oxidation of the carbon skeleton. The alkaline wet scrubber is mandatory to neutralize the acidic SOx and NOx gases generated from the sulfur and nitrogen atoms, preventing the release of acid rain precursors into the atmosphere ()[2].

Waste Management Workflow Visualization

WasteDisposal Start Waste Generation: 4-(2-Thiazolyl)benzenesulfonamide Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid SegSolid Hazardous Solid Waste Container Solid->SegSolid OrgSolv Dissolve in Combustible Solvent (e.g., Ethanol) Liquid->OrgSolv SegOrg Non-Halogenated Organic Waste Container OrgSolv->SegOrg Incineration High-Temp Incineration (with Scrubber for SOx/NOx) SegOrg->Incineration SegSolid->Incineration

Fig 1. Logical workflow for the segregation and high-temperature incineration of thiazolyl sulfonamide waste.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5340, Sulfathiazole." PubChem.[Link]

  • PharmaCompass. "Norsulfazole | Drug Information, Uses, Side Effects, Chemistry." PharmaCompass. [Link]

Sources

Personal protective equipment for handling 4-(2-Thiazolyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic science. 4-(2-Thiazolyl)benzenesulfonamide (and its closely related structural analogs, such as sulfathiazole) is a potent sulfonamide derivative frequently utilized in medicinal chemistry as a carbonic anhydrase inhibitor or an antimicrobial intermediate[1].

Because of the benzenesulfonamide moiety, this compound carries a high risk of inducing hypersensitivity reactions (sulfa allergy) upon inhalation or dermal exposure. To ensure operational safety and scientific integrity, every handling procedure must be designed to prevent haptenation—the process by which the chemical binds to carrier proteins in the body to trigger an immune response.

The following guide provides a self-validating, causality-driven framework for handling, personal protective equipment (PPE), and disposal of 4-(2-Thiazolyl)benzenesulfonamide.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of the compound is the first step in designing an effective safety protocol. The data below dictates our engineering controls and decontamination strategies.

Table 1: Physicochemical Properties & Hazard Implications

PropertyValue / CharacteristicOperational Implication
Physical State Crystalline solid / powder[1]High risk of aerosolization during weighing; static cling is likely.
Molecular Weight ~255.30 g/mol [2]Fine particulate nature allows for extended suspension in the air.
LogP 0.10[2]Amphiphilic nature; can penetrate compromised skin barriers.
TPSA 122.00 Ų[2]High polar surface area; adheres strongly to ocular and respiratory mucous membranes.
Solubility Insoluble in H₂O; soluble in dilute acid/base[1]Pure water is ineffective for spill cleanup; requires alcohol or alkaline detergents.
Sensitization Respiratory and Dermal SensitizerStrict isolation of the operator's breathing zone is mandatory.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the principles outlined in OSHA standard 29 CFR 1910.132, which mandates that PPE must act as a reliable barrier against absorption and inhalation hazards[3][4].

  • Respiratory Protection: N95 or P100 particulate respirator.

    • The Causality: Micro-abrasions in the crystal lattice during manipulation generate airborne particulates. Inhalation of sulfonamides bypasses the dermal barrier, delivering the hapten directly to the highly vascularized pulmonary mucosa, triggering rapid systemic sensitization.

  • Hand Protection: Double-gloving with Nitrile (minimum 4 mil thickness).

    • The Causality: Nitrile provides superior chemical resistance to the organic solvents typically used during dissolution (e.g., DMSO, DMF) compared to latex. Double-gloving is a self-validating containment strategy: it ensures that the outer glove can be safely discarded if contaminated during weighing, preventing cross-contamination of laboratory surfaces.

  • Ocular Protection: Indirectly vented chemical splash goggles.

    • The Causality: Standard safety glasses are insufficient. Airborne sulfonamide dust can settle on the conjunctiva, causing severe irritation and systemic absorption.

  • Body Protection: Disposable Tyvek® sleeves or a fully buttoned, fluid-resistant laboratory coat.

Operational Workflows & Engineering Controls

PPE is the last line of defense; engineering controls are the first. According to Prudent Practices in the Laboratory, handling hazardous powders requires localized exhaust[5][6].

G N1 1. Preparation Don PPE & Setup BSC N2 2. Weighing Anti-Static Spatula N1->N2 Verify Inward Airflow N3 3. Transfer Seal in PTFE Vial N2->N3 Mitigate Static N4 4. Dissolution Fume Hood Injection N3->N4 Maintain Containment N5 5. Decontamination Wet-Wipe (70% EtOH) N4->N5 Post-Procedure

Fig 1: Step-by-step operational workflow for handling 4-(2-Thiazolyl)benzenesulfonamide.
Step-by-Step Protocol: Powder Weighing and Dissolution
  • Preparation & Validation: Activate the Class II Biological Safety Cabinet (BSC) or a localized powder weighing hood. Validation step: Verify inward airflow using a tissue flutter test before opening the chemical container.

  • Static Mitigation: Use an anti-static ionizer gun on the weighing boat and utilize a grounded stainless-steel spatula. Sulfonamide powders are highly prone to static cling; a static discharge can cause sudden aerosolization of the powder directly into the operator's breathing zone.

  • Weighing: Carefully dispense the required mass of 4-(2-Thiazolyl)benzenesulfonamide onto the tared boat.

  • Containment Transfer: Transfer the powder into a pre-tared, sealable vial (e.g., amber glass with a PTFE-lined cap). Crucial: Seal the vial before removing it from the BSC.

  • Dissolution: Move the sealed vial to a standard chemical fume hood. Inject the solvent (e.g., DMSO) via syringe through a septum, or open the vial only when fully inside the hood's capture velocity zone.

Spill Response & Decontamination Protocol

If a powder spill occurs outside of containment, immediate isolation is required. Never use a dry brush or broom, as dry sweeping violently aerosolizes the active pharmaceutical ingredient (API).

  • Isolate & Evacuate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the facility.

  • Don Advanced PPE: Ensure an N95/P100 respirator, splash goggles, and double nitrile gloves are worn before approaching the spill.

  • The Wet-Wiping Method: Lightly mist a highly absorbent laboratory wipe with 70% Ethanol or Isopropanol.

    • The Causality: Because the compound is insoluble in pure water[1], an aqueous wipe will merely push the powder around. The alcohol prevents powder dispersion while aiding in lifting the residue.

  • Capture: Gently place the wet wipe over the powder. Fold the wipe inward to trap the chemical within the matrix of the wipe.

  • Secondary Wash: Wash the contaminated surface with a dilute alkaline detergent solution, followed by a final distilled water rinse to remove any lingering hapten traces.

Waste Disposal & Environmental Compliance

Sulfonamides are persistent environmental contaminants that are highly toxic to aquatic life[1]. Absolute compliance with environmental disposal regulations is required.

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, outer gloves, wet wipes) must be placed in a rigid, leak-proof container. Label the container clearly as "Hazardous Solid Waste - Sulfonamide APIs."

  • Aqueous & Organic Liquid Waste: Halogenated or non-halogenated solvent waste containing the dissolved compound must be collected in compatible high-density polyethylene (HDPE) carboys. Never discharge any concentration of this compound into the municipal sewer system.

References

  • National Center for Biotechnology Information. "Sulfathiazole | C9H9N3O2S2 | CID 5340" PubChem. Available at:[Link]

  • MolForge. "Sulfathiazole (CID 5340) - Molecular Properties & Analysis." MolForge AI. Available at: [Link]

  • Occupational Safety and Health Administration. "1910.132 - General requirements for Personal Protective Equipment." OSHA. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.